2-Methyl-1H-indole-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(10(12)13)5-9(7)11-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOBYAWCBMAUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504609 | |
| Record name | 2-Methyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73177-33-0 | |
| Record name | 2-Methyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-1H-indole-6-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Methyl-1H-indole-6-carboxylic acid, a key heterocyclic building block, is a compound of significant interest in medicinal chemistry and materials science. Its rigid indole scaffold, coupled with the reactive carboxylic acid functionality, provides a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed spectroscopic analysis for its unambiguous identification, a discussion of its synthesis and reactivity, and an exploration of its current and potential applications in drug discovery and beyond.
Core Chemical and Physical Properties
This compound (CAS No: 73177-33-0) is a stable, solid organic compound at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a foundational understanding for its handling, characterization, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage | Room temperature, in a dry environment | [1] |
Solubility and Acidity (pKa):
The acidity of the carboxylic acid group is a key determinant of its reactivity and physiological behavior. The pKa of indole-3-acetic acid, a related compound, is approximately 4.75. While a precise experimental pKa for this compound is not widely reported, it is expected to be in a similar range, influenced by the electronic effects of the indole ring system.
Spectroscopic Characterization: A Guide to Identification
Accurate identification of this compound is paramount for any research or development application. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure. While raw spectra are proprietary to their databases, this section details the expected key features for unambiguous identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons on the indole ring, the methyl group, the N-H proton, and the carboxylic acid proton.
-
Aromatic Protons (δ 7.0-8.0 ppm): The protons on the benzene portion of the indole ring will appear in this region as a series of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the carboxylic acid and methyl groups.
-
Indole N-H Proton (δ ~11.0-12.0 ppm): This proton typically appears as a broad singlet in the downfield region of the spectrum.
-
Carboxylic Acid Proton (δ ~12.0-13.0 ppm): The acidic proton of the carboxylic acid group is also found far downfield as a broad singlet, and its chemical shift can be concentration-dependent.
-
Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group at the 2-position will appear as a sharp singlet in the upfield region.
-
C3-H Proton (δ ~6.3 ppm): The proton at the 3-position of the indole ring will typically appear as a singlet or a narrow multiplet.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group will be the most downfield signal.[4]
-
Aromatic and Indole Carbons (δ ~100-140 ppm): The eight carbons of the indole ring system will resonate in this region.
-
Methyl Carbon (δ ~13-15 ppm): The carbon of the methyl group will appear at the most upfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
-
N-H Stretch (Indole): A moderate to sharp peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹, indicative of the carbonyl group of an aromatic carboxylic acid.[5]
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bonds within the aromatic and indole rings.
-
C-H Stretch (Aromatic and Alkyl): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (175.18).
-
Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The indole ring itself is relatively stable, and its fragmentation will contribute to the overall pattern.
Synthesis and Reactivity
The synthesis of this compound can be approached through established indole synthesis methodologies, which offer flexibility in accessing various substituted analogs.
Synthetic Strategies
While a specific, detailed protocol for the direct synthesis of this compound is not widely published, established methods for indole synthesis can be logically adapted.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound via the Fischer indole synthesis.
Fischer Indole Synthesis: A plausible and widely used method involves the Fischer indole synthesis. This reaction would entail the condensation of 4-hydrazinobenzoic acid with acetone in the presence of an acid catalyst (e.g., sulfuric acid, zinc chloride, or polyphosphoric acid) to form a hydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to yield the desired indole.[7]
Reissert Indole Synthesis: Another classical approach is the Reissert indole synthesis. This multi-step process would start with a substituted o-nitrotoluene, which is condensed with diethyl oxalate. Subsequent reduction of the nitro group and cyclization would lead to the indole-2-carboxylic acid, which can then be further modified.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus and the versatile carboxylic acid group.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Coupling: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine to form amides. This is a cornerstone of its use in medicinal chemistry.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
-
Reactions of the Indole Ring: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, the reactivity and regioselectivity can be influenced by the directing effects of the existing substituents and the reaction conditions. The N-H proton can also be deprotonated with a strong base to generate an indolyl anion, which can then be alkylated or otherwise functionalized.
Applications in Drug Discovery and Materials Science
The indole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. The presence of the carboxylic acid group on this compound provides a convenient handle for derivatization to explore structure-activity relationships (SAR).
Role as a Scaffold in Medicinal Chemistry
Derivatives of indole-6-carboxylic acid have shown promise as potent inhibitors of key biological targets implicated in cancer.
Targeting Receptor Tyrosine Kinases: Recent studies have demonstrated that derivatives of indole-6-carboxylic acid can be designed to target the ATP-binding sites of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression of these receptors is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By modifying the carboxylic acid group to introduce various pharmacophores, researchers can optimize the binding affinity and selectivity of these inhibitors.
Signaling Pathway Modulation:
Figure 2: Simplified diagram illustrating the inhibition of receptor tyrosine kinase (RTK) signaling by indole-6-carboxylic acid derivatives.
Applications in Materials Science
The indole moiety is also a known fluorophore. The ability to functionalize the carboxylic acid group of this compound opens up possibilities for its incorporation into larger polymeric structures or for the synthesis of novel fluorescent dyes and probes for various imaging and sensing applications.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block with significant potential in both academic research and industrial applications. Its well-defined chemical and physical properties, coupled with its synthetic accessibility and reactivity, make it an attractive starting point for the development of novel pharmaceuticals and functional materials. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this important indole derivative in their work.
References
- 1. tdcommons.org [tdcommons.org]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound(73177-33-0) 1H NMR [m.chemicalbook.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 2-Methyl-1H-indole-6-carboxylate(184150-96-7) 1H NMR spectrum [chemicalbook.com]
- 7. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1H-indole-6-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1H-indole-6-carboxylic acid (CAS No. 73177-33-0), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, theoretical principles, and detailed experimental protocols. While specific experimental data for this compound is limited in publicly accessible literature, this guide establishes a robust framework of expected properties based on the well-understood chemistry of the indole and carboxylic acid functional groups, supplemented by data from closely related analogs. The methodologies detailed herein provide a self-validating system for in-house characterization.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule featuring a substituted indole nucleus. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The carboxylic acid moiety at the 6-position of the indole ring provides a handle for further chemical modifications, such as amide bond formation, esterification, or salt formation, making it a versatile intermediate in the synthesis of complex molecular architectures.
The strategic placement of the methyl group at the 2-position influences the electronic properties and steric environment of the indole ring, which can, in turn, affect the molecule's reactivity and biological activity. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, impacting aspects from reaction condition optimization and purification to formulation and bioavailability.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 73177-33-0 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Purity (Commercial) | ≥98% | [1] |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)C(=O)O)C1 | - |
Solid-State Properties
Melting Point
Table 2: Melting Points of Related Indole Carboxylic Acids
| Compound | Melting Point (°C) |
| Indole-3-carboxylic acid | 232-234 (dec.)[3] |
| Indole-2-carboxylic acid | 206.5[4] |
| 1-Methyl-1H-indole-2-carboxylic acid | 212 (dec.)[5] |
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique for assessing the purity of a crystalline organic compound.[6]
-
Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp or automated instrument), capillary tubes (sealed at one end).
-
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.[7]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point.
-
A pure compound will exhibit a sharp melting range of 0.5-1.0 °C. A broad melting range suggests the presence of impurities.[7]
-
Crystal Structure
The crystal structure of a molecule dictates its solid-state properties, including solubility and stability. No crystallographic data for this compound has been published. However, studies on similar indole carboxylic acids, such as indole-2-carboxylic acid, reveal the formation of hydrogen-bonded dimers and ribbons in the solid state.[8] It is highly probable that this compound also forms intermolecular hydrogen bonds between the carboxylic acid groups and potentially between the indole N-H and a carboxylic acid oxygen of a neighboring molecule.
Caption: Likely hydrogen-bonded dimer formation.
Solubility Profile
The solubility of this compound is dictated by the interplay of its polar carboxylic acid and N-H groups, and its nonpolar methyl-substituted indole ring.
-
Polar Solvents: Due to the carboxylic acid and N-H functionalities capable of hydrogen bonding, some solubility is expected in polar protic solvents like ethanol and methanol.[3] Water solubility is likely to be low due to the larger nonpolar indole core.
-
Apolar Solvents: Solubility in nonpolar solvents like hexanes is expected to be very low.
-
Aqueous Base: The compound should readily dissolve in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
-
Organic Solvents: Solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for NMR analysis and as reaction media.
Experimental Protocol: Qualitative Solubility Testing
-
To a test tube, add approximately 10 mg of this compound.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, ethyl acetate, 5% NaOH, 5% HCl) dropwise while agitating.
-
Observe if the solid dissolves completely.
-
Categorize the solubility as soluble, partially soluble, or insoluble.
Acidity (pKa)
The pKa is a quantitative measure of the acidity of the carboxylic acid proton. For carboxylic acids, the pKa is typically in the range of 4-5 in aqueous solution. The electronic nature of the indole ring will influence this value. The indole ring itself has an acidic N-H proton with a much higher pKa (around 17), which is not typically considered under physiological conditions.[9]
While no experimental pKa for this compound is available, the pKa of indole-3-carboxylic acid is reported to be approximately 3.90.[3] It is anticipated that the pKa of the 6-carboxylic acid isomer will be in a similar range.
Caption: Ionization equilibrium of the carboxylic acid.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to pH 7).
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution in a cuvette, ensuring the final concentration is identical across all samples.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have significantly different absorbances against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole N-H proton (typically a broad singlet downfield, >10 ppm), the aromatic protons on the indole ring, the methyl group protons (a singlet around 2.4-2.5 ppm), and the carboxylic acid proton (a very broad singlet, often >12 ppm). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 1,2,4-trisubstituted benzene ring pattern.[10][11][12][13]
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (170-185 ppm).[14] The aromatic and indole carbons will appear in the 100-150 ppm range, while the methyl carbon will be observed in the upfield region (around 10-15 ppm).[14]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | > 12 (broad) | 170 - 185 |
| Indole N-H | > 10 (broad) | - |
| Aromatic C-H | 7.0 - 8.5 | 100 - 150 |
| Indole C-H (position 3) | ~6.3 | ~100 |
| Methyl (-CH₃) | ~2.4 | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[15]
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid.[16][17]
-
N-H Stretch: A sharper absorption around 3400-3300 cm⁻¹ corresponding to the indole N-H stretch.
-
C-H Stretch: Absorptions just above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the methyl C-H stretches.
-
C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[16][17]
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region.
-
C-O Stretch & O-H Bend: A C-O stretch is expected between 1320-1210 cm⁻¹ and an O-H bend between 950-910 cm⁻¹.[16][17]
Caption: Spectroscopic workflow for characterization.
UV-Visible Spectroscopy
The indole ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum is expected to show characteristic absorption bands around 220 nm and 270-290 nm, typical for indole derivatives. The exact position and intensity of these bands will be influenced by the methyl and carboxylic acid substituents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds suggest that it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable synthetic intermediate with physical properties largely governed by its constituent indole and carboxylic acid functionalities. This guide has synthesized the available data and provided a framework of expected physical characteristics and robust experimental protocols for their determination. The data presented herein, including molecular identifiers, predicted solid-state behavior, solubility profiles, acidity, and spectroscopic signatures, serves as a foundational resource for researchers engaged in the synthesis and application of this important molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 73177-33-0 [chemicalbook.com]
- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. indole acidity [quimicaorganica.org]
- 10. web.pdx.edu [web.pdx.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. tetratek.com.tr [tetratek.com.tr]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
2-Methyl-1H-indole-6-carboxylic acid molecular structure and weight
An In-depth Technical Guide to 2-Methyl-1H-indole-6-carboxylic Acid: Structure, Properties, and Applications
Abstract
This technical guide offers a comprehensive analysis of this compound, a pivotal heterocyclic compound in contemporary chemical research. The document elucidates its molecular architecture and physicochemical properties, providing a foundation for its application in diverse scientific fields. A significant focus is placed on its synthetic methodologies and its role as a crucial structural motif in the landscape of drug discovery and development. This guide is tailored for researchers, medicinal chemists, and professionals engaged in the synthesis and application of complex organic molecules.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a preeminent heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological relevance. This compound, as a substituted indole, offers a unique combination of lipophilicity from the indole core and functionality from the carboxylic acid group. The methyl group at the 2-position enhances the electron-donating nature of the indole ring, influencing its reactivity and interaction with biological targets. This strategic substitution pattern makes it a valuable intermediate for creating diverse molecular entities with potential therapeutic applications.
Molecular Structure and Physicochemical Profile
A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its effective utilization in research and development.
Molecular Architecture
The molecule is characterized by a bicyclic structure, comprising a benzene ring fused to a pyrrole ring. A methyl group is attached to the second carbon of the pyrrole ring, while a carboxylic acid group is positioned at the sixth carbon of the benzene ring.
Figure 1: 2D representation of this compound.
Physicochemical Data
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).[2][3] The carboxylic acid moiety, in particular, can present challenges such as metabolic instability and limited passive diffusion across membranes.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | [5][6] |
| Molecular Weight | 175.18 g/mol | [5][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Low | [8] |
| LogP | 1.5 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Synthesis Methodologies
The synthesis of substituted indoles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold.
Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. For 2-methylindoles, acetone is a common ketone choice.[9]
Caption: General workflow of the Fischer Indole Synthesis.
Palladium-Catalyzed Heterocyclization
Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and regioselectivity. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has emerged as a powerful technique for constructing functionalized indoles, often facilitated by microwave irradiation to accelerate the reaction.[1][10]
Experimental Protocol: A General Esterification Procedure
The carboxylic acid group of the indole is a versatile handle for further modification. A common transformation is esterification, for which a general protocol is provided below.
Objective: To convert 1H-indole-6-carboxylic acid to its corresponding ethyl ester.
Materials:
-
1H-indole-6-carboxylic acid
-
Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
Dissolve 1H-indole-6-carboxylic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (10 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude ester.[11]
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Role in Drug Discovery and Development
The indole scaffold is a privileged structure in drug design. This compound and its derivatives serve as key building blocks for synthesizing compounds with a wide range of biological activities. The carboxylic acid moiety can act as a bioisostere for other functional groups or provide a crucial interaction point with a biological target.[12]
As a Scaffold for TRPV1 Agonists
Derivatives of a closely related compound, 1-methyl-1H-indole-2-carboxylic acid, have been successfully utilized to design and synthesize new agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation.[13] This highlights the utility of the methyl-indole-carboxylic acid framework in generating novel therapeutic agents.
Caption: A logical workflow for utilizing the indole core in drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed and toxic in contact with skin. It also causes serious eye irritation and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[14] It should be stored in a tightly closed container in a dry, well-ventilated place.
Conclusion
This compound is a molecule of significant academic and industrial interest. Its well-defined molecular structure and versatile chemical functionality make it an invaluable building block in organic synthesis. The continued exploration of its synthetic transformations and biological applications promises to yield novel compounds with the potential to address unmet medical needs. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this important indole derivative.
References
- 1. iris.unina.it [iris.unina.it]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylindole - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic data for 2-Methyl-1H-indole-6-carboxylic acid (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to 2-Methyl-1H-indole-6-carboxylic acid
Introduction
Indole and its derivatives are cornerstone heterocyclic frameworks in medicinal chemistry and materials science, renowned for their diverse biological and pharmaceutical activities.[1] Among these, this compound serves as a crucial synthetic intermediate and a key building block for more complex molecules, including protein degrader building blocks.[2] Its precise structural characterization is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent synthetic steps.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a robust spectroscopic fingerprint for this compound. This document is intended for researchers, chemists, and quality control professionals who require a definitive reference for the characterization of this important molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectroscopic signals, the following standardized numbering system for the this compound structure will be used throughout this guide.
Caption: IUPAC numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's polarity and the presence of exchangeable acidic and N-H protons.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show seven distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Mechanistic Rationale |
|---|---|---|---|
| ~12.5 | Broad Singlet | COOH | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[3] |
| ~11.2 | Singlet | N1-H | The indole N-H proton typically appears as a singlet in a downfield region. |
| ~8.0 | Singlet | H-7 | Positioned ortho to the electron-withdrawing carboxylic acid group, this proton is significantly deshielded. |
| ~7.7 | Doublet | H-5 | Experiences deshielding from the adjacent carboxylic acid group. It appears as a doublet due to coupling with H-4. |
| ~7.5 | Doublet | H-4 | Appears as a doublet due to ortho-coupling with H-5. |
| ~6.2 | Singlet | H-3 | The proton on the pyrrole ring, adjacent to the methyl group, appears as a singlet. |
| ~2.4 | Singlet | C2-CH₃ | The methyl protons give a characteristic singlet in the upfield region. |
Expert Interpretation: The predicted chemical shifts are based on the fundamental electronic properties of the indole ring system and the influence of its substituents. The electron-withdrawing carboxylic acid group at the C6 position exerts a deshielding effect on the protons of the benzene ring, particularly H-5 and H-7, causing them to resonate at a lower field compared to unsubstituted indole. Conversely, the electron-donating methyl group at the C2 position slightly shields the pyrrole proton (H-3). The broad nature of the COOH proton signal is a classic diagnostic feature, confirming the presence of the carboxylic acid functionality.[3]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals, corresponding to each unique carbon atom in the structure.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Mechanistic Rationale |
|---|---|---|
| ~170-185 | C8 (C=O) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[4][5] |
| ~138 | C2 | This quaternary carbon is attached to a nitrogen and a methyl group, placing it in the downfield region of the aromatic carbons. |
| ~135 | C7a | A quaternary carbon at the fusion of the two rings. |
| ~130 | C6 | The carbon atom bearing the carboxylic acid group. |
| ~128 | C3a | Another quaternary carbon at the ring junction. |
| ~122 | C4 | Aromatic CH carbon. |
| ~120 | C7 | Aromatic CH carbon. |
| ~118 | C5 | Aromatic CH carbon. |
| ~100 | C3 | The C3 carbon of a 2-substituted indole typically appears at a relatively high field. |
| ~13 | C10 (CH₃) | The methyl carbon is highly shielded and resonates in the far upfield region of the spectrum. |
Expert Interpretation: The assignment of carbon signals relies on established chemical shift ranges and substituent effects. The most downfield signal is unambiguously assigned to the carboxylic acid carbonyl carbon (C8).[4] The four quaternary carbons (C2, C3a, C6, C7a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.[6] The chemical shifts of the aromatic carbons are influenced by the positions of the electron-donating N-H group and the electron-withdrawing COOH group, leading to the predicted assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid and the indole N-H bond.
Table 3: Key IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Rationale |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | This very broad and strong absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[7][8] |
| ~3350 (sharp) | N-H stretch | The indole N-H stretch typically appears as a sharper peak, often superimposed on the broad O-H band. |
| ~1680-1710 (strong) | C=O stretch | A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid. Its position indicates conjugation with the aromatic ring.[5] |
| ~1600, ~1450 | C=C stretch | Aromatic ring stretching vibrations. |
| 1320-1210 | C-O stretch | Associated with the carboxylic acid C-O bond.[7] |
| 950-910 (broad) | O-H bend | Out-of-plane bend for the carboxylic acid O-H, another characteristic feature of acid dimers.[7] |
Expert Interpretation: The most diagnostic feature in the IR spectrum is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which obscures the C-H stretching region. This occurs because carboxylic acids in the solid state typically exist as hydrogen-bonded dimers.[7] The presence of this band, in conjunction with the strong carbonyl (C=O) absorption around 1700 cm⁻¹, provides conclusive evidence for the carboxylic acid functional group. The sharper N-H stretch confirms the indole moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment | Rationale |
|---|---|---|
| 175 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₀H₉NO₂).[2] |
| 158 | [M - OH]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid group. |
| 130 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical (•COOH), a common fragmentation pathway for aromatic carboxylic acids.[9] |
| 131 | [M - CO₂]⁺ | Loss of carbon dioxide from the molecular ion. |
Expert Interpretation: For this compound, the molecular ion ([M]⁺) is expected to be observed at an m/z of 175. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₉NO₂. The fragmentation pattern is dictated by the stability of the resulting ions. A primary and highly characteristic fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group to give the [M - COOH]⁺ fragment, which in this case would correspond to the stable 2-methylindole radical cation at m/z 130.[9]
Caption: Primary fragmentation pathway of the parent molecule in MS.
Experimental Protocols
Reproducibility of spectroscopic data is contingent upon standardized experimental procedures. The following are general, field-proven protocols for the analysis of a solid organic compound such as this compound.[10]
Workflow for Spectroscopic Analysis
Caption: General workflow for comprehensive spectroscopic characterization.
Detailed Methodologies
-
NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with optimized acquisition time (e.g., 4 seconds) and a relaxation delay (e.g., 2 seconds).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.5 ppm).[3]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk using a hydraulic press.
-
Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10] Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) source in both positive and negative ion modes to ensure detection of the molecular ion.[10]
-
Data Analysis: Record the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. For confirmation of the elemental formula, perform High-Resolution Mass Spectrometry (HRMS).[11]
-
Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and the substitution pattern on the indole core. The IR spectrum offers definitive evidence of the key carboxylic acid and N-H functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This guide serves as an authoritative reference, establishing a validated spectroscopic signature for the reliable identification and quality assessment of this compound in research and development.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. calpaclab.com [calpaclab.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of Indole-Carboxylic Acid Derivatives
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile chemical reactivity have established it as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of a specific subclass: 2-Methyl-1H-indole-6-carboxylic acid and its closely related derivatives. We will delve into their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities, supported by detailed mechanistic insights, structure-activity relationship (SAR) analyses, and field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the creation of next-generation therapeutics.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, is a recurring motif in molecules that profoundly impact human health.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anti-inflammatory drug indomethacin, the indole core is central to a wide range of biological functions.[1][3] Its structural versatility allows for substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made indole derivatives a focal point of intense research, leading to the development of drugs for cancer, infectious diseases, inflammation, and neurological disorders.[1][4]
The this compound scaffold represents a particularly interesting starting point for library synthesis. The methyl group at the 2-position can influence the molecule's steric and electronic profile, while the carboxylic acid at the 6-position provides a convenient handle for derivatization, allowing for the exploration of diverse chemical space through amide bond formation and other coupling reactions.
Synthetic Strategies for Indole-Carboxylic Acid Derivatives
The construction of the indole core is a well-established field in organic chemistry. Classic methods like the Fischer, Madelung, and Reissert syntheses are foundational. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, offer efficient and modular routes to functionalized indoles.[5]
2.1. General Synthesis Workflow
A common strategy for creating a library of indole-carboxylic acid derivatives involves the initial synthesis of the core indole ring, followed by functionalization of the carboxylic acid moiety. Microwave-assisted synthesis has emerged as an efficient method for accelerating these reactions.[5]
Below is a generalized workflow for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives, which illustrates the principles applicable to other isomers like the 6-carboxylic acid target.
Caption: Generalized workflow for the synthesis of indole-carboxylate derivatives.
2.2. Exemplary Protocol: Microwave-Assisted Palladium-Catalyzed Cyclization
This protocol is adapted from a method for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives and demonstrates a modern, efficient approach.[5]
-
Enamine Formation: A substituted aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) to form the corresponding N-aryl enamine intermediate.
-
Cyclization Reaction Setup: In a microwave vial, combine the N-aryl enamine (0.16 mmol), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (0.16 mmol), and K₂CO₃ (0.4 mmol).
-
Solvent Addition: Add 2 mL of DMF to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 60°C until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the desired methyl 2-methyl-1H-indole-3-carboxylate.
-
Hydrolysis to Carboxylic Acid: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water.
-
Amide Coupling: The final derivatives are synthesized by coupling the indole-carboxylic acid with a diverse range of amines using standard peptide coupling reagents.
Anticancer and Antiproliferative Activity
Indole derivatives are potent anticancer agents, with several compounds, such as vinblastine and vincristine, being mainstays in chemotherapy.[3] The this compound scaffold and its relatives have been explored as inhibitors of various cancer-related targets.
3.1. Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of indole derivatives are often multifactorial, involving the inhibition of protein kinases, disruption of protein-protein interactions (PPIs), and induction of apoptosis.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many cancers exhibit overexpression of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Indole-6-carboxylic acid derivatives have been specifically designed to target these receptors, thereby inhibiting downstream signaling pathways responsible for cell proliferation and angiogenesis.[6]
-
14-3-3 Protein-Protein Interaction (PPI) Modulation: The 14-3-3 protein family regulates crucial cellular processes, including the cell cycle and apoptosis, by binding to phosphorylated partner proteins.[7][8] Dysregulation of 14-3-3 interactions is common in cancer. Novel 1H-indole-2-carboxylic acid derivatives have been synthesized that target the 14-3-3η isoform, leading to G1-S phase cell cycle arrest and apoptosis in liver cancer cells.
Caption: Role of 14-3-3σ in cell cycle control and its targeting by indole derivatives.[9]
3.2. Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For indole-based anticancer agents, specific substitutions have been shown to enhance potency.
-
Substitution on the Indole Core: For a series of thiazolyl-indole-2-carboxamides, the presence of a methoxy group on the indole ring generally produced results similar to the unsubstituted analogues.[10]
-
Side Chain Modifications: In the same series, compounds featuring a dimethylamine or hydroxy group on the terminal phenyl ring demonstrated potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range.[10]
-
Selectivity: Importantly, some of the most potent anticancer derivatives exhibited excellent selectivity, showing significantly lower toxicity towards normal human cell lines compared to cancer cells.[3][10]
3.3. Quantitative Data: Antiproliferative Activity
The following table summarizes the cytotoxic effects (IC₅₀ values) of selected indole derivatives against various human cancer cell lines.
| Compound ID | Core Scaffold | R Group on Phenyl Ring | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HUVEC (Normal) IC₅₀ (µM) | Reference |
| 6i | Thiazolyl-indole-2-carboxamide | 4-N(CH₃)₂ | 6.10 ± 0.4 | 11.23 ± 0.9 | >50 | [10] |
| 6e | Thiazolyl-indole-2-carboxamide | 4-OH | 4.36 ± 0.2 | 8.16 ± 0.6 | >50 | [10] |
| C11 | 1H-indole-2-carboxylic acid | (undisclosed) | (Active) | (Not Tested) | (Not Tested) | |
| Hydrazone Deriv. | Indole-6-carboxylic acid | Hydrazone | (Not Tested) | 45.5 | 76.3 | [6] |
Data presented as mean ± standard deviation where available. "Active" indicates reported potent inhibitory activity without specific IC₅₀ values provided in the source.
3.4. Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Plating: Seed cells (e.g., MCF-7, A549) in a 96-well plate at an optimized density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[12] Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[12][13]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specified detergent reagent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Place the plate on a shaker for 10 minutes in the dark to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 540-600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[2] Indole derivatives, most notably Indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This class of compounds often exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.
4.1. Mechanism of Action: COX-2 Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain.[2][15] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation.[15] Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[1]
Inflammatory stimuli (e.g., LPS, cytokines) trigger signaling cascades involving MAPKs and NF-κB, which lead to the upregulation of COX-2 expression.[16][17] The resulting increase in PGE₂ production sensitizes nerve endings and promotes other inflammatory processes.[18] Indole derivatives can intervene by directly inhibiting the enzymatic activity of COX-2, thus blocking the production of prostaglandins.[2]
Caption: Inhibition of the COX-2 pathway by indole derivatives.[16][18]
4.2. Structure-Activity Relationship (SAR) Insights
For a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivatives, the anti-inflammatory activity was highly dependent on the substitution pattern of the phenyl ring attached to the hydrazide moiety.
-
Potent Substitutions: Compounds with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions showed the highest anti-inflammatory activity, with percentage inhibition comparable to the reference drug indomethacin.[2]
-
Weak Substitutions: Conversely, a 2-methoxyphenyl substitution resulted in the minimum anti-inflammatory activity.[2] This highlights the importance of the electronic and steric properties of the substituent in the binding interaction with the COX-2 enzyme.
4.3. Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic assay for evaluating acute anti-inflammatory activity.
| Compound ID | Core Scaffold | % Inhibition of Edema (after 3h) | Reference Drug (Indomethacin) | Reference |
| S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | 61.20% | 76.89% | [2] |
| S7 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | 62.24% | 76.89% | [2] |
| S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | 63.69% | 76.89% | [2] |
| LPSF/NN-56 | 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | (Active) | (Not specified) | [19] |
| M2 | 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone | (Significant Activity) | (Not specified) | [20] |
"Active" or "Significant Activity" indicates reported potent anti-inflammatory effects without specific percentage inhibition values provided in the source.
4.4. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to screen for the anti-inflammatory properties of new compounds.[20][21][22]
-
Animal Acclimatization: Use adult Wistar rats, housed under standard laboratory conditions with free access to food and water. Allow them to acclimatize for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference standard group (e.g., indomethacin, 5 mg/kg), and test groups for each indole derivative at various doses.[23] Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[21][23]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[23][24]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[23]
-
Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Antimicrobial and Antiviral Activities
The rise of drug-resistant pathogens presents a major global health crisis, necessitating the discovery of novel antimicrobial and antiviral agents.[25] The indole scaffold is a promising starting point, with many derivatives showing potent activity against a wide range of bacteria, fungi, and viruses.[26][27]
5.1. Antibacterial Activity
Indole derivatives can combat bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), through various mechanisms, such as membrane permeabilization.[25][28]
-
Structure-Activity Relationship (SAR): For a series of indole derivatives, antibacterial activity against MRSA was influenced by electronic properties. Compounds with high electronic energy and dipole moments were found to be more effective.[29] The presence of specific hybrid structures, such as indole-triazole, has been shown to result in excellent activity against MRSA, in some cases more effective than the standard drug ciprofloxacin.
-
Synergistic Effects: Some indole derivatives have been shown to act synergistically with clinically used antibiotics. They can potentiate the activity of drugs like methicillin and vancomycin against resistant strains, likely by disrupting the bacterial cell membrane.[25]
5.2. Antiviral Activity
Indole-based compounds have demonstrated broad-spectrum antiviral activity.[30] This includes activity against influenza viruses, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[27][31]
-
Mechanism of Action (HIV-1): A notable mechanism is the inhibition of HIV-1 integrase, a key enzyme in the viral life cycle. Indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the enzyme's active site, effectively blocking its function.
-
Structure-Activity Relationship (SAR): For these HIV-1 integrase inhibitors, structural optimization revealed that introducing a long branch at the C3 position of the indole core improved interaction with a hydrophobic pocket near the active site, significantly increasing inhibitory activity.
Conclusion and Future Perspectives
The this compound scaffold and its related analogues represent a highly versatile and privileged platform for modern drug discovery. The wealth of research demonstrates their potent and multifaceted biological activities, spanning oncology, inflammation, and infectious diseases. The chemical tractability of the indole core, particularly the carboxylic acid functional group, allows for extensive derivatization and the systematic exploration of structure-activity relationships.
Future research should focus on several key areas:
-
Target Selectivity: Continued optimization is needed to enhance selectivity for specific biological targets (e.g., COX-2 over COX-1, specific cancer-related kinases) to minimize off-target effects and improve safety profiles.
-
Multi-Target Agents: The development of single molecules that can modulate multiple targets, such as dual EGFR/VEGFR inhibitors, holds promise for treating complex diseases like cancer.[6]
-
Drug Resistance: Indole derivatives that can overcome existing drug resistance mechanisms, either through novel modes of action or by acting as synergistic agents, are of critical importance, particularly in the fields of oncology and infectious disease.
-
Pharmacokinetic Optimization: A deeper investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential to translate potent in vitro activity into in vivo efficacy.
By leveraging advanced synthetic methodologies, computational modeling, and robust biological screening, the full therapeutic potential of this remarkable scaffold can be realized, paving the way for new and effective treatments for some of the most challenging human diseases.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. The 14-3-3 proteins: integrators of diverse signaling cues that impact cell fate and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acesisbio.com [acesisbio.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchtweet.com [researchtweet.com]
- 15. clinician.com [clinician.com]
- 16. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. inotiv.com [inotiv.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Indole-6-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse pharmacological activities. Among its many derivatives, indole-6-carboxylic acid has emerged as a particularly versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of indole-6-carboxylic acid derivatives, with a primary focus on their anticancer potential. We delve into the rational design, synthesis, and mechanisms of action of these compounds as potent inhibitors of key signaling pathways in oncology. Furthermore, this guide elucidates their promising, albeit less explored, roles in neuroprotection, anti-inflammatory, antibacterial, and antiviral applications. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery endeavors.
Introduction: The Indole-6-Carboxylic Acid Scaffold in Drug Design
The indole ring system is a ubiquitous feature in a vast array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore for interacting with various biological targets. The carboxylic acid group at the 6-position of the indole ring provides a crucial handle for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored pharmacological profiles. This functional group can participate in a variety of chemical reactions, including amide bond formation and esterification, enabling the attachment of different pharmacophoric fragments to modulate activity, selectivity, and pharmacokinetic properties.[1]
This guide will navigate the current understanding of indole-6-carboxylic acid derivatives as therapeutic agents, with a particular emphasis on their well-documented anticancer activities and emerging applications in other disease areas.
Anticancer Applications: Targeting Key Oncogenic Signaling Pathways
The most extensively studied therapeutic application of indole-6-carboxylic acid derivatives is in the field of oncology. These compounds have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.
Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2
A significant body of research has focused on the development of indole-6-carboxylic acid derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3] Both EGFR and VEGFR-2 are key players in tumor growth and progression.
-
EGFR Signaling: EGFR activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and metastasis.[4]
-
VEGFR-2 Signaling: VEGFR-2 is the primary mediator of the angiogenic effects of VEGF. Its activation in endothelial cells stimulates their proliferation, migration, and formation of new blood vessels, which are essential for tumor growth and dissemination.[4]
The dual inhibition of both EGFR and VEGFR-2 by a single molecule presents an attractive therapeutic strategy to simultaneously target tumor cell proliferation and the tumor microenvironment. Indole-6-carboxylic acid derivatives, particularly hydrazone and oxadiazole derivatives, have been synthesized and shown to effectively inhibit the tyrosine kinase activity of both receptors.[2][3]
Below is a diagram illustrating the targeted signaling pathways.
References
- 1. Antiviral activity of arbidol hydrochloride against herpes simplex virus I in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of substituted indole carboxylic acids
An In-Depth Technical Guide to the Discovery and History of Substituted Indole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole ring system, a privileged scaffold in medicinal chemistry, has given rise to a remarkable diversity of therapeutic agents. Among these, the substituted indole carboxylic acids represent a cornerstone class of molecules, whose journey spans from fundamental plant biology to the forefront of modern pharmacology. This guide traces the historical and scientific evolution of this chemical class, beginning with the discovery of the archetypal indole-3-acetic acid (IAA) as a plant auxin. It then navigates the pivotal transition to synthetic pharmacology, marked by the landmark discovery of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). We will explore the causality behind key experimental choices in its development, detail foundational synthetic methodologies such as the Fischer indole synthesis, and chart the expansion of the indole carboxylic acid scaffold into diverse therapeutic areas, including oncology, virology, and cardiovascular medicine. This narrative synthesizes technical accuracy with field-proven insights, providing a comprehensive resource for professionals engaged in drug discovery and development.
From Plant Growth to Pharmacology: The Genesis of a Scaffold
The story of indole carboxylic acids begins not in a pharmaceutical lab, but in the field of botany. The very first compound of this class to be identified was Indole-3-acetic acid (IAA) , the most common and physiologically active auxin in plants.[1][2]
The Discovery of Auxin
The concept of a growth-promoting substance in plants was first proposed by Charles Darwin and his son Francis in 1880.[1][3][4] Through experiments on canary grass coleoptiles, they observed that a signal perceived at the tip was transmitted downwards, causing the plant to bend towards light.[1][4] This laid the groundwork for decades of research.
-
Boysen-Jensen (1913) and Paal (1918) demonstrated that this signal was chemical in nature and that it promoted growth on the shaded side of the plant.[1]
-
Frits Went (1928) successfully isolated this growth-promoting substance by collecting it in an agar block from coleoptile tips. He named the substance "auxin," from the Greek word auxein, meaning "to grow."[2][3]
-
The definitive chemical identification came in 1931 when Kogl and Haagen-Smit purified a compound from human urine with auxin activity, which was later confirmed to be indole-3-acetic acid (IAA).[3] IAA had been discovered in fermentation media by Salkowski as early as 1885, but its role as the primary native plant auxin was now established.[1]
This discovery of a simple indole derivative with profound biological activity, albeit in plants, set the stage for exploring the pharmacological potential of related synthetic structures in humans.
Caption: Historical timeline from early botanical observation to pharmaceutical application.
The Landmark Discovery of Indomethacin: A New Era of Anti-Inflammatory Therapy
The major breakthrough that cemented the place of substituted indole carboxylic acids in medicine was the discovery of Indomethacin in 1963.[5] Developed by scientists at Merck, it emerged from a rational drug design program aimed at creating potent, non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Indomethacin was patented in 1961 and received medical approval in 1963, quickly becoming a benchmark for NSAID potency.[8]
Mechanism of Action: COX Inhibition
The therapeutic effects of Indomethacin stem from its ability to inhibit prostaglandin synthesis.[8][9] The mechanism, first described in 1971 for NSAIDs, involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8]
-
COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[10]
-
COX-2 is an inducible enzyme, primarily expressed at sites of inflammation in response to inflammatory stimuli.[10]
By blocking both isoforms, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10] This non-selective inhibition is responsible for both its powerful anti-inflammatory effects and some of its characteristic side effects, particularly gastrointestinal issues, as COX-1 inhibition reduces the production of protective prostaglandins in the stomach.[8][11]
Beyond COX inhibition, Indomethacin has other proposed mechanisms that contribute to its anti-inflammatory profile, including the inhibition of polymorphonuclear leukocyte motility and the uncoupling of oxidative phosphorylation in mitochondria.[8][12]
Caption: Indomethacin's primary mechanism of action via COX enzyme inhibition.
Structure-Activity Relationship (SAR) of Indole Acetic Acid NSAIDs
The development of Indomethacin was guided by systematic modifications of the indole-3-acetic acid scaffold. The resulting SAR insights were critical for optimizing potency.[13][14]
| Structural Feature | Observation | Impact on Activity |
| Carboxyl Group | Replacement with other acidic groups or amide analogues. | Decreases or abolishes activity. The COOH group is essential.[13][14] |
| N1-Acylation | Acylation with a p-chlorobenzoyl group. | Dramatically increases activity. Substituents like -F, -Cl, or -CF3 in the para position of the benzoyl ring are optimal.[13][14] |
| C2-Substitution | A methyl group at the 2-position. | Significantly more active than aryl substitutions or no substitution.[13][14] |
| C5-Substitution | Substitution with methoxy, fluoro, or dimethylamino groups. | Generally increases activity compared to the unsubstituted analogue.[13][14] |
These SAR studies demonstrated that the anti-inflammatory activity was not an inherent property of the indole nucleus alone, but depended critically on a precise arrangement of substituents that optimize the molecule's interaction with the COX enzymes.
The Chemistry of Synthesis: Building the Indole Core
The creation of substituted indole carboxylic acids like Indomethacin relies on robust and versatile synthetic methodologies. The most historically significant and widely used method for constructing the indole core is the Fischer indole synthesis .
The Fischer Indole Synthesis
This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[15] For Indomethacin, the synthesis starts with 4-methoxyphenylhydrazine.[16]
Caption: Conceptual workflow for the Fischer Indole Synthesis of the Indomethacin core.
Experimental Protocol: A Representative Synthesis of Indomethacin
The synthesis of Indomethacin can be achieved through various routes. A common laboratory-scale synthesis is outlined below, starting from 4-methoxyphenylhydrazine.[15][16]
Part A: Synthesis of 5-methoxy-2-methyl-3-indoleacetic acid
-
Phenylhydrazone Formation & Cyclization:
-
To a solution of 4-methoxyphenylhydrazine hydrochloride in ethanol, add methyl levulinate.
-
Heat the mixture under reflux in the presence of an acid catalyst (e.g., HCl). This facilitates the formation of the phenylhydrazone, which then undergoes a[9][9]-sigmatropic rearrangement and subsequent cyclization, eliminating ammonia to form the methyl ester of 5-methoxy-2-methyl-3-indoleacetic acid.[15][16]
-
-
Ester Hydrolysis:
-
The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide or lithium hydroxide, followed by acidic workup.[16] This yields 5-methoxy-2-methyl-3-indoleacetic acid.
-
Part B: Acylation and Final Product Formation
-
Protection of Carboxylic Acid (Optional but common):
-
The carboxylic acid may be temporarily converted to a tert-butyl ester to prevent side reactions during acylation.[16]
-
-
N-Acylation:
-
Deprotection:
-
If a protecting group was used, it is removed. For a tert-butyl ester, this can be achieved by thermal decomposition or treatment with a mild acid to yield the final product, Indomethacin.[16]
-
Modern synthetic approaches continue to refine this process, employing new catalysts and reaction conditions to improve yields and reduce environmental impact.[17][18][19]
Beyond Inflammation: The Modern Therapeutic Landscape
The foundational work on Indomethacin revealed the indole carboxylic acid scaffold to be a highly "tunable" structure. By modifying substituents at various positions, researchers have successfully targeted a wide array of biological pathways, extending the therapeutic applications of this class far beyond inflammation.
Anticancer Applications
Indole derivatives are promising candidates for cancer therapy due to their ability to interact with various oncogenic targets.[20]
-
Tubulin Inhibition: Certain indole derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[21]
-
Enzyme Inhibition: Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for tumor immunotherapy.[22]
-
Targeting Signaling Proteins: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potent inhibitory activity against several human liver cancer cell lines.[23]
-
Drug Conjugates: Indole-3-carboxylic acid and indole-3-acrylic acid have been conjugated to other molecules, such as the sesquiterpene melampomagnolide-B, to create potent anticancer agents against both hematological and solid tumors.[24][25] Furthermore, combining indole-3-carboxylic acid with existing chemotherapeutics like doxorubicin has been shown to enhance anticancer potency by inducing cellular senescence in colorectal cancer cells.[26]
Antiviral Activity
The unique ability of the indole core to participate in specific molecular interactions has been exploited in the development of antiviral drugs.
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[27][28] The indole nucleus and the carboxylic acid group can effectively chelate the two magnesium ions within the enzyme's active site, which is crucial for inhibiting viral replication.[27][29]
Cardiovascular and Other Applications
The versatility of the scaffold continues to yield new therapeutic leads in other areas.
-
Antihypertensive Agents: Novel derivatives of indole-3-carboxylic acid have been synthesized as angiotensin II receptor 1 (AT1) antagonists. These compounds have demonstrated a high affinity for the AT1 receptor and the ability to lower blood pressure in animal models, with some showing effects superior to losartan.[30]
Conclusion
The journey of substituted indole carboxylic acids from a humble plant hormone to a versatile and powerful pharmacological scaffold is a testament to the power of observation, rational drug design, and synthetic innovation. The initial discovery of IAA in plants unveiled a biologically active core that, through decades of medicinal chemistry, was transformed into the potent anti-inflammatory agent Indomethacin. This landmark achievement not only provided a vital therapeutic tool but also established a rich field of structure-activity relationships. Today, the legacy continues as researchers adapt the indole carboxylic acid framework to create novel therapeutics targeting cancer, viral infections, and cardiovascular disease. This enduring relevance ensures that the discovery and history of this remarkable chemical class will continue to inform and inspire the next generation of drug development professionals.
References
- 1. Auxins [phytohormones.info]
- 2. Auxin - Wikipedia [en.wikipedia.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The discovery of indomethacin and the proliferation of NSAIDs | Semantic Scholar [semanticscholar.org]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Indometacin - Wikipedia [en.wikipedia.org]
- 9. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 11. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 13. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. youtube.com [youtube.com]
- 15. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 16. Indometacin synthesis - chemicalbook [chemicalbook.com]
- 17. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Indole synthesis [organic-chemistry.org]
- 20. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.aip.org [pubs.aip.org]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-1H-indole-6-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-Methyl-1H-indole-6-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. In the absence of extensive empirical data in public literature, this guide synthesizes theoretical principles, predictive methodologies, and established experimental protocols to offer a robust framework for understanding and working with this compound. We delve into the predicted solubility profile across a range of solvents, explore the chemical principles governing its solubility, and provide detailed, field-proven methodologies for its empirical determination. Furthermore, this guide outlines a thorough approach to assessing the stability of this compound under various stress conditions, including pH, temperature, and light, and discusses potential degradation pathways. Complete with illustrative diagrams and actionable protocols, this document is intended to be an essential resource for the effective handling, formulation, and development of this compound.
Introduction to this compound
This compound belongs to the indole carboxylic acid family, a class of compounds that are integral scaffolds in numerous biologically active molecules and pharmaceutical agents. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities. The presence of a carboxylic acid moiety at the 6-position and a methyl group at the 2-position of the indole ring endows this compound with a unique combination of physicochemical properties that influence its solubility, stability, and potential biological interactions.
A thorough understanding of these properties is paramount for its successful application in drug discovery and development, from early-stage screening to formulation and manufacturing. This guide aims to provide the foundational knowledge and practical tools necessary for researchers to navigate the challenges associated with this promising molecule.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This section explores the predicted solubility of this compound in various solvents and the underlying chemical principles.
Predicted Solubility in Common Solvents
Due to the limited availability of public quantitative solubility data for this compound, the following table presents a predicted solubility profile based on the "like dissolves like" principle and the known properties of similar indole derivatives and carboxylic acids.[2][3] The predictions are categorized to guide solvent selection for various applications.
| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate both the indole and carboxylic acid moieties.[2] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions.[2] | |
| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility.[2] | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, facilitating the dissolution of the polar functional groups.[2] |
| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity might result in a modest decrease in solubility.[2] | |
| Non-Polar | Dichloromethane (DCM) | Low to Moderate | The non-polar character of the indole ring should allow for some solubility, but the polar carboxylic acid group will limit it. |
| Toluene | Low | The aromatic nature of toluene can interact with the indole ring system, but the significant polarity difference will likely result in low solubility.[2] | |
| Hexanes | Very Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the polar functional groups of the molecule.[2] | |
| Aqueous | Water (pH 7.4) | Low (as the free acid) | The hydrophobic indole ring and methyl group will limit solubility in neutral water.[4] |
| Aqueous Base (e.g., pH > 8) | High (as the carboxylate salt) | Deprotonation of the carboxylic acid to its more polar carboxylate salt will significantly increase aqueous solubility.[5] | |
| Aqueous Acid (e.g., pH < 2) | Very Low | In a highly acidic environment, the carboxylic acid will be fully protonated, and the compound will exhibit its lowest aqueous solubility.[5] |
Note: This table presents a qualitative prediction. For precise quantitative data, experimental determination is essential.
The Chemistry of Solubility: A Deeper Dive
The solubility of this compound is governed by the interplay of its structural features:
-
The Indole Ring: The bicyclic aromatic indole core is predominantly non-polar and hydrophobic, contributing to its solubility in organic solvents.
-
The Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents. Its acidic nature means that its charge state, and therefore its solubility in aqueous media, is highly pH-dependent.[5][6]
-
The Methyl Group: The methyl group at the 2-position is non-polar and increases the overall lipophilicity of the molecule, which can decrease its solubility in polar solvents like water.
The pH of the aqueous medium has a profound effect on the solubility of this compound. In acidic to neutral solutions, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water.[5] As the pH increases above the pKa of the carboxylic acid, it becomes deprotonated to the carboxylate anion (-COO⁻). This negatively charged species is significantly more polar and will exhibit much higher aqueous solubility.[5]
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This technique is reliable and allows for the determination of thermodynamic solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial for ensuring that the solution is saturated.[3]
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker or water bath (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
To ensure complete removal of solids, centrifuge the aliquot at high speed or filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Accurately dilute the clear filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or M).
-
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile
Assessing the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products.[10] This section outlines a systematic approach to stability testing through forced degradation studies.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11] This information is vital for developing stability-indicating analytical methods.[10]
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | Potential for hydrolysis of the indole ring under harsh acidic conditions, although generally stable. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days | The indole ring is generally stable to base, but decarboxylation could be a possibility under extreme conditions.[12] |
| Oxidation | 3% H₂O₂ at room temperature for up to 7 days | The electron-rich indole ring is susceptible to oxidation, potentially leading to the formation of oxindole or other oxidized species.[7] |
| Thermal Degradation | Dry heat at 70°C for up to 14 days | Decarboxylation is a potential thermal degradation pathway for carboxylic acids. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] | The indole ring can be susceptible to photodegradation, leading to complex reaction pathways.[13] |
Potential Degradation Pathways
Based on the known chemistry of indole and carboxylic acids, the following degradation pathways are plausible for this compound:
-
Oxidation: The indole ring is susceptible to oxidation, particularly at the 2,3-double bond, which can lead to the formation of oxindoles and other related products.[7]
-
Decarboxylation: Carboxylic acids can undergo decarboxylation, especially when subjected to heat, to yield the corresponding des-carboxy compound.
-
Photodegradation: Exposure to UV light can induce complex photochemical reactions in the indole ring, leading to a variety of degradation products.[13]
-
Microbial Degradation: In non-sterile environments, microorganisms can metabolize indole derivatives through various enzymatic pathways, often involving hydroxylation and ring cleavage.[14]
Caption: Relationship between stress conditions and potential degradation pathways.
Experimental Protocol for Forced Degradation Studies
A systematic approach is necessary to obtain meaningful data from forced degradation studies.
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress:
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M acid or base. Heat as required. At specified time points, withdraw aliquots and neutralize them before analysis.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep the solution at room temperature and protected from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven.
-
Photostability: Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
At each time point, analyze the stressed samples using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all significant degradation products.[15]
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products to aid in their identification.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and, if necessary, characterize any significant degradation products.
-
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.
Method Development Strategy
-
Column Selection: A reversed-phase C18 column is a good starting point for the separation of indole derivatives.
-
Mobile Phase Selection: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating compounds with varying polarities.[9]
-
Detection: UV detection at the λmax of this compound should provide good sensitivity. A PDA detector is recommended to assess peak purity.
-
Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation product peaks.
Method Validation
Once developed, the HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Logical workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
While specific experimental data for this compound remains to be extensively published, this technical guide provides a comprehensive framework for its characterization. By leveraging fundamental chemical principles, predictive methodologies, and established experimental protocols, researchers and drug development professionals can effectively approach the challenges associated with the solubility and stability of this compound. The detailed protocols for solubility determination and forced degradation studies, along with the strategy for developing a stability-indicating HPLC method, offer a clear path forward for generating the critical data needed for successful research and development endeavors. The insights provided herein are intended to empower scientists to unlock the full potential of this compound in their respective fields.
References
- 1. longdom.org [longdom.org]
- 2. acdlabs.com [acdlabs.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. On-line Software [vcclab.org]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
An In-Depth Technical Guide to 2-Methyl-1H-indole-6-carboxylic Acid for Advanced Research and Drug Development
Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold
2-Methyl-1H-indole-6-carboxylic acid is a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. As a bifunctional molecule, it possesses the characteristic indole nucleus, a privileged scaffold in numerous biologically active compounds, and a carboxylic acid handle, which provides a crucial anchor point for synthetic elaboration. This unique combination allows for its strategic incorporation into complex molecular architectures, most notably in the rapidly advancing field of Targeted Protein Degradation (TPD). This guide provides an in-depth exploration of its chemical identity, synthesis, and critical applications for researchers and drug development professionals.
Core Identifiers and Chemical Structure
A precise understanding of a molecule's fundamental identifiers is the bedrock of reproducible science. The core attributes of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 73177-33-0 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Canonical SMILES | CC1=CC2=C(NC1)C=C(C=C2)C(=O)O | N/A |
Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound dictate its handling, reactivity, and behavior in biological systems. While exhaustive experimental data for this specific molecule is not centrally compiled, key properties can be inferred from related structures and supplier specifications.
| Property | Value / Description | Rationale / Source |
| Purity | ≥98% (Typically available) | [1] |
| Physical Form | Solid (e.g., powder or crystals) | General observation for similar compounds |
| Storage | Room temperature; protect from light and air | [1] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | Inferred from structure (hydrophobic indole, polar carboxylic acid) |
| pKa | ~4-5 (for the carboxylic acid) | The pKa is estimated based on benzoic acid and the electronic influence of the indole ring. Carboxylic acids are known to have pKa values in this range.[3] |
Note: Experimental determination is recommended for precise values in critical applications.
Part 2: Synthesis and Purification
The synthesis of substituted indoles is a foundational process in organic chemistry. While multiple routes exist, the Fischer indole synthesis remains a classic and adaptable method. An alternative modern approach involves palladium-catalyzed intramolecular coupling.
Conceptual Synthetic Pathway: Modified Fischer Indole Synthesis
The Fischer indole synthesis provides a reliable method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone. For this compound, a plausible and efficient route begins with commercially available 4-hydrazinobenzoic acid and acetone.
Caption: A conceptual workflow for the Fischer indole synthesis.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on established chemical principles for the Fischer indole synthesis. Researchers should perform their own risk assessment and optimization.
Objective: To synthesize this compound.
Materials:
-
4-Hydrazinobenzoic acid hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-hydrazinobenzoic acid hydrochloride in a minimal amount of water/ethanol.
-
Add a slight excess (1.1 equivalents) of acetone to the solution.
-
Add a base (e.g., sodium acetate) to neutralize the HCl and stir the mixture at room temperature for 1-2 hours until precipitation of the hydrazone intermediate is complete.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Fischer Indolization (Cyclization):
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Place the dried hydrazone intermediate into a flask equipped with a mechanical stirrer.
-
Add an excess of polyphosphoric acid (PPA) as both the solvent and catalyst (typically 10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring to 100-120°C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
The causality of this step is critical: the strong acid protonates the hydrazone, facilitating a[4][4]-sigmatropic rearrangement, followed by ammonia elimination and aromatization to form the stable indole ring.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to a manageable temperature before carefully pouring it onto crushed ice. This quenches the reaction and precipitates the crude product.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
-
Part 3: Applications in Medicinal Chemistry & Drug Discovery
The true value of this compound lies in its application as a versatile scaffold. Its indole core is a known pharmacophore that interacts with numerous biological targets, while the carboxylic acid provides a reactive handle for linker attachment or bioisosteric replacement.
Core Application: A Building Block for Targeted Protein Degraders (PROTACs)
The most prominent application of this molecule is as a "Protein Degrader Building Block".[1] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic strategy.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[5][6]
A PROTAC molecule consists of three parts:
-
A ligand that binds to the target protein (a "warhead").
-
A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A chemical linker that connects the two ligands.
The carboxylic acid group on this compound is an ideal attachment point for synthesizing these linkers, allowing for the rapid generation of diverse PROTAC libraries for screening.
Caption: Role of the indole moiety in a PROTAC ternary complex.
Bioisosteric Replacement and Scaffold Hopping
The carboxylic acid group, while useful, can sometimes lead to poor pharmacokinetic properties like low membrane permeability or rapid metabolism.[3][7] In drug design, this moiety is often replaced with a bioisostere—a functional group with similar steric and electronic properties but improved ADME characteristics. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and 3-hydroxyisoxazoles.[8][9] this compound serves as an excellent starting point for the synthesis of these analogs, allowing researchers to fine-tune the physicochemical properties of a lead compound.
Use in Fragment-Based Drug Discovery (FBDD)
The indole scaffold itself is a common fragment used in FBDD to identify initial, low-affinity binders to a protein target. The 2-methyl group provides a vector for growth into nearby pockets, while the 6-carboxylic acid provides a stable, reliable anchor point for elaboration into more potent leads. The indole nucleus has been explored in derivatives targeting a range of proteins, including aromatase for applications in breast cancer.[10]
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available, GHS classifications for closely related indole carboxylates provide a strong basis for safe handling procedures.
GHS Hazard Information (Anticipated):
-
Pictograms: Warning (!)
-
Hazard Statements: Likely to include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), based on analogous structures.[4]
-
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[4]
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid generating dust.
Storage:
-
Store at room temperature in a tightly sealed container.[1]
-
Protect from light and moisture to prevent degradation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 73177-33-0 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protein Degrader Building Blocks [sigmaaldrich.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Methyl-1H-indole-6-carboxylic acid
Abstract
This document provides a detailed guide for the synthesis of 2-Methyl-1H-indole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present a comparative analysis of prominent indole synthesis methodologies, ultimately selecting and detailing a robust protocol based on the Reissert indole synthesis. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. This compound[2], in particular, serves as a versatile intermediate for constructing more complex molecules, leveraging its bifunctional nature with a nucleophilic indole core and a carboxylic acid handle for further derivatization. The strategic synthesis of such substituted indoles is therefore of paramount importance.
Strategic Overview: A Comparison of Indole Synthetic Routes
Several named reactions have been developed for the construction of the indole ring. The choice of method is highly dependent on the desired substitution pattern and the availability of starting materials.
-
Fischer Indole Synthesis: This is arguably the most famous method, involving the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone.[3][4] While powerful, it can lack regiochemical control with unsymmetrical ketones and requires harsh acidic conditions that may not be suitable for sensitive substrates.
-
Bischler-Möhlau Synthesis: This method forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline.[5] It is generally limited to the synthesis of 2-arylindoles and often requires high temperatures.[6]
-
Larock Indole Synthesis: A modern, palladium-catalyzed approach that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne.[7] This method offers excellent functional group tolerance and versatility but relies on sometimes costly palladium catalysts and specific halogenated starting materials.[8]
-
Hegedus Indole Synthesis: This synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[9] It is efficient for certain substitution patterns but requires stoichiometric amounts of palladium salts in its original form, though catalytic versions have been developed.[10]
-
Reissert Indole Synthesis: This classical method involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[11][12] This pathway is particularly well-suited for the synthesis of indole-2-carboxylic acids and offers a clear, predictable route to the desired product from readily available starting materials.
For the target molecule, This compound , the Reissert synthesis provides a logical and robust pathway, offering excellent control over the final substitution pattern. It reliably places the carboxylic acid group at the 2-position and allows for the methyl group to be incorporated via the starting nitrotoluene.
Recommended Synthetic Pathway: The Reissert Synthesis
The chosen strategy involves a three-step sequence starting from 4-methyl-2-nitrotoluene.
-
Claisen Condensation: Reaction of 4-methyl-2-nitrotoluene with diethyl oxalate in the presence of a strong base (potassium ethoxide) to form ethyl 2-(4-methyl-2-nitrophenyl)-2-oxopropanoate.
-
Reductive Cyclization: Reduction of the nitro group and subsequent intramolecular cyclization using a reducing agent like zinc in acetic acid or catalytic hydrogenation to yield ethyl 2-methyl-1H-indole-6-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methyl-2-nitrotoluene | Reagent grade, 98% | Sigma-Aldrich | |
| Diethyl oxalate | Reagent grade, ≥99% | Sigma-Aldrich | |
| Potassium metal | Reagent grade | Sigma-Aldrich | Handle with extreme care. |
| Absolute Ethanol | Anhydrous, 200 proof | Fisher Scientific | |
| Zinc dust | <10 µm, ≥98% | Sigma-Aldrich | |
| Glacial Acetic Acid | ACS grade | VWR | |
| Sodium Hydroxide | Pellets, ACS grade | VWR | |
| Hydrochloric Acid | Concentrated, 37% | Fisher Scientific | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Ethyl Acetate | ACS grade | VWR | For chromatography. |
| Hexanes | ACS grade | VWR | For chromatography. |
Step 1: Synthesis of Ethyl 2-(4-methyl-2-nitrophenyl)pyruvate
-
Preparation of Potassium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add potassium metal (1.0 eq) to anhydrous ethanol (approx. 5 mL per 1 g of K) under a nitrogen atmosphere. The reaction is highly exothermic. Allow the potassium to react completely to form a solution of potassium ethoxide.
-
Condensation: To the freshly prepared potassium ethoxide solution at room temperature, add a mixture of 4-methyl-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 30 minutes with stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water. Acidify the aqueous solution carefully with cold, dilute hydrochloric acid until the pH is ~2-3, which will precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude pyruvate derivative. This can be used in the next step without further purification or can be recrystallized from ethanol/water.
Step 2: Synthesis of Ethyl 2-Methyl-1H-indole-6-carboxylate
-
Reaction Setup: In a round-bottom flask, suspend the crude ethyl 2-(4-methyl-2-nitrophenyl)pyruvate (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 g of pyruvate).
-
Reduction: Add zinc dust (4.0-5.0 eq) portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature below 60 °C using an ice bath if necessary.
-
Cyclization: After the addition of zinc is complete, heat the mixture to 80-90 °C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove excess zinc and inorganic salts. Wash the Celite pad with ethyl acetate.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-methyl-1H-indole-6-carboxylate.
Step 3: Synthesis of this compound (Saponification)
-
Hydrolysis: Dissolve the purified ethyl 2-methyl-1H-indole-6-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (e.g., 2:1 v/v).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the ester is fully consumed as indicated by TLC analysis.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Precipitation: While stirring vigorously, acidify the solution to pH 2-3 with concentrated hydrochloric acid. A solid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/water) to afford this compound as a crystalline solid.
Mechanistic Insight: The Reductive Cyclization
The key step in the Reissert synthesis is the reductive cyclization of the o-nitrophenylpyruvate intermediate.
Caption: Simplified mechanism of the Reissert reductive cyclization step.
The reaction begins with the reduction of the nitro group (-NO₂) to an amino group (-NH₂) by the reducing agent. The newly formed aniline then acts as an intramolecular nucleophile, attacking the adjacent ketone carbonyl. This cyclization forms a hemiaminal intermediate, which readily dehydrates under the acidic conditions to form the aromatic indole ring.
Troubleshooting and Safety Considerations
-
Low Yield in Step 1: Ensure that the potassium ethoxide is freshly prepared and that all reagents and glassware are scrupulously dry. The presence of water will consume the base and inhibit the condensation.
-
Incomplete Reduction in Step 2: Ensure the zinc dust is of high activity. If the reaction stalls, additional portions of zinc and gentle heating may be required.
-
Purification Issues: The final carboxylic acid product may retain inorganic salts. Thorough washing of the filtered product with deionized water is crucial. If impurities persist, recrystallization is highly recommended.
-
Safety:
-
Potassium metal reacts violently with water. It must be handled under an inert atmosphere and away from any moisture.
-
The condensation and reduction steps can be exothermic. Proper temperature control is essential.
-
Work in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
References
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. bhu.ac.in [bhu.ac.in]
Protocol for the purification of 2-Methyl-1H-indole-6-carboxylic acid
An Application Note and Protocol for the Purification of 2-Methyl-1H-indole-6-carboxylic acid
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive, two-stage protocol for the purification of this compound, a crucial building block in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity (typically >98%). The methodology leverages a robust acid-base extraction to remove neutral and basic impurities, followed by a final recrystallization step to yield a crystalline, highly purified product. This guide emphasizes the scientific rationale behind each step, offers expert insights for troubleshooting, and details analytical methods for purity verification, ensuring a reliable and reproducible purification process.
Introduction
This compound (MW: 175.18 g/mol , Formula: C₁₀H₉NO₂) is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] The purity of such intermediates is paramount, as impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[3] Synthetic routes to indole derivatives can often result in byproducts, including regioisomers or unreacted starting materials, necessitating a robust purification strategy.[4][5]
This protocol outlines a purification strategy based on the fundamental chemical properties of the target molecule. As a carboxylic acid, this compound exhibits acidic properties, allowing for its selective separation from non-acidic impurities through acid-base extraction.[6] This technique relies on the differential solubility of the compound in its neutral and salt forms.[7] The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which partitions into an aqueous phase, leaving neutral impurities in the organic phase.[8] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[9] To further enhance purity and obtain a crystalline solid suitable for downstream applications, a final recrystallization step is employed.
Materials and Equipment
| Reagents and Solvents | Equipment |
| Crude this compound | Separatory funnel (250 mL or appropriate size) |
| Ethyl acetate (EtOAc) | Erlenmeyer flasks (various sizes) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Beakers (various sizes) |
| 5% Hydrochloric acid (HCl) solution | Büchner funnel and filter flask |
| Deionized water (H₂O) | Vacuum source |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | pH paper or pH meter |
| Ethanol (EtOH) | Magnetic stirrer and stir bars |
| Hexanes | Heating mantle or hot plate |
| Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR | Rotary evaporator |
| HPLC-grade acetonitrile and water | Analytical balance |
| Formic acid (for HPLC mobile phase) | HPLC system with UV detector |
| NMR spectrometer (≥400 MHz) | |
| Mass spectrometer (ESI-MS) |
Experimental Workflow Visualization
Caption: Workflow for the purification of this compound.
Detailed Protocol
Part A: Purification by Acid-Base Extraction
This procedure is designed to separate the acidic target compound from any neutral or basic impurities present in the crude material.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve approximately 1.0 g of the crude this compound in 50 mL of ethyl acetate. Stir until all the solid material is dissolved. Some insoluble impurities may remain, which will be removed in the process.
-
Expertise & Experience: Ethyl acetate is a good solvent choice as it readily dissolves the organic acid and is immiscible with water. Its relatively low boiling point also facilitates easy removal at the end of the workup.
-
-
Liquid-Liquid Extraction: Transfer the ethyl acetate solution to a 250 mL separatory funnel. Add 30 mL of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release the pressure caused by the evolution of CO₂ gas.
-
Causality: The carboxylic acid reacts with the weak base (sodium bicarbonate) to form its sodium salt, which is ionic and therefore soluble in the aqueous layer.[7] Any neutral impurities will remain in the ethyl acetate layer. Using a weak base like NaHCO₃ is often preferable to a strong base (e.g., NaOH) to prevent potential hydrolysis of other functional groups if present.[6]
-
-
Layer Separation: Allow the layers to separate completely. The aqueous layer, containing the sodium salt of the target compound, will typically be the bottom layer. Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add another 20 mL of saturated sodium bicarbonate solution to the organic layer remaining in the separatory funnel. Shake, vent, and separate as described in steps 2 and 3. Combine this second aqueous extract with the first one.
-
Washing (Optional): The organic layer, which contains neutral and basic impurities, can be washed with brine (saturated NaCl solution), dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent evaporated to potentially recover and analyze the impurities. For this protocol, it can be set aside for disposal.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 5% hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a solid. Continue adding HCl until the solution is acidic, with a pH of approximately 2-3 (check with pH paper).
-
Trustworthiness: Ensuring complete acidification is critical for maximizing the yield.[9] The carboxylate salt is protonated back to the water-insoluble carboxylic acid, causing it to precipitate out of the aqueous solution.[10] Cooling the solution minimizes the solubility of the product in the aqueous medium.
-
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two small portions of cold deionized water (e.g., 2 x 10 mL) to remove any inorganic salts.
-
Preliminary Drying: Leave the solid on the filter under vacuum for 15-20 minutes to remove as much water as possible. The resulting solid is now significantly purer but may benefit from a final recrystallization.
Part B: Purification by Recrystallization
This final step is designed to remove any remaining trace impurities and to obtain a highly pure, crystalline product.
-
Solvent Selection: An ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11] An ethanol/water mixture is often a good starting point for indole carboxylic acids.
-
Expertise & Experience: To find the optimal solvent or solvent pair, you can perform a small-scale test. Place a small amount of the crude acid in test tubes and test different solvents like ethanol, methanol, acetone, or mixtures like ethyl acetate/hexanes.[12]
-
-
Dissolution: Transfer the solid obtained from Part A into a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring. Continue adding hot ethanol dropwise until the solid just dissolves. If the solid is very soluble even in a small amount of ethanol, a co-solvent system is needed. In this case, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, do not disturb the flask during this initial cooling period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[11]
-
Final Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product should be a fine, crystalline solid.
Data Presentation
| Parameter | Expected Outcome | Analytical Method |
| Recovery | 70-90% (from crude) | Gravimetric |
| Purity | >98% | HPLC (Area %)[3] |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | Literature value specific (if available) | Melting Point Apparatus |
| Identity Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, MS[3] |
Purity Assessment
To validate the purity of the final product, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Analysis: Purity is determined by the area percentage of the main product peak.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.
-
Solvent: DMSO-d₆.
-
Analysis: The ¹H and ¹³C NMR spectra should be clean, with chemical shifts and coupling constants consistent with the structure of this compound. The absence of significant impurity peaks confirms high purity.[3]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids.
-
Analysis: A prominent peak corresponding to the [M-H]⁻ ion should be observed at m/z 174.1.[3]
-
Conclusion
This two-stage purification protocol, combining a chemically selective acid-base extraction with a physically selective recrystallization, provides a reliable and efficient method for obtaining high-purity this compound. The described procedure is robust and can be adapted for various scales. The purity of the final product should always be verified using a combination of the analytical techniques outlined above to ensure its suitability for subsequent applications in research and drug development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Quantitative Analysis of 2-Methyl-1H-indole-6-carboxylic acid using HPLC-UV and LC-MS/MS
Abstract: This document provides comprehensive, validated analytical methods for the quantitative determination of 2-Methyl-1H-indole-6-carboxylic acid, a key intermediate in pharmaceutical research and development. Two robust methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and routine quantification of the bulk substance, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed step-by-step instructions, method validation data, and expert insights into the rationale behind the analytical choices.
Introduction and Principles of Analysis
This compound (MW: 175.18 g/mol , Formula: C₁₀H₉NO₂) is an important heterocyclic building block, notably utilized in the synthesis of novel therapeutic agents, including protein degraders.[1] Accurate and reliable quantification of this molecule is critical for ensuring the quality of starting materials, monitoring reaction kinetics, and conducting pharmacokinetic studies.
The analytical challenge lies in the molecule's physicochemical properties: a moderately polar aromatic carboxylic acid. This application note leverages these properties to develop two distinct, fit-for-purpose analytical methods.
1.1. Rationale for Method Selection
-
Reversed-Phase HPLC: This is the cornerstone of our separation strategy. The non-polar stationary phase (C18) provides effective retention for the indole ring system, while a polar mobile phase allows for controlled elution. For a carboxylic acid, controlling the mobile phase pH is paramount. By incorporating an acid like formic or trifluoroacetic acid, we suppress the ionization of the carboxyl group, leading to better retention and sharper, more symmetrical peaks.[2][3]
-
UV Detection (HPLC-UV): The indole nucleus contains a chromophore that absorbs ultraviolet light, making UV detection a straightforward and robust method for quantifying the analyte at relatively high concentrations. This approach is ideal for quality control, purity analysis, and dissolution testing where analyte levels are well within the microgram-per-milliliter range.
-
Tandem Mass Spectrometry Detection (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analyzing samples from biological matrices (e.g., plasma, serum, tissue homogenates), LC-MS/MS is the method of choice.[4][5] It offers the ability to precisely measure the mass of the parent molecule and a specific fragment ion (Multiple Reaction Monitoring or MRM), which virtually eliminates interference from co-eluting matrix components—a phenomenon that can plague less selective detectors.[4] Electrospray Ionization (ESI) in negative mode is particularly effective for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.[4]
General Analytical Workflow
The overall process from sample handling to final data reporting follows a structured pathway to ensure data integrity and reproducibility.
Caption: General workflow for the quantification of this compound.
Method 1: HPLC-UV for Purity and Assay Quantification
This method is optimized for the analysis of this compound as a raw material or in simple formulations.
3.1. Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (≥98%), Purified Water (18.2 MΩ·cm).
-
Analyte Standard: this compound (≥98% purity).[1]
3.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water. (Add 1 mL of formic acid to 1 L of water).
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile. (Add 1 mL of formic acid to 1 L of acetonitrile).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Solution with Diluent.
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm (Primary), 280 nm (Secondary) |
| Run Time | 15 min |
3.4. Step-by-Step Protocol
-
System Preparation: Purge the HPLC system with the mobile phases and equilibrate the column with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute as necessary to fall within the calibration range.
-
Analysis Sequence:
-
Inject a blank (Diluent) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject quality control (QC) samples and the test samples.
-
-
Data Processing: Integrate the peak area corresponding to this compound. Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). Calculate the concentration of the analyte in the samples using the regression equation.
3.5. Method Validation Summary (as per ICH Q2(R1) Guidelines[6])
| Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coeff. (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intra-day: < 1.5%Inter-day: < 2.0% |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
| Specificity | Peak purity index > 99.5% against placebo blank |
Method 2: LC-MS/MS for Bioanalytical Quantification
This highly sensitive method is designed for quantifying this compound in biological fluids, such as human or mouse plasma. It incorporates a solid-phase extraction (SPE) step for sample cleanup to minimize matrix effects.[7][8]
4.1. Materials and Instrumentation
-
LC-MS/MS System: Waters Xevo TQ-S or equivalent, coupled with an Acquity UPLC I-Class system.
-
Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size, or equivalent.
-
Chemicals: As in Method 1, plus Methanol (LC-MS grade).
-
Internal Standard (IS): An isotopically labeled version of the analyte (e.g., this compound-d3) is recommended. If unavailable, a structurally similar compound with no endogenous presence can be used.
-
SPE Cartridges: Oasis HLB 1cc/30 mg cartridges or equivalent.
4.2. Sample Preparation and SPE Protocol
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
4.3. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B0.5-2.5 min: 10-90% B2.5-3.0 min: 90% B3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Analyte: 174.1 > 130.1 (Quantifier), 174.1 > 102.1 (Qualifier)IS (d3): 177.1 > 133.1 |
| Collision Energy | Optimized for specific instrument (e.g., 15 eV for 130.1 fragment) |
Rationale for MRM Transition: The precursor ion [M-H]⁻ for the analyte is m/z 174.1. The primary fragment (130.1) corresponds to the loss of the carboxyl group as CO₂ (-44 Da), a characteristic fragmentation for carboxylic acids.
4.4. Step-by-Step Protocol
-
System Preparation: Equilibrate the LC-MS/MS system until stable spray and baseline are observed.
-
Calibration Curve in Matrix: Prepare calibration standards by spiking known amounts of the analyte stock solution into blank plasma. Process these standards through the SPE protocol alongside the unknown samples.
-
Sample Processing: Thaw plasma samples on ice. Process 200 µL of each sample, QC, and calibration standard according to the SPE protocol (Section 4.2).
-
Analysis Sequence: Analyze the reconstituted samples, bracketing them with calibration standards and QCs.
-
Data Processing: Integrate the analyte and IS peaks. Calculate the Peak Area Ratio (Analyte/IS). Generate a weighted (1/x²) linear regression curve of Peak Area Ratio vs. Concentration for the standards. Quantify the unknown samples using this curve.
4.5. Bioanalytical Method Validation Summary
| Parameter | Result |
| Linearity (Range) | 0.5 - 500 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | Within ±15% (±20% at LLOQ) |
| LLOQ | 0.5 ng/mL |
| Matrix Effect | CV < 15% |
| Recovery | Consistent and reproducible (>75%) |
Conclusion
The two analytical methods detailed in this application note provide robust and reliable means for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control of the bulk substance, offering simplicity and precision. For studies requiring high sensitivity and analysis in complex biological media, the LC-MS/MS method delivers superior performance, enabling accurate measurement at the nanogram-per-milliliter level. Adherence to these protocols and proper method validation will ensure the generation of high-quality, defensible analytical data in a research or drug development setting.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. wjgnet.com [wjgnet.com]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Strategic Separation of Indole Carboxylic Acid Isomers
Abstract: The precise separation and quantification of indole carboxylic acid isomers are critical in pharmaceutical development, clinical diagnostics, and metabolomics. These isomers often exhibit distinct biological activities, making their individual assessment imperative. This technical guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) methodologies tailored for the resolution of both positional and stereoisomers of indole carboxylic acids. We will delve into the rationale behind method development, from stationary and mobile phase selection to detection techniques, and present detailed, field-proven protocols.
Introduction: The Significance of Isomeric Purity in Indole Carboxylic Acids
Indole carboxylic acids, a class of heterocyclic compounds, are fundamental scaffolds in numerous biologically active molecules, including the neurotransmitter serotonin metabolite 5-hydroxyindole-3-acetic acid and the plant hormone indole-3-acetic acid.[1] In drug development, different isomers of a parent molecule can possess vastly different pharmacological and toxicological profiles. For instance, the stereoisomer (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a key starting material in the synthesis of the ACE inhibitor Perindopril.[2][3] Consequently, robust analytical methods capable of resolving these closely related structures are not merely a matter of analytical rigor but a necessity for ensuring safety and efficacy.
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this challenge due to its high resolution, sensitivity, and adaptability.[4] This guide will navigate the complexities of separating these isomers, providing researchers and drug development professionals with the foundational knowledge and practical protocols to achieve baseline separation and accurate quantification.
The Chromatographic Challenge: Understanding the Physicochemical Properties of Indole Carboxylic Acid Isomers
The primary difficulty in separating indole carboxylic acid isomers lies in their subtle structural differences. Positional isomers, where the carboxylic acid group is attached to different positions on the indole ring, may have very similar polarities and pKa values, leading to co-elution in generic reversed-phase systems. Stereoisomers (enantiomers and diastereomers) present an even greater challenge as they share identical physicochemical properties in an achiral environment.
Effective separation, therefore, hinges on exploiting these minor differences through strategic selection of the stationary phase, mobile phase composition, and pH.[5]
Methodologies for Isomer Separation: A Multi-faceted Approach
Reversed-Phase HPLC for Positional Isomers and Diastereomers
Reversed-phase HPLC (RP-HPLC) is the most common starting point for separating positional isomers and diastereomers. Non-polar stationary phases, such as C18 and C8, are employed with polar mobile phases.
The Causality Behind Experimental Choices:
-
Stationary Phase: C18 (octadecylsilane) columns are the workhorse for their strong hydrophobic retention. Phenyl-hexyl phases can offer alternative selectivity for aromatic compounds like indoles through π-π interactions.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used.[6] The organic modifier's concentration is adjusted to control the elution strength. Acetonitrile is often preferred for its lower viscosity and UV transparency.[6]
-
pH Control: The pH of the mobile phase is a critical parameter.[5] By adjusting the pH relative to the pKa of the carboxylic acid group (typically around 4-5), the degree of ionization can be controlled. In a partially ionized state, subtle differences in pKa between isomers can be magnified, leading to differential retention. Acidic additives like formic acid or acetic acid are commonly used to maintain a consistent pH and improve peak shape.[7][8]
Protocol 1: Separation of Five Positional Indole Carboxylic Acid Isomers
This protocol is adapted from a method for the simultaneous analysis of various indole compounds, including five positional isomers of indole carboxylic acid.[7]
Objective: To achieve baseline separation of indole-2-carboxylic acid, indole-3-carboxylic acid, indole-4-carboxylic acid, indole-5-carboxylic acid, and indole-6-carboxylic acid.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and PDA or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Sample Diluent: 50:50 (v/v) Methanol:Water
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
Sample Preparation:
-
Prepare a stock solution of the isomer mixture in the sample diluent.
-
Filter the sample through a 0.45 µm syringe filter prior to injection. For complex matrices like biological fluids or plant extracts, solid-phase extraction (SPE) may be necessary for sample clean-up and pre-concentration.[7]
Expected Outcome: This method should provide well-resolved peaks for the five positional isomers within a 35-minute run time.[7] The elution order will depend on the relative polarity of the isomers.
Protocol 2: Separation of Octahydro-1H-indole-2-carboxylic Acid Diastereomers
This protocol is based on a validated method for the quantification of diastereomers of octahydro-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of Perindopril and Trandolapril.[2][3][9]
Objective: To separate and quantify the four diastereomers of octahydro-1H-indole-2-carboxylic acid.
Instrumentation and Columns:
-
HPLC system with an isocratic pump, autosampler, and a Refractive Index Detector (RID).
-
Note on Detector Choice: These specific isomers are non-chromophoric (lack a UV-absorbing chromophore), necessitating the use of a universal detector like RID.[2][10]
-
Reversed-phase C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[2][3]
Reagents and Mobile Phase:
-
Mobile Phase: 10 mM Potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with ortho-phosphoric acid.[2][3]
-
Sample Diluent: Mobile Phase
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.5 mL/min[2][3] |
| Column Temperature | 35 °C[2][3] |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 µL[9] |
| Run Time | 35 minutes[3] |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 5 mg/mL).[3]
-
Ensure the system is well-stabilized before analysis, as RID detectors are sensitive to temperature and mobile phase composition fluctuations.[2][9]
Expected Outcome: This isocratic method has been shown to effectively separate the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid from its other three diastereomers.[2][3]
Chiral HPLC for Enantiomeric Resolution
The separation of enantiomers requires the introduction of a chiral environment. This can be achieved in three main ways:[11]
-
Chiral Stationary Phases (CSPs): This is the most direct and widely used approach. The stationary phase itself is chiral, leading to the formation of transient diastereomeric complexes with the enantiomers, which have different energies and thus different retention times.
-
Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers in solution. These complexes can then be separated on an achiral column.[11]
-
Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11]
The Causality Behind Experimental Choices for CSPs:
-
CSP Selection: The choice of CSP is highly dependent on the structure of the analyte. For acidic compounds like indole carboxylic acids, anion-exchange type CSPs, such as those based on quinine or quinidine carbamates (e.g., CHIRALPAK QN-AX), are often highly effective.[12] The separation mechanism involves ion-pairing between the deprotonated carboxylic acid of the analyte and the protonated tertiary amine of the chiral selector, supplemented by other interactions like hydrogen bonding and π-π stacking.[12][13]
-
Mobile Phase in Chiral Separations: In chiral chromatography, the mobile phase plays a dual role in controlling both retention and enantioselectivity. For ion-exchange CSPs, polar organic mobile phases like methanol are common, often with acidic and basic additives to control the ionization states of both the analyte and the CSP.[12][13]
Protocol 3: Chiral Separation of an Indole Carboxylic Acid Enantiomeric Pair (General Approach)
This protocol provides a general workflow for developing a chiral separation method for an indole carboxylic acid using a quinine-based anion-exchange CSP.
Objective: To resolve the enantiomers of a chiral indole carboxylic acid.
Instrumentation and Columns:
-
HPLC system with a gradient or isocratic pump, autosampler, and UV or MS detector.
-
Chiral stationary phase, e.g., CHIRALPAK QN-AX (or a similar anion-exchange CSP).
Reagents and Mobile Phase (Starting Conditions):
-
Mobile Phase: Methanol with 0.1% acetic acid and 0.1% diethylamine (or similar acid/base pair). The acid and base concentrations can be optimized to fine-tune retention and resolution.
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm (or as appropriate for the analyte) |
| Injection Volume | 5 µL |
Method Development Workflow:
-
Initial Screening: Begin with the starting mobile phase conditions.
-
Optimization:
-
Acid/Base Ratio: Vary the ratio and concentration of the acidic and basic additives. This will have the most significant impact on retention and enantioselectivity.
-
Organic Modifier: While methanol is a good starting point, acetonitrile or mixtures of methanol and acetonitrile can be explored.
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and influence the separation.
-
-
Validation: Once a satisfactory separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and robustness, following ICH guidelines.[10]
Visualization of Workflows
Experimental Workflow for Positional Isomer Analysis
Caption: Workflow for RP-HPLC analysis of positional isomers.
Logical Relationship in Chiral Method Development
Caption: Iterative process for chiral HPLC method development.
Conclusion and Future Perspectives
The successful separation of indole carboxylic acid isomers is an achievable but nuanced task that relies on the systematic application of chromatographic principles. Reversed-phase HPLC with careful control of mobile phase pH is highly effective for positional isomers and diastereomers. For enantiomeric pairs, the use of chiral stationary phases, particularly anion-exchangers, provides a powerful and direct route to resolution.
Future advancements will likely focus on the development of novel stationary phases with unique selectivities, such as mixed-mode or core-shell particles, to achieve faster and more efficient separations. Furthermore, the increasing coupling of HPLC with mass spectrometry (UPLC-MS/MS) will continue to enhance sensitivity and specificity, allowing for the analysis of these isomers at ever-lower concentrations in complex biological matrices.[14]
References
- 1. scispace.com [scispace.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. chiraltech.com [chiraltech.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Methyl-1H-indole-6-carboxylic Acid in Modern Drug Discovery
Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry
The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relatively rigid structure make it an ideal framework for designing molecules that interact with a wide range of biological targets.[3][4] Indole derivatives have demonstrated significant therapeutic potential across numerous disease areas, including oncology, infectious diseases, and neurology.[1][5] This guide focuses on a specific, highly versatile building block: 2-Methyl-1H-indole-6-carboxylic acid , and provides detailed protocols for its strategic incorporation into drug discovery pipelines.
Spotlight on the Building Block: this compound
This compound is a bifunctional molecule strategically designed for synthetic utility. The carboxylic acid at the 6-position serves as a primary handle for derivatization, most commonly through amide bond formation, while the methyl group at the 2-position can influence the molecule's conformation and metabolic stability.[6] The indole nitrogen (N-H) and the aromatic core provide additional sites for modification, allowing for the creation of diverse chemical libraries from a single, reliable starting material. This building block is particularly valuable for synthesizing compounds targeting serotonin receptors and other central nervous system targets.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73177-33-0 | [8] |
| Molecular Formula | C₁₀H₉NO₂ | [7][8] |
| Molecular Weight | 175.18 g/mol | [7][8] |
| Appearance | White to off-white solid | [6] |
| Storage | Room temperature, dry conditions | [7] |
Core Synthetic Strategy: A Modular Approach to Library Synthesis
The true power of this building block lies in its capacity for modular synthesis. A primary amide or ester can be installed at the C6-carboxylic acid, followed by subsequent diversification of the indole core. This workflow allows for the systematic exploration of the structure-activity relationship (SAR) around the scaffold.
Caption: General workflow for using the building block.
Protocol 1: Amide Bond Formation - The Primary Coupling
The formation of an amide bond is the most common reaction in medicinal chemistry, linking carboxylic acids with amines.[9][10] Direct condensation is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Carbodiimides like EDC are commonly used to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[12]
Mechanistic Rationale: The Role of Additives
While EDC alone can facilitate the coupling, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. To improve efficiency and minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are used.[10][11] These additives trap the activated acid as a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[10]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 2-Methylindole - Wikipedia [en.wikipedia.org]
- 7. This compound [myskinrecipes.com]
- 8. calpaclab.com [calpaclab.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on the Indole Ring
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Indole Carboxylic Acid Derivatization
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized with a carboxylic acid, the indole ring becomes a versatile synthetic handle for the construction of a diverse array of bioactive molecules. The derivatization of this carboxylic acid group into esters, amides, and other functionalities is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides a comprehensive overview of the key strategies for derivatizing the carboxylic acid group on the indole ring, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery.
The strategic derivatization of indole carboxylic acids can influence a molecule's solubility, metabolic stability, cell permeability, and target-binding interactions. For instance, converting a carboxylic acid to an ester can mask a polar group, potentially enhancing membrane permeability. Amide formation allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[3][4] A notable example is the antibiotic Daptomycin, a complex lipodepsipeptide whose synthesis involves the strategic manipulation of an indole-containing amino acid.[5][6][7]
Navigating the Synthetic Landscape: Key Considerations
Before embarking on the derivatization of an indole carboxylic acid, several factors must be considered to ensure a successful and efficient synthesis.
-
Position of the Carboxylic Acid (C2 vs. C3): The electronic properties and steric environment of the indole ring differ significantly between the C2 and C3 positions. The C3 position is generally more electron-rich and nucleophilic, which can influence the reactivity of the adjacent carboxylic acid and the potential for side reactions.[8] Conversely, the C2 position is less nucleophilic. This difference in reactivity can dictate the choice of coupling reagents and reaction conditions.
-
Protection of the Indole Nitrogen: The indole N-H proton is weakly acidic and can interfere with many reactions involving strong bases or highly reactive electrophiles. Therefore, protection of the indole nitrogen is often a crucial first step. The choice of protecting group is critical and depends on its stability to the subsequent derivatization conditions and the ease of its removal.[9][10] Electron-withdrawing protecting groups like tosyl (Ts) or tert-butoxycarbonyl (Boc) can decrease the nucleophilicity of the indole ring, potentially preventing unwanted side reactions.[9]
-
Chemoselectivity: Indole rings bearing multiple functional groups require careful consideration of chemoselectivity to avoid undesired reactions at other sites. The choice of reagents and reaction conditions must be tailored to selectively target the carboxylic acid group.[11]
Part 1: Protection and Deprotection of the Indole Nitrogen
Protecting the indole nitrogen is often a prerequisite for successful carboxylic acid derivatization, particularly when using strong bases or highly reactive intermediates.
Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Abbreviation | Key Features & Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Electron-withdrawing; stable to base and hydrogenolysis. | Strong acids (e.g., TFA, HCl).[12] |
| Benzenesulfonyl/Tosyl | Ts | Strongly electron-withdrawing; very stable to acid and oxidation. | Strong reducing agents or strong bases.[9] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | Stable to many nucleophilic and basic conditions. | Fluoride sources (e.g., TBAF), strong acids.[13] |
| Pivaloyl | Piv | Sterically bulky, can protect both N-1 and C-2 positions. | Strong bases at elevated temperatures (e.g., LDA).[12] |
Experimental Protocols for N-Protection and Deprotection
Protocol 1.1: N-Boc Protection of Indole-3-Carboxylic Acid
This protocol describes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, which is stable under many coupling conditions and readily removed with acid.
-
Materials: Indole-3-carboxylic acid, di-tert-butyl dicarbonate (Boc)₂O, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve indole-3-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.
-
Protocol 1.2: N-Boc Deprotection
-
Materials: N-Boc protected indole derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected indole (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA to afford the deprotected indole.
-
Caption: N-Protection and Deprotection Workflow.
Part 2: Esterification of Indole Carboxylic Acids
Esterification is a common strategy to mask the polarity of the carboxylic acid, improve cell permeability, or to create a prodrug that is hydrolyzed in vivo to release the active carboxylic acid.
Steglich Esterification: A Mild and Efficient Method
The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method for the esterification of carboxylic acids, especially with sterically hindered alcohols.[14][15][16]
Causality Behind the Method: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium species, which is readily attacked by the alcohol. This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[17]
Protocol 2.1: Steglich Esterification of N-Boc-Indole-2-Carboxylic Acid with Benzyl Alcohol
-
Materials: N-Boc-indole-2-carboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of N-Boc-indole-2-carboxylic acid, benzyl alcohol, and DMAP in anhydrous DCM, add a solution of DCC in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the DCU and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).[18]
-
Caption: Steglich Esterification Workflow.
Part 3: Amidation of Indole Carboxylic Acids
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical diversity.
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization when coupling with chiral amines.
| Coupling Reagent System | Key Advantages | Key Disadvantages |
| DCC/HOBt | Cost-effective, efficient. | Formation of insoluble DCU byproduct can complicate purification. |
| EDC/HOBt | Water-soluble carbodiimide and byproduct, simplifying workup. | Can be less reactive than uronium/phosphonium reagents.[19] |
| HBTU/HATU | High reactivity, fast reaction times, low racemization.[20] | More expensive than carbodiimides, can cause guanidinylation of the amine. |
| PyBOP | High coupling efficiency, especially for hindered amino acids. | Byproducts can be difficult to remove. |
Causality Behind Reagent Choice:
-
Carbodiimides (DCC, EDC): These reagents activate the carboxylic acid to form an O-acylisourea intermediate. The addition of 1-hydroxybenzotriazole (HOBt) or other additives is crucial to suppress racemization and prevent the formation of N-acylurea byproducts by converting the initial intermediate into a more stable active ester.[19] EDC is often preferred in solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.
-
Uronium/Phosphonium Salts (HBTU, HATU, PyBOP): These reagents generate highly reactive activated esters (e.g., OBt or OAt esters) in the presence of a non-nucleophilic base.[20] They are generally more reactive than carbodiimides and are often the reagents of choice for difficult couplings, such as those involving sterically hindered amino acids or for solid-phase peptide synthesis.[19]
Experimental Protocols for Amidation
Protocol 3.1: Amidation of Indole-3-Carboxylic Acid using EDC/HOBt
-
Materials: Indole-3-carboxylic acid (1.0 eq), amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), N,N-diisopropylethylamine (DIPEA) (2.0 eq), anhydrous DMF.
-
Procedure:
-
Dissolve the indole-3-carboxylic acid and HOBt in anhydrous DMF.
-
Add EDC·HCl and stir the mixture at 0 °C for 15-30 minutes.
-
Add the amine followed by DIPEA.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by flash column chromatography or recrystallization.[21]
-
References
- 1. Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilicity: the “dark-side” of indole chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of daptomycin by cyclization via a chemoselective serine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Highly Chemoselective Synthesis of Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.org [mdpi.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Chromatography [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 21. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Application Notes and Protocols for Cell-based Assays Involving 2-Methyl-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity.[1] From the essential amino acid tryptophan to potent anti-cancer agents, indole derivatives have demonstrated a remarkable capacity to modulate key cellular processes. This diverse bioactivity has made them a focal point in drug discovery and development.[1] 2-Methyl-1H-indole-6-carboxylic acid belongs to this versatile class of compounds. While specific data on this molecule is emerging, the broader family of indole-6-carboxylic acid derivatives has shown promise as multi-target antiproliferative agents, notably targeting receptor tyrosine kinases such as EGFR and VEGFR.[2][3] This application note provides a comprehensive guide to employing cell-based assays for the initial screening and mechanistic elucidation of this compound, equipping researchers with the necessary protocols to explore its therapeutic potential.
General Experimental Workflow
The initial characterization of a novel compound like this compound typically follows a tiered approach. This begins with a broad assessment of its cytotoxic or anti-proliferative effects across a panel of relevant cancer cell lines. Subsequently, more focused assays are employed to dissect the underlying mechanism of action, such as the induction of apoptosis or cell cycle arrest. Finally, pathway analysis through techniques like western blotting can help identify the specific molecular targets being modulated.
General workflow for the cell-based evaluation of this compound.
Hypothetical Signaling Pathway Modulation
Based on the activity of related indole-6-carboxylic acid derivatives, a plausible mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[2][3] These receptors are often overexpressed in cancer cells and their activation leads to the downstream signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival and proliferation. Inhibition of these RTKs would block these pro-survival signals, leading to cell cycle arrest and apoptosis.
Hypothetical inhibition of the EGFR/VEGFR-PI3K/Akt pathway.
Protocols
Preparation of this compound Stock Solution
The solubility and stability of a compound are critical for accurate and reproducible results in cell-based assays.[4]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[5]
-
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Apoptosis Assay by Annexin V/PI Staining
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[5]
-
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of the compound on the cell cycle distribution of cancer cells.[6]
-
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Data Interpretation and Further Steps
The data generated from these assays will provide a preliminary understanding of the bioactivity of this compound. A potent IC50 value from the MTT assay, coupled with an increase in apoptotic cells and a block in a specific phase of the cell cycle, would suggest that the compound has promising anti-cancer properties. The next logical step would be to perform western blot analysis to probe the phosphorylation status of key proteins in the hypothesized signaling pathways, such as EGFR, VEGFR, and Akt, to confirm the mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Studies of 2-Methyl-1H-indole-6-carboxylic Acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Indole-6-carboxylic acid and its derivatives are recognized as versatile building blocks for the synthesis of compounds with therapeutic potential, including agents targeting neurological disorders, cancer, and inflammation.[2][3][4] Specifically, derivatives of indole-6-carboxylic acid have demonstrated activity as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), and as ligands for dopamine receptors.[2][5]
This document provides a comprehensive guide for the initial in vitro characterization of 2-Methyl-1H-indole-6-carboxylic acid, a commercially available indole derivative.[6] Given the limited specific literature on this particular compound, we present a logical, tiered approach to screen for potential biological activities, focusing on antiproliferative and anti-inflammatory effects, which are common among related molecules. These protocols are designed to be self-validating and are grounded in established methodologies.
Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for reproducible results.
-
Compound Information:
-
Solubility Testing: It is essential to determine the solubility of this compound in various solvents to prepare appropriate stock solutions. A recommended starting point is dimethyl sulfoxide (DMSO), a common solvent for cell-based assays.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve in high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Note: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Part 1: Antiproliferative Activity Screening
Many indole derivatives exhibit cytotoxic effects on cancer cells.[2][3] A primary screening assay to assess the antiproliferative potential of this compound is the MTT assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Materials:
-
Selected cancer cell lines (e.g., HCT-116, HeLa, HT-29 as used for other indole-6-carboxylic acid derivatives)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 10 | 0.85 | 68.0% |
| 50 | 0.42 | 33.6% |
| 100 | 0.15 | 12.0% |
| Table 1: Example data from an MTT assay. |
Part 2: Enzyme Inhibition Assays
Given that derivatives of indole-6-carboxylic acid have been shown to inhibit protein kinases like EGFR and VEGFR-2, it is logical to screen this compound for similar activity.[2] Commercially available kinase assay kits provide a straightforward method for this.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general approach using a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in signal indicates kinase activity, and a reversal of this decrease by the test compound indicates inhibition.
Conceptual Workflow for Kinase Inhibition Assay
Caption: General workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound or vehicle control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the recommended temperature (often room temperature or 30°C) for the specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value from the dose-response curve.
Data Presentation
| Compound Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 (No Compound) | 50,000 | 0% |
| 0.1 | 55,000 | -10% |
| 1 | 75,000 | 50% |
| 10 | 90,000 | 80% |
| 100 | 98,000 | 96% |
| Table 2: Example data from a kinase inhibition assay. |
Part 3: Anti-inflammatory Activity Screening
Indole compounds can possess anti-inflammatory properties. A common in vitro model for inflammation involves stimulating macrophages (like RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO).
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol uses the Griess reagent to measure nitrite (a stable product of NO) in the cell culture supernatant.
Workflow for Nitric Oxide Assay
Caption: Workflow for measuring nitric oxide production using the Griess assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce NO production. Include wells with cells only, cells + LPS, and cells + LPS + compound.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.
Conclusion
These application notes provide a foundational framework for the initial in vitro characterization of this compound. By systematically screening for antiproliferative, enzyme inhibitory, and anti-inflammatory activities, researchers can efficiently identify potential biological functions of this compound. Positive results from these screening assays should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved.
References
- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1H-indole-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot impurities encountered during the synthesis of this important indole derivative. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My final product of this compound has a pink or brownish hue, not the expected off-white solid. What is the likely cause and how can I purify it?
Answer:
A pinkish or brownish coloration in indole compounds is a common issue, often indicative of oxidation.[1] The indole ring, particularly the pyrrole moiety, is susceptible to aerial oxidation, leading to the formation of colored oligomeric or polymeric impurities. This can be exacerbated by exposure to light, air, and residual acid from the synthesis.
Root Cause Analysis:
-
Aerial Oxidation: The electron-rich indole nucleus can be oxidized by atmospheric oxygen, especially under acidic conditions or upon exposure to light. This process can form highly colored radical species that polymerize.
-
Residual Acid: Trace amounts of acid catalysts (e.g., from a Fischer indole synthesis) can promote oxidation and polymerization of the indole product during workup and storage.
-
Starting Material Impurities: If the starting materials, such as the corresponding hydrazine or ketone, contain colored impurities, these can be carried through the synthesis.
Troubleshooting and Purification Protocol:
-
Charcoal Treatment and Recrystallization: This is the most effective method for removing colored impurities.
-
Step 1: Dissolution. Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A common choice is an ethanol/water or methanol/water mixture.
-
Step 2: Decolorization. To the hot solution, add a small amount (typically 1-2% w/w) of activated charcoal. Expert Tip: Avoid adding charcoal to a boiling solution to prevent bumping.
-
Step 3: Hot Filtration. Maintain the solution at a high temperature and filter it through a pre-warmed funnel containing a pad of Celite®. This will remove the charcoal and any other insoluble impurities.
-
Step 4: Crystallization. Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified product.
-
Step 5: Isolation and Drying. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Inert Atmosphere: During the reaction, workup, and storage, it is best practice to use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere.
Question 2: My reaction yield is consistently low. What are the potential side reactions in the Fischer indole synthesis of this compound that could be consuming my starting materials?
Answer:
Low yields in the Fischer indole synthesis are a frequent challenge and can often be attributed to competing side reactions or incomplete conversion. The specific substitution pattern of your target molecule can influence the propensity for these side reactions.[2]
Potential Side Reactions and Causality:
-
Incomplete Hydrazone Formation: The initial condensation between the arylhydrazine and the ketone to form the hydrazone is a reversible equilibrium. Insufficient removal of water can limit the formation of the necessary intermediate.
-
Side Reactions of the Hydrazone: Under strong acidic conditions, the hydrazone can undergo cleavage back to the hydrazine and ketone, or participate in other non-productive pathways.
-
Regioisomeric Indole Formation: If an unsymmetrical ketone is used as a precursor, it can lead to the formation of a mixture of indole regioisomers. For this compound, this is less of a concern if the methyl group is introduced via a symmetrical ketone like acetone.
-
Reductive Cleavage of the N-N Bond: In some cases, the N-N bond of the hydrazine or hydrazone can be cleaved, leading to the formation of aniline byproducts.[2]
Experimental Optimization to Improve Yield:
-
Azeotropic Removal of Water: When forming the hydrazone, using a Dean-Stark trap with a suitable solvent (e.g., toluene) can effectively drive the equilibrium towards the product by removing water.
-
Choice of Acid Catalyst: The strength and type of acid catalyst are critical. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[3][4] Experiment with different acid catalysts and concentrations to find the optimal conditions for your specific substrate.
-
Temperature Control: The cyclization step often requires elevated temperatures. However, excessively high temperatures can lead to degradation and byproduct formation. A systematic study of the reaction temperature is recommended.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
Question 3: My NMR and LC-MS analyses show an impurity with a mass corresponding to the decarboxylated product. How can I prevent this and purify my final compound?
Answer:
The presence of a decarboxylated impurity (2-methyl-1H-indole) is a common issue when working with indole carboxylic acids, especially under harsh thermal or acidic conditions.
Mechanism of Decarboxylation:
The carboxylic acid group on the indole ring can be lost as carbon dioxide, particularly at high temperatures or in the presence of strong acids. The electron-rich nature of the indole ring can stabilize the intermediate formed during decarboxylation.
Prevention and Purification Strategies:
-
Milder Reaction Conditions:
-
Temperature: Avoid excessive heating during the final cyclization and workup steps. If possible, explore lower-temperature synthetic routes.
-
Acid Catalyst: Use the mildest effective acid catalyst for the indole synthesis. For example, some modern methods utilize Lewis acids which can be less harsh than strong Brønsted acids.[4]
-
-
Purification via Acid-Base Extraction:
-
Step 1: Dissolution. Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Step 2: Basic Extraction. Extract the organic layer with a mild aqueous base solution, such as sodium bicarbonate. The desired carboxylic acid product will deprotonate and move into the aqueous layer, while the neutral decarboxylated impurity will remain in the organic layer.
-
Step 3: Acidification and Precipitation. Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of 2-3.[5] The purified this compound will precipitate out.
-
Step 4: Isolation. Collect the precipitate by filtration, wash with cold water to remove residual salts, and dry thoroughly.
-
Troubleshooting Workflow for Unexpected Impurities
Caption: Troubleshooting workflow for identifying and removing unexpected impurities.
Summary of Potential Impurities
| Impurity Name | Potential Source | Recommended Analytical Method |
| Starting Arylhydrazine | Incomplete reaction | LC-MS, HPLC, TLC |
| Starting Ketone | Incomplete reaction | GC-MS, LC-MS, HPLC, TLC |
| Regioisomeric Indoles | Use of unsymmetrical ketones | LC-MS, HPLC, NMR |
| Decarboxylated Product | High temperature, strong acid | LC-MS, HPLC, NMR |
| Oxidized/Polymeric Species | Exposure to air, light, acid | Visual, UV-Vis, HPLC |
| Dehalogenated Impurities (if applicable) | Side reaction during catalytic steps[6] | LC-MS, GC-MS |
References
- 1. researchgate.net [researchgate.net]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Fischer Indole Synthesis of Substituted Indoles
Welcome to the comprehensive technical support guide for the Fischer indole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted indoles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to enhance your experimental success. The indole ring is a foundational scaffold in a multitude of biologically significant compounds, making its efficient synthesis a critical endeavor in medicinal chemistry and natural product synthesis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a very low yield. What are the common culprits?
Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is highly sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1][4] Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[4][5][6] Furthermore, the reaction is sensitive to temperature and acid strength, meaning non-optimal conditions can drastically reduce your yield.[1][4] The formation of byproducts, such as those from aldol condensation, can also consume starting materials and lower the yield of the desired indole.[1][4]
Q2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a known challenge and is primarily influenced by the acidity of the medium and steric effects.[1][7] The choice of acid catalyst and its concentration can significantly direct the reaction toward a specific isomer.[4] For instance, a weakly acidic medium may favor indolization toward the more sterically hindered carbon.[8] Careful optimization of the acid catalyst and reaction conditions is crucial for achieving high regioselectivity.
Q3: Is it possible to synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole using acetaldehyde is often problematic and can fail under standard conditions.[1] However, there are alternative approaches. One common method involves using pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield indole.[1][2] Another specialized technique involves passing acetaldehyde vapor over a catalyst supported on glass beads.[9]
Q4: I'm struggling with the purification of my substituted indole product. Column chromatography is resulting in streaking and poor separation. What can I do?
Purification challenges with indole derivatives are common due to their polarity and potential for interaction with silica gel. Streaking on TLC plates is a frequent observation.[10] To improve chromatographic separation, consider the following:
-
Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent can often mitigate streaking by neutralizing acidic sites on the silica gel.
-
Alternative stationary phases: Consider using alumina or a different type of silica gel.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Workup procedure: Ensure that the acidic catalyst is completely neutralized and removed during the workup, as residual acid can contribute to purification difficulties.
Troubleshooting Guide
This section addresses specific problems you may encounter during your Fischer indole synthesis experiments, offering probable causes and actionable solutions.
Problem 1: Low to No Product Formation
| Potential Cause | Explanation & Suggested Solution |
| Insufficient Acidity or Inactive Catalyst | The acid catalyst is essential for several steps in the mechanism, including the key[4][4]-sigmatropic rearrangement.[11] Solution: Switch to a stronger acid (e.g., from acetic acid to polyphosphoric acid) or a different type of acid (Brønsted vs. Lewis acid).[1][12][13][14] Ensure your catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids.[13] |
| Sub-optimal Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[15] Solution: Carefully optimize the reaction temperature.[8] A good starting point is to reflux in a suitable solvent like glacial acetic acid.[8] In some cases, a specific temperature, such as 80°C, has been found to be optimal.[8][16] |
| Unstable Hydrazone Intermediate | Some hydrazones can be unstable and decompose under the strongly acidic reaction conditions.[4] Solution: Consider a two-step procedure where the hydrazone is pre-formed and isolated under milder conditions before proceeding with the acid-catalyzed cyclization.[8] |
| Decomposition of Substrate or Product | The indole product itself or the starting materials may be sensitive to the strong acid and high temperatures used for cyclization.[4] Solution: Use a milder acid catalyst (e.g., zinc chloride instead of polyphosphoric acid) and/or run the reaction at a lower temperature for a longer period.[13] Neutralize the acid as quickly as possible during the workup.[4] |
| Steric Hindrance | Significant steric bulk on either the ketone or the phenylhydrazine can impede the reaction.[8] Solution: If severe steric hindrance is a factor, you may need to consider an alternative synthetic route to your target indole.[8] |
| Unfavorable Electronic Effects | Electron-donating groups on the carbonyl substrate or highly electron-rich phenylhydrazines can favor N-N bond cleavage, a competing side reaction that prevents indole formation.[4][5][6] This is a known issue in the synthesis of C3-N-substituted indoles.[5][6] Solution: For substrates prone to this side reaction, using milder Lewis acids like ZnCl₂ may improve the yield of the desired indole.[6] |
Problem 2: Formation of Multiple Products and Impurities
| Potential Cause | Explanation & Suggested Solution |
| Formation of Regioisomers | As discussed in the FAQs, unsymmetrical ketones can lead to a mixture of regioisomeric indoles.[1][7] Solution: The product ratio is highly dependent on the acidity of the medium.[7] Experiment with different acid catalysts (Brønsted vs. Lewis acids) and concentrations to optimize for the desired isomer.[16] Chromatographic separation of the isomers will likely be necessary.[8] |
| Aldol Condensation Byproducts | Enolizable aldehydes and ketones can undergo self-condensation (aldol reaction) as a side reaction.[1][4] Solution: If possible, use a non-enolizable carbonyl compound. Alternatively, optimizing reaction conditions such as temperature and reaction time can help minimize the formation of these byproducts.[4] |
| Oxidative Side Reactions | Indoles can be susceptible to oxidation, which can lead to the formation of colored impurities.[4] Solution: To minimize oxidative decomposition, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Impure Starting Materials | Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction or lead to side products.[4] Solution: Ensure the purity of your starting materials through appropriate purification methods (e.g., recrystallization, distillation) and confirm their identity and purity by analytical techniques such as NMR and melting point determination.[4] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis (One-Pot)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Arylhydrazine (or its hydrochloride salt)
-
Aldehyde or ketone
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (if necessary, e.g., ethanol, toluene)[17]
Procedure:
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add the arylhydrazine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).[3]
-
Add the acid catalyst. If using a protic acid that also serves as the solvent (e.g., glacial acetic acid), add it in sufficient quantity to dissolve the reactants.[8] If using a solid catalyst like zinc chloride, a high-boiling solvent may be needed.
-
Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of crushed ice or cold water to precipitate the crude product.[13]
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.[13]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.[13]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]
Protocol for the Synthesis of 2,5-Dimethylindole
This specific example illustrates the synthesis of a substituted indole.[4]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Sodium sulfate
Procedure:
-
In a suitable reaction flask, combine p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) in glacial acetic acid (2 g, 0.03 mol).[4]
-
Reflux the mixture with stirring for 2.25 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool and then proceed with a standard aqueous workup, including neutralization and extraction with an organic solvent like chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,5-dimethylindole by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis
The choice of acid catalyst can significantly impact the reaction's success. Both Brønsted and Lewis acids are commonly employed.[1][3][12]
| Acid Catalyst Type | Examples | Key Characteristics & Considerations |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH), Acetic Acid[1][12] | Often used in stoichiometric amounts or as the solvent. PPA is highly effective for many cyclizations but can be difficult to work with.[9] Acetic acid can serve as both a catalyst and a solvent, offering milder conditions.[8][16] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃[1][3][12] | Often used in catalytic amounts. Can be milder than strong Brønsted acids, which is beneficial for sensitive substrates.[13] The choice of Lewis acid can also influence regioselectivity.[11] |
Visualizations
Fischer Indole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis.[9][12]
Caption: Key steps of the Fischer indole synthesis mechanism.
Troubleshooting Workflow
This flowchart provides a logical approach to troubleshooting common issues in the Fischer indole synthesis.
Caption: A workflow for troubleshooting common Fischer indole synthesis problems.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-1H-indole-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable indole derivative. Here, we combine established chemical principles with practical, field-proven insights to help you improve your yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established methods for indole formation. The most common and versatile of these is the Fischer indole synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[3]
Other notable methods for constructing the indole nucleus that could be adapted for this specific target include the Madelung, Reissert, and Bartoli syntheses, each with its own advantages and limitations regarding substrate scope and reaction conditions.[4]
The general workflow for a Fischer indole synthesis approach is outlined below:
Caption: General workflow for the Fischer indole synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a common challenge and can stem from several factors.[5] Here’s a breakdown of potential causes and actionable solutions:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[5][6]
-
Solution: Conduct small-scale optimization experiments to screen different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, zinc chloride, or p-toluenesulfonic acid) and their concentrations.[2] Vary the reaction temperature; too low may result in incomplete reaction, while too high can lead to decomposition and tar formation.[6]
-
-
Poor Quality Starting Materials: Impurities in the 4-hydrazinobenzoic acid or acetone can significantly inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize the 4-hydrazinobenzoic acid if necessary and use freshly distilled acetone. Characterize your starting materials by NMR and melting point to confirm their identity and purity.
-
-
Side Reactions: Several side reactions can compete with the desired indole formation, consuming starting materials and reducing the yield.
-
Aldol Condensation: Acetone can undergo self-condensation under acidic conditions.[5]
-
Solution: While not always feasible, using a non-enolizable ketone would prevent this. With acetone, carefully controlling the temperature and reaction time can minimize this side reaction.[5]
-
-
Oxidative Decomposition: Indoles are susceptible to oxidation, which can lead to the formation of colored impurities.[5]
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.[5]
-
-
-
Inadequate Solvent Choice: The solvent plays a critical role in the solubility of reactants and intermediates, and can influence the reaction pathway.[6][7]
-
Solution: While glacial acetic acid is a common solvent, exploring others may be beneficial. For sluggish reactions, dilution with an inert, high-boiling solvent might prevent degradation at high temperatures.[7] In some cases, solvent-free ("neat") conditions, potentially with microwave assistance, have been shown to improve yields.[7][8]
-
Q2: I am observing the formation of a significant amount of dark, tarry byproduct. What is causing this and how can it be prevented?
A2: Tar formation is a frequent issue in Fischer indole syntheses, often resulting from decomposition at high temperatures or under strongly acidic conditions.
-
Cause: The combination of strong acid and high heat can lead to the polymerization and degradation of starting materials, intermediates, and the indole product itself.
-
Prevention Strategies:
-
Temperature Control: Carefully control the reaction temperature. Use an oil bath or other temperature-controlled heating mantle to avoid overheating.
-
Milder Catalysts: Consider using a milder acid catalyst. Lewis acids like zinc chloride can sometimes be less harsh than strong Brønsted acids like sulfuric acid.[9]
-
Solvent Dilution: Diluting the reaction mixture with a high-boiling inert solvent can help to moderate the reaction temperature and prevent localized overheating.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
Q3: The purification of my final product is difficult, and I am struggling to obtain a pure sample. What purification strategies are most effective?
A3: The purification of this compound can be challenging due to the presence of polar byproducts and residual catalyst.
-
Initial Workup:
-
After the reaction is complete, quenching the acid catalyst is a critical first step. This is typically done by carefully adding the reaction mixture to a cold basic solution (e.g., sodium hydroxide or sodium bicarbonate).
-
An extraction with an appropriate organic solvent (e.g., ethyl acetate) will separate the product from inorganic salts.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes or water).
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane/ethyl acetate gradient), can effectively separate the desired product from impurities.
-
Q4: Should I consider protecting the carboxylic acid or the indole nitrogen during the synthesis?
A4: The necessity of protecting groups depends on the specific reaction conditions and subsequent synthetic steps.
-
Carboxylic Acid Protection: The carboxylic acid group is generally stable under the acidic conditions of the Fischer indole synthesis. However, if you plan to perform reactions that are incompatible with a free carboxylic acid (e.g., using strong reducing agents), protection as an ester (e.g., methyl or ethyl ester) may be necessary. This is typically done after the indole formation.
-
Indole N-H Protection: The indole N-H is acidic and can be deprotonated under basic conditions. It can also be a site for unwanted side reactions in subsequent steps.
-
When to Protect: If your subsequent synthetic steps involve strong bases or electrophilic reagents that could react with the N-H, protection is advisable.
-
Common Protecting Groups: Common N-protecting groups for indoles include tosyl (Ts), Boc, and benzyl groups.[10] The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal.[10][11] For example, the Boc group is acid-labile, while the tosyl group is more robust and often requires harsher conditions for removal.[10]
-
The decision to use a protecting group should be made by considering the overall synthetic strategy, as it adds steps to the synthesis.[11]
III. Frequently Asked Questions (FAQs)
Q: What are the key mechanistic steps of the Fischer indole synthesis?
A: The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement.[2][12] The key steps are:
-
Formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone.[3]
-
Tautomerization of the phenylhydrazone to its enamine form.[3]
-
A[13][13]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.[2]
-
Loss of a molecule of ammonia and subsequent aromatization to form the stable indole ring.[2]
References
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. benchchem.com [benchchem.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of indole carboxylic acids
Welcome to the Technical Support Center for Indole Carboxylic Acid Purification. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating challenges encountered when purifying these versatile but sensitive compounds. This center provides in-depth, field-tested advice in a direct question-and-answer format, focusing not just on what to do, but why you're doing it.
Frequently Asked Questions (FAQs)
Q1: My indole carboxylic acid solid has developed a pink/brown/yellow color. What causes this and is it salvageable?
A1: This is the most common issue and is almost always due to oxidation. The indole ring, particularly at the C2 and C3 positions, is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace acid or metal impurities.
The initial oxidation often forms an indoxyl radical, which can then dimerize or polymerize into colored impurities.
-
Is it salvageable? Yes, in most cases. Minor discoloration can often be removed by recrystallization, sometimes with the addition of activated charcoal to adsorb the colored polymeric impurities.[1] For more significant discoloration, column chromatography is typically effective.
-
Prevention is Key: To prevent this, always store indole carboxylic acids under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. When working up a reaction, minimize the exposure of the product to air and heat, for example, by using a rotary evaporator at moderate temperatures.[1]
Q2: I'm observing significant product loss and gas evolution when heating my indole carboxylic acid. What is happening?
A2: You are likely observing decarboxylation, the loss of the carboxylic acid group as carbon dioxide (CO₂). Indole-3-carboxylic acids and indole-2-carboxylic acids are particularly prone to this, as the reaction proceeds through a stabilized intermediate.[2] Heating, especially in the presence of acid or in certain polar aprotic solvents like DMF at high temperatures, can promote this unwanted side reaction.[3]
-
Mechanism Insight: The indole nitrogen can participate in the decarboxylation mechanism, stabilizing the intermediate formed after the loss of CO₂.
-
How to Prevent It:
-
Avoid excessive heat during all purification steps. If heating is necessary for dissolution, do so gently and for the minimum time required.
-
Perform solvent evaporations under reduced pressure at low temperatures (e.g., <40°C).
-
If your purification requires acidic conditions, conduct the experiment at the lowest effective temperature. Metal-free conditions have also been shown to facilitate decarboxylation under basic or even neutral conditions in certain solvents, so careful choice of reaction vessels and reagents is important.[4]
-
Troubleshooting Purification Workflows
This section addresses specific problems encountered during common purification techniques.
Workflow 1: Recrystallization
Recrystallization is often the first choice for purifying solid indole carboxylic acids, aiming to remove minor impurities.
Cause & Solution: "Oiling out" occurs when the compound's solubility at a given temperature is exceeded, but the solution is still too warm or concentrated for ordered crystal lattice formation. This is common with residual impurities that disrupt crystallization.
Step-by-Step Troubleshooting Protocol:
-
Re-heat the Solution: Add a small amount of additional solvent to the mixture and gently heat until the oil fully redissolves.
-
Slow Cooling: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules time to arrange themselves into a crystal lattice.
-
Induce Crystallization: If crystals do not form at room temperature, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Gradual Cooling: Once at room temperature, move the flask to a refrigerator (~4°C) for several hours, and then to a freezer (-20°C) if necessary, to maximize yield.[1]
Cause & Solution: This indicates that the chosen solvent does not effectively differentiate between your product and the impurity (i.e., they have similar solubilities).
Solvent Selection Strategy: The ideal solvent should dissolve your compound well when hot but poorly when cold.[1] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Data-Driven Solvent Selection: The following table provides solubility data for Indole-2-carboxylic acid in various common lab solvents to guide your selection. A solvent system, often a polar solvent mixed with a non-polar anti-solvent (e.g., methanol/water, ethyl acetate/heptane), can be highly effective.[5][6][7]
| Solvent | Molar Solubility (x 10³) at 298.15 K (25 °C) | Comments |
| Methanol | High | Good for dissolving, often needs an anti-solvent like water.[5] |
| Ethanol | High | Similar to methanol.[5] |
| Ethyl Acetate | Moderate | A common choice for both recrystallization and chromatography.[5] |
| Water | Very Low | Can be used as an anti-solvent.[5] |
| Toluene | Low | Useful for less polar indole derivatives.[5] |
| Dichloromethane | Moderate | Often used in chromatography; can be part of a recrystallization system.[5] |
Data adapted from the Journal of Chemical & Engineering Data for Indole-2-carboxylic acid. Solubility increases with temperature for all listed solvents.[5]
Workflow 2: Column Chromatography
Column chromatography is used for separating complex mixtures or when recrystallization fails.[8]
Cause & Solution: Carboxylic acids can interact strongly and sometimes irreversibly with the slightly acidic silica gel stationary phase through hydrogen bonding.[9] This leads to poor separation, band broadening (streaking), and low recovery.
Step-by-Step Troubleshooting Protocol:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent mixture (e.g., Hexane/Ethyl Acetate).[1][10]
-
Principle of Operation: The added acid protonates the carboxylic acid functional group of your indole derivative, reducing its interaction with the silica gel. It also protonates the silanol groups on the silica surface, further minimizing strong binding. This results in sharper bands and better separation.[10]
-
TLC First: Always optimize your acidic mobile phase using Thin Layer Chromatography (TLC) before committing to a large-scale column.[8] Aim for an Rf value of 0.2-0.4 for the best separation.[9][11]
Cause & Solution: The polarity difference between your product and the impurity is insufficient for separation with the chosen solvent system.
Strategies for Improved Resolution:
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity over the course of the separation.[11] This allows less polar compounds to elute first, while more strongly-adsorbed polar compounds (like your indole carboxylic acid) require higher polarity to move down the column.
-
Change the Solvent System: Do not just vary the ratio; change the solvents themselves. For example, if Hexane/Ethyl Acetate fails, try a system with Dichloromethane/Methanol. Different solvents have different selectivities due to varied interactions (e.g., dipole-dipole, hydrogen bonding) with your compounds.
-
Consider Reversed-Phase Chromatography: If silica gel (normal phase) fails, reversed-phase (e.g., C18-silica) HPLC or flash chromatography can be an excellent alternative.[9][12] Here, the stationary phase is non-polar, and a polar mobile phase is used. Elution order is reversed, with the most polar compounds eluting first. This technique is particularly powerful for separating compounds with subtle differences in hydrophobicity.[13][14]
Visual Guides
Decision Workflow for Purification Strategy
This diagram outlines a logical path for selecting the appropriate purification method based on initial sample assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. columbia.edu [columbia.edu]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Indole Synthesis: A Technical Guide to Avoiding Side Reactions
For Immediate Release
[City, State] – January 5, 2026 – To empower researchers, scientists, and professionals in drug development, we are launching a comprehensive technical support center focused on the intricate art of indole derivative synthesis. This guide, structured as a series of troubleshooting FAQs, delves into the common side reactions encountered in popular indole syntheses and provides field-proven insights to mitigate them. By understanding the causality behind these undesired pathways, chemists can optimize their reaction conditions, improve yields, and streamline purification processes.
Section 1: The Fischer Indole Synthesis: A Classic Prone to Pitfalls
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, is notorious for its sensitivity to reaction parameters.[1] Low yields and the formation of byproducts are common hurdles. This section addresses the most frequent issues encountered during this venerable reaction.
Frequently Asked Questions & Troubleshooting
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
-
Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound are of high purity. Impurities can introduce competing side reactions, significantly lowering the yield of the desired indole.[1] It is highly recommended to use freshly distilled or recrystallized starting materials.
-
Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[3] The optimal catalyst is substrate-dependent, and screening different acids may be necessary. Polyphosphoric acid (PPA) is often a potent catalyst for this transformation.[1]
-
Reaction Temperature and Time: Elevated temperatures are typically required to drive the reaction forward. However, excessive heat or prolonged reaction times can lead to the decomposition of both starting materials and the indole product.[2] Monitoring the reaction's progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
-
Solvent Selection: The choice of solvent can influence reaction rates and yields. Polar aprotic solvents such as DMSO and acetic acid are frequently used.[4] In some instances, running the reaction neat (without a solvent) can be advantageous.
-
Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
One-Pot Procedures: To minimize material loss during transfers and purification of intermediates, consider a one-pot procedure where the initial formation of the hydrazone and the subsequent indolization occur in the same vessel without isolating the hydrazone intermediate.[4]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products is a frequent challenge in the Fischer indole synthesis. Understanding the potential side reactions is key to mitigating their formation.
-
Aldol Condensation Products: The acidic conditions can promote the self-condensation of enolizable aldehydes or ketones.[5] To circumvent this, ensure that the hydrazone formation is complete before proceeding with the indolization step. A one-pot procedure where the arylhydrazine is added to the carbonyl compound at a controlled rate can also minimize this side reaction.
-
Incomplete Reaction: Unreacted starting materials (arylhydrazine and carbonyl compound) will appear as separate spots on the TLC plate. Ensure that the reaction is allowed to proceed to completion by monitoring it with TLC. If the reaction stalls, a careful increase in temperature or the addition of a stronger acid catalyst may be necessary.[1]
-
Formation of Regioisomers: When using unsymmetrical ketones, the formation of two different regioisomers is possible.[6] The regioselectivity can be influenced by the acidity of the medium, the substitution pattern of the hydrazine, and steric effects. Generally, enolization at the less substituted carbon is favored, leading to the corresponding indole as the major product.
Q3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
A3: An incomplete reaction can be frustrating. Several factors can contribute to a stalled Fischer indole synthesis:
-
Insufficient Acid Catalyst: The acid catalyst is essential for the key[7][7]-sigmatropic rearrangement step.[3] Ensure that a sufficient amount of a suitable acid is used.
-
Low Reaction Temperature: The sigmatropic rearrangement often has a significant activation energy barrier and may require higher temperatures to proceed efficiently.[1] If the reaction is sluggish, a cautious and incremental increase in temperature while monitoring for any signs of decomposition can be beneficial.
Q4: I am having difficulty with the purification of my final indole product. What are some effective purification strategies?
A4: The purification of crude products from a Fischer indole synthesis can be challenging due to the presence of various impurities and the potential for product decomposition during the purification process.[1]
-
Column Chromatography: This is the most widely used technique for purifying indole derivatives.
-
Stationary Phase: Standard silica gel is generally effective. For indoles that are sensitive to acid and prone to decomposition on silica, deactivating the silica gel with triethylamine (by adding ~1% to the eluent) or using a less acidic stationary phase like alumina can be beneficial.[8]
-
Eluent: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective for separating the indole from less polar impurities and more polar byproducts.[8]
-
-
Recrystallization: If the crude product is a solid and has a reasonably high purity (typically >85-90%), recrystallization can be an excellent method for obtaining highly pure material.[5] Common solvent systems for the recrystallization of indoles include ethanol, methanol, and mixtures of ethyl acetate and hexanes.
-
Acid-Base Extraction: The N-H proton of the indole ring is weakly acidic. This property can sometimes be exploited in an acid-base extraction to separate the indole from non-acidic impurities. However, caution must be exercised as some indoles are unstable in the presence of strong acids or bases.[1]
Visualizing the Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis.
Section 2: The Bischler-Möhlau Indole Synthesis: Taming a Harsh Reaction
The Bischler-Möhlau synthesis offers a direct route to 2-aryl-indoles from α-bromo-acetophenones and an excess of an aniline.[9] However, the classical conditions are often harsh, leading to poor yields and a lack of predictable regioselectivity.[9]
Frequently Asked Questions & Troubleshooting
Q1: My Bischler-Möhlau synthesis is giving a very low yield. What can I do to improve it?
A1: The harsh conditions of the traditional Bischler-Möhlau synthesis are a primary contributor to low yields.[9] Modern modifications can significantly improve the outcome.
-
Milder Reaction Conditions: Recent advancements have focused on developing milder reaction conditions. The use of lithium bromide as a catalyst has been shown to be effective.[9]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to improve yields and dramatically reduce reaction times.[10] Solvent-free microwave conditions are particularly attractive from a green chemistry perspective.[10]
-
Purity of Reactants: As with the Fischer synthesis, the purity of the α-bromo-acetophenone and the aniline is paramount to avoiding side reactions.
Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity?
A2: Unpredictable regioselectivity is a known drawback of the Bischler-Möhlau synthesis.[9] The complex reaction mechanism can lead to the formation of different isomers.[11]
-
Substrate Control: The substitution pattern on both the aniline and the α-bromo-acetophenone can influence the regiochemical outcome. A careful analysis of the electronic and steric properties of the substituents can help in predicting the major product.
-
Modified Procedures: Exploring modified Bischler-Möhlau procedures, such as the Buu-Hoï modification, may offer better control over regioselectivity for specific substrates.[9]
Visualizing the Bischler-Möhlau Mechanism
Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.
Section 3: The Reissert Indole Synthesis: A Two-Step Approach
The Reissert synthesis provides a pathway to indoles or substituted indoles from o-nitrotoluenes and diethyl oxalate.[12] This two-step process involves a condensation followed by a reductive cyclization.
Frequently Asked Questions & Troubleshooting
Q1: What are the critical parameters in the first step of the Reissert synthesis?
A1: The initial condensation of the o-nitrotoluene with diethyl oxalate is a base-catalyzed reaction.
-
Choice of Base: Potassium ethoxide has been reported to give better results than sodium ethoxide.[12] The strength and concentration of the base are crucial for the deprotonation of the methyl group of the o-nitrotoluene.
-
Anhydrous Conditions: This condensation reaction is sensitive to moisture. Ensuring the use of anhydrous solvents and reagents is essential for achieving a good yield of the ethyl o-nitrophenylpyruvate intermediate.
Q2: I am having trouble with the reductive cyclization step. What are the common issues?
A2: The reductive cyclization of the o-nitrophenylpyruvate intermediate is the key step in forming the indole ring.
-
Choice of Reducing Agent: Zinc in acetic acid is the classical reducing agent for this transformation.[12] However, other reducing systems can also be employed.
-
Incomplete Reduction: If the reduction of the nitro group is incomplete, the subsequent cyclization will not occur. Monitoring the reaction by TLC to ensure the complete consumption of the starting material is important.
-
Side Reactions During Reduction: Over-reduction or the formation of other byproducts can occur depending on the reducing agent and reaction conditions. Careful control of the reaction temperature and time is necessary.[13]
Visualizing the Reissert Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. testbook.com [testbook.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Reissert_indole_synthesis [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Stability issues with 2-Methyl-1H-indole-6-carboxylic acid under experimental conditions
Welcome to the technical support center for 2-Methyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound during experimental work. By understanding the underlying chemical principles of the indole scaffold, you can proactively mitigate degradation and ensure the integrity of your results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many indole derivatives, this compound is susceptible to three main degradation pathways:
-
Oxidation: The electron-rich indole ring is prone to oxidation by atmospheric oxygen, which can be accelerated by light, heat, and the presence of metal ions. This often results in the formation of colored impurities.
-
Acid/Base Instability: The indole nucleus can be sensitive to strong acidic and basic conditions. Strong acids can lead to protonation and potential oligomerization, while strong bases can deprotonate the indole nitrogen, altering reactivity.
-
Decarboxylation: Indole carboxylic acids can undergo decarboxylation (loss of CO2), particularly at elevated temperatures or under certain catalytic conditions.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place. For optimal protection, store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container. Refrigeration (2-8 °C) is recommended.
Q3: How should I prepare and store stock solutions of this compound?
A3: Prepare stock solutions in high-purity, degassed solvents. Anhydrous aprotic solvents are often preferable. If aqueous buffers are required, use freshly prepared buffers and consider the pH. Store stock solutions protected from light in tightly sealed vials at -20°C or -80°C. For oxygen-sensitive applications, sparging the solvent with an inert gas before dissolution is advised.
Q4: Is this compound soluble in common organic solvents?
A4: Solubility will depend on the specific solvent. Generally, indole carboxylic acids have good solubility in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol and ethanol. Solubility in nonpolar solvents is typically lower. It is always best to determine the solubility for your specific application empirically.
Troubleshooting Experimental Issues
Issue 1: Solution Discoloration (e.g., turning yellow, pink, or brown)
-
Symptom: A freshly prepared, colorless solution of this compound develops a color over a short period (minutes to hours) at room temperature.
-
Probable Cause: This is a classic sign of oxidative degradation. The indole ring is being oxidized, leading to the formation of highly conjugated, colored byproducts. This process is often catalyzed by light and trace metal impurities.
-
Investigative Protocol:
-
Headspace Analysis: Prepare two vials of the solution. Purge one with argon or nitrogen before sealing. Leave the other with a normal atmospheric headspace.
-
Light Exclusion: Prepare two identical solutions. Wrap one vial completely in aluminum foil to exclude all light.
-
Monitor: Leave all vials on the benchtop and observe for color change over a few hours. A lack of discoloration in the inerted and light-protected samples confirms oxidation as the primary issue.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Always work with solutions under an inert atmosphere. Use solvents that have been degassed by sparging with nitrogen or argon.
-
Light Protection: Use amber vials or wrap glassware in aluminum foil to protect the compound from light.
-
Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution.
-
Issue 2: Inconsistent Results or Low Yields in Acid-Catalyzed Reactions
-
Symptom: When using this compound in a reaction that requires acidic conditions (e.g., certain coupling reactions or deprotections), you observe a significant amount of starting material degradation, multiple unidentified side products, or poor yields.
-
Probable Cause: The indole ring is susceptible to protonation, primarily at the C3 position, under strongly acidic conditions. This can lead to the formation of reactive intermediates that may polymerize or engage in other undesired side reactions.
-
Investigative Protocol:
-
pH Screening: Set up small-scale reactions using a range of acidic catalysts, from strong acids (e.g., HCl, TFA) to milder ones (e.g., acetic acid, pyridinium p-toluenesulfonate).
-
Time Course Analysis: At various time points (e.g., 15 min, 1 hr, 4 hr), take an aliquot from each reaction, quench the acid, and analyze by LC-MS or TLC to assess the extent of degradation versus product formation.
-
-
Mitigation Strategies:
-
Use Milder Acids: Whenever possible, opt for less harsh acidic conditions.
-
Control Temperature: Run the reaction at the lowest effective temperature to slow down potential degradation pathways.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure to the acidic environment.
-
Issue 3: Presence of 2-Methylindole as an Impurity in Post-Reaction Analysis
-
Symptom: After a reaction, particularly one conducted at elevated temperatures, you detect the presence of 2-methylindole in your crude product mixture by LC-MS or NMR.
-
Probable Cause: This strongly suggests that decarboxylation of the starting material has occurred. The carboxylic acid group at the C6 position has been lost as carbon dioxide.
-
Investigative Protocol:
-
Thermal Stress Test: Dissolve a small amount of this compound in a high-boiling, inert solvent (e.g., DMF or DMSO).
-
Heat and Monitor: Heat the solution to the temperature of your reaction and monitor for the appearance of 2-methylindole over time using TLC or LC-MS.
-
-
Mitigation Strategies:
-
Lower Reaction Temperature: If the reaction chemistry allows, reduce the reaction temperature.
-
Avoid Prolonged Heating: Minimize the time the compound is exposed to high temperatures.
-
Catalyst Choice: Be aware that certain metals and strong bases can catalyze decarboxylation. If applicable, screen for alternative catalysts.[1]
-
Experimental Protocols
Protocol 1: General Stability Assessment Under Stress Conditions
This protocol provides a framework for evaluating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
-
Application of Stress Conditions:
-
Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 40°C.
-
Basic Stress: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Stress: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Photolytic Stress: Expose a clear vial of the stock solution to direct UV light (e.g., 254 nm) or intense ambient light. Prepare a control sample wrapped in aluminum foil.
-
Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see below) to quantify the remaining parent compound and any major degradation products.
-
Protocol 2: Recommended Starting Conditions for a Stability-Indicating HPLC Method
This method can be used to separate the parent compound from potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 30°C.
Data Summary Tables
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | Off-white to reddish crystalline powder | [1] |
| Melting Point | 247-254 °C | [1] |
Table 2: Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Action |
| Solution Discoloration | Oxidation | Work under inert gas, protect from light. |
| Low reaction yield in acid | Acid-catalyzed degradation | Use milder acids, lower temperature. |
| 2-methylindole byproduct | Thermal decarboxylation | Reduce reaction temperature and time. |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Stability Issues
References
Technical Support Center: Troubleshooting Low Solubility of Indole Compounds in Aqueous Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of indole-containing compounds. Indole and its derivatives are privileged scaffolds in medicinal chemistry, but their inherent hydrophobicity often presents significant hurdles during experimental work.[1][2] This resource is designed to provide you with the foundational knowledge and practical solutions to overcome these challenges effectively.
Foundational Understanding: Why Are My Indole Compounds Poorly Soluble?
The limited aqueous solubility of many indole derivatives can be attributed to their fundamental molecular structure. The indole ring system is predominantly nonpolar and hydrophobic.[3] While the nitrogen atom in the indole ring can participate in hydrogen bonding, the large carbocyclic portion of the molecule dominates its physicochemical properties, leading to unfavorable interactions with polar water molecules.
Factors that further decrease aqueous solubility include:
-
Increased Lipophilicity: The addition of nonpolar functional groups, such as alkyl or aryl substituents, increases the overall lipophilicity of the molecule, making it less compatible with aqueous environments.[3]
-
Crystalline Structure: A stable crystalline lattice requires significant energy to break apart, which can hinder the dissolution process. For some compounds, the energy required to overcome the crystal lattice forces is greater than the energy gained from solvation, resulting in low solubility.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My indole compound won't dissolve in my aqueous buffer for a biological assay. What is the first thing I should try?
A1: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent. [3]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of both polar and nonpolar compounds.[3] Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).[1][4]
-
Critical Consideration: When diluting the stock solution into your aqueous buffer, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% to 1%) to avoid impacting the biological system you are studying.[3] High concentrations of organic solvents can lead to cell toxicity or interfere with enzyme activity.
Q2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common phenomenon indicating that the thermodynamic solubility of your compound in the final aqueous medium has been exceeded. Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay. It's possible that the required effective concentration is below the solubility limit.
-
Use Co-solvents: The addition of a co-solvent to your aqueous buffer can increase the overall solubility of your compound.[5][6] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules.[5][7]
-
Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[3]
-
Common Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are often used in biological assays due to their relatively low toxicity.[3]
-
Q3: Can adjusting the pH of my solution improve the solubility of my indole derivative?
A3: Yes, pH modification can be a very effective technique if your molecule contains ionizable functional groups. [3][9]
-
Weakly Basic Compounds: The indole nitrogen is weakly basic. For derivatives with basic functional groups, decreasing the pH of the solution will lead to protonation, creating a charged species that is generally more water-soluble.[3][10]
-
Weakly Acidic Compounds: If your indole derivative possesses an acidic moiety (e.g., a carboxylic acid), increasing the pH will deprotonate the group, forming a more soluble salt.[3][10]
-
Determining pKa: To effectively use pH modification, it is essential to know the pKa of your compound to select the optimal pH range for solubilization.[3]
Q4: I've heard about cyclodextrins for improving solubility. How do they work?
A4: Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts to encapsulate poorly soluble "guest" molecules. [3][11]
-
Mechanism of Action: Cyclodextrins have a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[3] Your indole compound can be encapsulated within this cavity, forming an "inclusion complex."[3][12] This complex effectively masks the hydrophobic nature of the compound, leading to a significant increase in its apparent aqueous solubility.[3][11]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical development due to their improved safety and solubilizing capacity compared to unmodified β-cyclodextrin.[13][14]
Q5: What are solid dispersions, and are they relevant for my laboratory-scale experiments?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix in the solid state. [15][16] This technique is highly effective at improving dissolution rates and can be adapted for laboratory use.[17][18]
-
How it Works: By dispersing the compound at a molecular level within a water-soluble carrier, you can reduce its crystallinity and improve its wettability, leading to faster dissolution.[16][18]
-
Common Carriers: Povidone (PVP) and polyethylene glycols (PEGs) are common carriers used to create solid dispersions.[15]
-
Preparation Methods: For laboratory-scale preparations, the solvent evaporation method is often practical. This involves dissolving both the indole compound and the carrier in a common organic solvent, followed by evaporation of the solvent to obtain the solid dispersion.[16][19]
Experimental Protocols & Workflows
Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility
This is a standard method to determine the equilibrium solubility of a compound.[20]
Materials:
-
Test indole compound
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid indole compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[20]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for small-scale laboratory preparations.[3]
Materials:
-
Indole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water solution (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Paste Formation: Place the HP-β-CD in the mortar. Slowly add a small amount of the ethanol/water solution and triturate with the pestle to form a uniform paste.[3]
-
Compound Addition: Add the accurately weighed indole compound to the paste.[3]
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.[3]
-
Drying: Spread the resulting solid mass on a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.[3]
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve.[3]
Visualization of Concepts
Decision Workflow for Solubility Enhancement
Caption: A decision workflow for selecting a suitable solubility enhancement technique.
Mechanism of Cyclodextrin Inclusion Complexation
Caption: The mechanism of solubility enhancement by cyclodextrin encapsulation.
Data Summary Table
Table 1: Overview of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Common Excipients/Methods |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[10][21] | Simple and cost-effective. | Buffers (e.g., phosphate, citrate), acids, bases. |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[6][8] | Simple to formulate and can significantly increase solubility.[8] | Ethanol, propylene glycol, polyethylene glycols (PEGs).[6][8] |
| Surfactants | Form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[3][17] | Effective at low concentrations. | Polysorbates (Tween®), Sorbitan esters (Span®). |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic drug in a lipophilic cavity.[3][11] | High solubilization capacity, can improve stability.[22] | HP-β-CD, SBE-β-CD. |
| Solid Dispersions | Reduces drug particle size to a molecular level and improves wettability by dispersing it in a hydrophilic carrier.[16][18] | Can significantly improve dissolution rate and bioavailability.[15][23] | Povidone (PVP), PEGs, HPMC. |
| Particle Size Reduction | Increases the surface area of the drug, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[21][24] | Can improve dissolution rate.[24] | Micronization, nanosuspension.[8][21] |
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. ijpbr.in [ijpbr.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. humapub.com [humapub.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japer.in [japer.in]
- 19. japsonline.com [japsonline.com]
- 20. benchchem.com [benchchem.com]
- 21. ijmsdr.org [ijmsdr.org]
- 22. nbinno.com [nbinno.com]
- 23. jopcr.com [jopcr.com]
- 24. pnrjournal.com [pnrjournal.com]
Technical Support Center: Purifying Indole Intermediates with Column Chromatography
Welcome to the technical support center for the purification of indole intermediates using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. My aim is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the column chromatography of indole intermediates.
Q1: What is the most common stationary phase for purifying indole derivatives?
A1: Silica gel is the most widely used stationary phase for the purification of indole derivatives due to its versatility and cost-effectiveness.[1] However, it's important to be aware that standard silica gel is slightly acidic.[2][3] This acidity can sometimes lead to the degradation of electron-rich or acid-sensitive indoles, causing streaking on the column and discoloration of fractions.[4]
Q2: How do I choose the right mobile phase for my indole purification?
A2: The selection of an appropriate mobile phase is critical for achieving good separation. A common approach for normal-phase chromatography on silica gel is to use a solvent system composed of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate.[5] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) before performing the column chromatography. Aim for an Rf value of approximately 0.2-0.4 for your target indole to ensure the best separation from impurities.[1][5] For more polar indoles, a system like dichloromethane/methanol may be necessary.[3]
Q3: My indole compound is a white solid. How can I visualize it on a TLC plate?
A3: Most indole derivatives are UV active due to their aromatic structure. They can be visualized as dark spots on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[5] For additional visualization, you can use an iodine chamber, which will produce a temporary yellow-brown spot.[5] A more specific stain for indoles is Ehrlich's reagent, which typically forms a characteristic blue or purple spot.[5]
Q4: What are some common impurities I might encounter?
A4: The nature of impurities will largely depend on the synthetic route used to prepare your indole intermediate. For instance, if you've performed a palladium-catalyzed reaction, you might have residual palladium catalyst.[5] Unreacted starting materials and by-products from side reactions are also common.[6] It's also worth noting that indoles can oxidize in the presence of air, leading to colored impurities.[4][7]
Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving common issues encountered during the column chromatography of indole intermediates.
Problem 1: Poor Separation of the Indole from Impurities
Possible Causes:
-
Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in broad, overlapping bands.
-
Column Overloading: Applying too much crude material to the column relative to the amount of stationary phase will exceed the column's separation capacity.
-
Poor Column Packing: Channeling or cracking in the silica bed creates pathways for the solvent and sample to travel through without proper interaction with the stationary phase.
Suggested Solutions:
-
Optimize the Mobile Phase with TLC: Before every column, run a series of TLC plates with varying solvent polarities. The ideal system will show good separation between your desired indole and any impurities, with the indole having an Rf of 0.2-0.4.[1][5]
-
Adhere to Proper Loading Ratios: A general guideline for flash chromatography is to use a ratio of 20:1 to 100:1 of silica gel to crude sample by weight.[1]
-
Ensure Proper Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent and pour it into the column carefully. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[5]
Problem 2: Product Degradation on the Column (Streaking, Color Change)
Possible Causes:
-
Acid Sensitivity of the Indole: The slightly acidic nature of silica gel can cause degradation or polymerization of electron-rich or acid-sensitive indoles.[4][8]
-
Oxidation: Exposure to air during the purification process can lead to the formation of colored oxidation products.[4][7]
Suggested Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by flushing the packed column with your starting eluent containing 0.5-1% triethylamine.[4][9][10] This simple step can significantly improve the recovery and purity of sensitive indoles.
-
Use an Alternative Stationary Phase: For highly acid-sensitive compounds, consider using a less acidic stationary phase like neutral or basic alumina.[2][4]
-
Work Efficiently: Minimize the time your compound spends on the column. Have all your fractions tubes ready and run the chromatography as quickly as possible.[4]
-
Use an Inert Atmosphere: For exceptionally sensitive indoles, running the column under a nitrogen or argon atmosphere can prevent oxidation.[4]
Problem 3: Low Product Yield After Chromatography
Possible Causes:
-
Product is too Soluble in the Eluent: If the mobile phase is too polar, your product may elute very quickly and be spread across many fractions, making it difficult to collect and leading to apparent low yield.
-
Product is Insoluble and Precipitates on the Column: If the crude material is not fully dissolved before loading, or if it is insoluble in the mobile phase, it can precipitate at the top of the column and will not elute.
-
Product is Irreversibly Adsorbed to the Silica: Highly polar compounds or those with certain functional groups may bind very strongly to the silica gel and not elute under normal conditions.
Suggested Solutions:
-
Step-Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will allow for the elution of less polar impurities first, followed by your product in a more concentrated band.
-
Dry Loading Technique: If your compound has poor solubility in the initial mobile phase, you can use a dry loading method. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
-
Methanol Purge: If you suspect your compound is still on the column after your normal elution, you can try flushing the column with a small amount of methanol. Methanol is a very polar solvent and will often elute highly retained compounds. Be aware that this may also elute other strongly adsorbed impurities.[11]
Problem 4: Product Crystallizes as an Oil or Waxy Solid
Possible Causes:
-
Residual Solvent: Even small amounts of residual solvent can inhibit crystallization.
-
Presence of Impurities: Co-eluting impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization.
Suggested Solutions:
-
High Vacuum Drying: Ensure all solvent is removed by drying your product under a high vacuum for an extended period. Gentle heating can be used, but be cautious of potential decomposition.[12]
-
Trituration: Add a small amount of a solvent in which your product is poorly soluble, but the impurities are soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. This can wash away impurities and often induces crystallization.[12]
-
Re-purification: If trituration is unsuccessful, a second round of column chromatography with a different solvent system may be necessary to remove the persistent impurities.[12]
Data Presentation
Table 1: Common Stationary Phases for Indole Purification
| Stationary Phase | Properties | Best For |
| Silica Gel | Slightly acidic[2][3] | General purpose, good for a wide range of indole derivatives.[1] |
| Deactivated Silica Gel | Neutralized with a base (e.g., triethylamine)[4][9] | Acid-sensitive or electron-rich indoles prone to degradation.[4] |
| Alumina (Neutral or Basic) | Neutral or basic pH[2] | Highly acid-sensitive compounds as an alternative to silica gel.[4] |
| Reversed-Phase Silica (C18) | Non-polar | Purification of highly polar indole derivatives using aqueous mobile phases.[13][14] |
Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography of Indoles
| Solvent System | Polarity | Typical Applications |
| Hexane/Ethyl Acetate | Low to Medium | The standard for many indole purifications.[5] |
| Dichloromethane/Methanol | Medium to High | For more polar indole derivatives.[3] |
| Toluene/Acetone | Medium | Can offer different selectivity for challenging separations. |
Experimental Protocols & Visualizations
Protocol 1: Standard Flash Column Chromatography of an Indole Intermediate
-
TLC Analysis: Develop a suitable mobile phase system using TLC, aiming for an Rf of 0.2-0.4 for the target indole.[1][5]
-
Column Packing:
-
Select an appropriately sized glass column.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Carefully pour the slurry into the column, tapping the sides to ensure even packing.[5]
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude indole intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
Add a thin layer of sand on top of the sample.
-
-
Elution:
-
Begin eluting with the initial, least polar solvent mixture.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[5]
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure indole.[5]
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Diagram 1: General Workflow for Indole Purification
Caption: A typical workflow for the purification of indole intermediates using column chromatography.
Diagram 2: Troubleshooting Decision Tree for Indole Purification
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Methyl-1H-indole-6-carboxylic Acid
Welcome to the technical support hub for the purification of 2-Methyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the "why" behind each technique, ensuring you can confidently troubleshoot and optimize your purification processes.
I. Foundational Principles: Recrystallization of an Indole Carboxylic Acid
This compound, like many aromatic carboxylic acids, presents a unique set of purification challenges. Its structure, featuring both a hydrogen-bond-donating indole N-H, a hydrogen-bond-accepting and -donating carboxylic acid group, and a largely non-polar bicyclic aromatic core, dictates its solubility behavior. Successful recrystallization hinges on selecting a solvent system that exploits the differential solubility of the target compound and its impurities at varying temperatures.
The ideal solvent should exhibit high solubility for this compound at its boiling point and significantly lower solubility at reduced temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the driving force for crystallization. Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and thus be removed with the mother liquor).
Common impurities in the synthesis of indole carboxylic acids can include starting materials, byproducts from incomplete reactions (such as aromatic aldehydes or ketones), and regioisomers.[1]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may encounter during the recrystallization process.
Q1: My compound will not fully dissolve in the hot solvent, or I have to add an excessive amount of solvent.
This is a frequent issue that can significantly impact recovery yield.[2]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may simply be a poor choice for this particular solute. The polarity of the solvent may not be optimal to dissolve the indole carboxylic acid, even at elevated temperatures.
-
Presence of Insoluble Impurities: The undissolved material may not be your target compound but rather insoluble impurities.[5]
-
Insufficient Heating: The solvent may not be at its boiling point, thus not reaching its maximum solvating power.
-
Solution: Ensure the solvent is gently boiling before and during the addition of the solute. Use a boiling stone or stir bar to ensure smooth boiling.[6]
-
Q2: No crystals form upon cooling, even after an extended period in an ice bath.
This frustrating situation, known as supersaturation, occurs when the solution contains more dissolved solute than it theoretically should at that temperature.[7]
Possible Causes & Solutions:
-
Excessive Solvent: This is the most common reason for crystallization failure.[7] The concentration of the target compound is too low to reach saturation upon cooling.
-
Solution: Reduce the solvent volume by boiling it off under a fume hood.[6] Be cautious not to boil to dryness. Once the volume is reduced, allow the solution to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin forming.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[8]
-
Solution 2 (Seed Crystal): If available, add a tiny crystal of pure this compound to the cooled solution. This provides a template for further crystal growth.[8]
-
-
High Purity of the Compound: Sometimes, very pure compounds are slow to crystallize.
-
Solution: In addition to scratching and seeding, extended cooling (even overnight in a refrigerator) may be necessary.[5]
-
Q3: The compound "oils out" instead of forming crystals.
"Oiling out" happens when the solute comes out of solution as a liquid rather than a solid.[8] This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities are present, depressing the melting point of the mixture.[5][7] This is problematic because the oil often traps impurities.[8]
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooling is Too Rapid: This can cause the compound to precipitate out above its melting point.
-
Inappropriate Solvent: The chosen solvent's boiling point may be too high.
-
Solution: Select a solvent with a lower boiling point. Alternatively, a two-solvent (or mixed-solvent) system can be employed. Dissolve the compound in a minimal amount of a "good" (high-solubility) hot solvent, and then slowly add a "poor" (low-solubility) hot solvent until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow it to cool slowly.[6]
-
Q4: The recrystallization yield is very low.
A low yield can undermine the purpose of the purification step.
Possible Causes & Solutions:
-
Too Much Solvent Used: As mentioned in Q2, excess solvent will retain a larger amount of your compound in the mother liquor.[2]
-
Solution: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[8]
-
-
Premature Crystallization During Hot Filtration: The compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and keep the solution hot during filtration. If crystals do form, you can try to wash them through with a small amount of hot solvent.[5]
-
-
Washing with Room Temperature or Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[2]
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.[2]
-
-
Adsorption onto Decolorizing Carbon: If activated charcoal was used to remove colored impurities, using too much can lead to the adsorption of your product.[8]
-
Solution: Use only a very small amount of decolorizing carbon. The solution should not be black. Unfortunately, once adsorbed, the product is difficult to recover.[8]
-
Q5: The final product is still impure.
If after recrystallization, analysis (e.g., by HPLC or melting point) shows significant impurities, the process needs refinement.
Possible Causes & Solutions:
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[6]
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[8]
-
-
The Impurity has Similar Solubility to the Product: The chosen solvent may not be effective at separating the product from a specific impurity.
-
Solution 1 (Solvent System Change): Experiment with different solvents or mixed-solvent systems. A different polarity may better discriminate between your compound and the impurity.
-
Solution 2 (Alternative Purification): If recrystallization is ineffective, consider other purification methods. An acid-base extraction can be very effective for purifying carboxylic acids by separating them from neutral or basic impurities.[9] Alternatively, column chromatography may be necessary.[3]
-
III. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent can be identified.[6]
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude this compound in ~0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water) at room temperature and at boiling. A good solvent will show poor solubility at room temperature and high solubility at boiling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring.
-
Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[2]
-
Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility properties.[6]
-
Solvent Pair Selection: Find a pair of miscible solvents. One solvent should readily dissolve the compound (the "good" solvent), while the other should dissolve it poorly (the "poor" an "antisolvent"). Common pairs include ethanol/water and toluene/hexane.[5]
-
Dissolution: Dissolve the crude solid in a minimal amount of the boiling "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using an ice-cold mixture of the two solvents for washing if necessary.
| Parameter | Single-Solvent Method | Two-Solvent Method |
| Primary Use Case | A single solvent with a steep solubility vs. temperature curve is available. | No suitable single solvent can be found. |
| Complexity | Lower | Higher; requires careful addition of the second solvent. |
| Potential Issues | Supersaturation if too much solvent is used. | Oiling out is more common; finding a miscible pair can be tricky.[7] |
| Typical Solvents | Ethanol, Methanol, Acetic Acid/Water | Ethanol/Water, Toluene/Hexane |
IV. Visual Troubleshooting Workflow
References
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of 2-Methyl-1H-indole-6-carboxylic Acid and Its Isomers
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents. The strategic placement of functional groups on this bicyclic aromatic system can dramatically influence its pharmacological profile. This guide provides an in-depth comparison of the biological activity of 2-Methyl-1H-indole-6-carboxylic acid with its positional isomers. We will explore how the seemingly subtle shifts in the positions of the methyl and carboxylic acid groups on the indole scaffold dictate their interactions with biological targets, thereby modulating their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the biological effects of this important class of molecules.
Physicochemical Properties: The Foundation of Biological Activity
Before delving into the biological activities, it is crucial to understand the physicochemical properties of these isomers. Properties such as lipophilicity (logP), acid dissociation constant (pKa), and molecular geometry are pivotal in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with specific binding sites on target proteins.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| 2-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 1.85 | 3.6 |
| 2-Methyl-1H-indole-3-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 2.15 | 4.9 |
| 2-Methyl-1H-indole-4-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 2.05 | 4.3 |
| 2-Methyl-1H-indole-5-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 2.05 | 4.3 |
| This compound | C₁₀H₉NO₂ | 175.18 | 2.05 | 4.3 |
| 2-Methyl-1H-indole-7-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 2.05 | 4.3 |
| 1H-Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 1.55 | 3.7 |
| 1H-Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 1.85 | 5.0 |
| 1H-Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | 1.75 | 4.4 |
Note: The logP and pKa values are predicted using computational models and may vary slightly from experimental values.
The causality behind these differences lies in the electronic effects of the substituent groups and their positions on the indole ring. The electron-donating nature of the methyl group at the 2-position generally increases the electron density of the ring system, which can influence both the pKa of the carboxylic acid and the overall lipophilicity. The position of the carboxylic acid group significantly impacts its acidity and hydrogen bonding potential, which are critical for receptor interactions.
Comparative Biological Activities
The true value of understanding these isomers lies in their differential biological activities. While direct comparative studies across all isomers are limited, a survey of the literature reveals distinct pharmacological profiles for derivatives of each isomeric scaffold.
Antiproliferative and Cytotoxic Activity
Indole derivatives are well-recognized for their potential as anticancer agents. The position of the carboxylic acid and other substituents plays a critical role in their mechanism of action and potency.
This compound derivatives have been investigated as multi-target antiproliferative agents. Specifically, certain hydrazone and oxadiazole derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key tyrosine kinases implicated in cancer progression.[1][2] For instance, some synthesized derivatives of indole-6-carboxylic acid have demonstrated significant cytotoxicity against HCT-116, HeLa, and HT-29 cancer cell lines.[1] The presence of an aryl or heteroaryl fragment attached to a linker on the indole-6-carboxylic acid scaffold appears to be a crucial determinant for anti-tumor activity.[1]
In contrast, derivatives of indole-2-carboxylic acid have also been explored as antiproliferative agents. Novel indole-2-carboxylate derivatives have exhibited significant antiproliferative activity against HepG2, A549, and MCF7 cells.[3] Some of these compounds were found to be more potent than the reference drug etoposide and were shown to induce the generation of reactive oxygen species (ROS) and PARP cleavage in A549 cells.[3] Furthermore, indole-2-carboxamides have been identified as potent allosteric modulators of the cannabinoid receptor 1 (CB1), which is also being explored as a target in certain cancers.
Derivatives of indole-3-carboxylic acid , such as indole-3-acetic acid (IAA), are known plant hormones but have also shown anticancer activity, particularly when combined with therapies that generate reactive oxygen species (ROS).[4]
The differential activity can be attributed to the way each isomer and its derivatives orient themselves within the binding pockets of their respective protein targets. For kinase inhibitors, the position of the carboxylic acid can influence key hydrogen bonding interactions with the hinge region of the kinase domain.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5][6]
Workflow for MTT Assay
Caption: General workflow for determining the cytotoxicity of indole isomers using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the indole isomers in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the indole isomers. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow the viable cells to reduce the MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
Antimicrobial Activity
Indole derivatives have also shown promise as antimicrobial agents. The structural variations among the isomers can lead to differences in their efficacy against various bacterial and fungal strains.
The antimicrobial activity is likely influenced by the ability of the indole ring to intercalate into the bacterial cell membrane or to inhibit essential enzymes. The position of the carboxylic acid group can affect the molecule's overall charge and polarity, influencing its ability to penetrate the bacterial cell wall.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14]
Workflow for Broth Microdilution Assay
Caption: General workflow for determining the MIC of indole isomers using the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of the indole isomers in a suitable solvent. Perform serial two-fold dilutions of the stock solutions in a cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[11]
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared microbial inoculum.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.[12]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[12]
Antioxidant Activity
The indole nucleus is known to possess antioxidant properties due to the ability of the nitrogen-containing ring to donate a hydrogen atom and scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[1][9][15][16]
Step-by-Step Methodology:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]
-
Sample Preparation: Prepare stock solutions of the indole isomers and a positive control (e.g., ascorbic acid or Trolox) in methanol. Create a series of dilutions from these stock solutions.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH working solution to each well.[1][9]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][16]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[9]
Target-Specific Activities: A Deeper Dive
Beyond general cytotoxic, antimicrobial, and antioxidant effects, indole carboxylic acid isomers and their derivatives can exhibit highly specific interactions with key biological targets.
Kinase Inhibition (EGFR/VEGFR-2)
As mentioned, derivatives of indole-6-carboxylic acid have shown promise as inhibitors of EGFR and VEGFR-2.[1]
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 by indole-6-carboxylic acid derivatives blocks downstream signaling pathways, leading to reduced cell proliferation, survival, and angiogenesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[17][18][19][20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase buffer, kinase (e.g., recombinant human EGFR or VEGFR-2), substrate (e.g., a specific peptide), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the indole isomers in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and initiate the reaction by adding a mixture of the substrate and ATP.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[19]
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.
Modulation of NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Some indole derivatives have been shown to modulate this pathway.
Experimental Protocol: NF-κB Activation Assay (Western Blot)
This assay determines the activation of NF-κB by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[21][22][23][24][25]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and treat them with a known NF-κB activator (e.g., TNF-α) in the presence or absence of the indole isomers for a specified time.
-
Cell Fractionation: Harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts.[21]
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB. Use antibodies against cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B1) markers to ensure the purity of the fractions.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative amount of p65 in the cytoplasm and nucleus. A decrease in nuclear p65 in the presence of the indole isomer indicates inhibition of NF-κB activation.
Conclusion and Future Directions
The biological activity of indole carboxylic acids is intricately linked to the substitution pattern on the indole scaffold. While this guide has highlighted some of the known activities of various isomers, it is clear that a comprehensive, head-to-head comparative study is warranted to fully elucidate the structure-activity relationships. The position of the methyl and carboxylic acid groups profoundly influences the molecule's interaction with a diverse range of biological targets, leading to distinct pharmacological profiles.
Future research should focus on the systematic synthesis and biological evaluation of all positional isomers of 2-Methyl-1H-indole-carboxylic acid under standardized assay conditions. This will provide a clearer understanding of the subtle structural nuances that govern their activity and will undoubtedly pave the way for the rational design of more potent and selective indole-based therapeutics. The experimental protocols detailed herein provide a robust framework for such investigations.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. marinebiology.pt [marinebiology.pt]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. fivephoton.com [fivephoton.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
A Spectroscopic Guide to 2-Methyl-1H-indole-6-carboxylic Acid and Its Ester Derivatives: A Comparative Analysis for Drug Discovery
In the landscape of pharmaceutical research and development, indole derivatives stand as a cornerstone scaffold, integral to a multitude of therapeutic agents. Among these, 2-Methyl-1H-indole-6-carboxylic acid serves as a vital building block. Its functionalization, particularly through esterification of the carboxylic acid group, is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.
This guide provides an in-depth spectroscopic comparison of this compound and its ester derivatives. By examining the nuanced shifts in spectral data across various analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—researchers can gain a deeper understanding of the structural and electronic changes imparted by esterification. This knowledge is paramount for unambiguous compound identification, purity assessment, and the rational design of novel therapeutics.
The Structural Impact of Esterification: A Spectroscopic Overview
The conversion of the carboxylic acid moiety to an ester group introduces subtle yet significant changes to the molecule's electronic environment, which are readily observable through spectroscopic analysis. The primary transformation is the replacement of the acidic proton of the carboxyl group with an alkyl group (e.g., methyl, ethyl). This alteration eliminates the potential for intermolecular hydrogen bonding associated with the carboxylic acid dimer and alters the electron density around the carbonyl group and the aromatic indole ring.
dot graph ERD { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption="Core relationship between the parent acid, its esters, and analytical methods."
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its methyl ester derivative. The data for ethyl and propyl esters are predicted based on established trends for homologous series.
¹H NMR Spectroscopy
Proton NMR provides a detailed map of the hydrogen atoms within a molecule. Upon esterification, the most notable change is the disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the alkyl group of the ester.
| Compound | -COOH/-COOCH₃/etc. Protons (δ, ppm) | Indole Ring Protons (δ, ppm) | -CH₃ at C2 (δ, ppm) |
| This compound | ~12.0 (s, 1H, -COOH) | 6.2-8.0 (m) | ~2.4 (s, 3H) |
| Methyl 2-methyl-1H-indole-6-carboxylate | ~3.9 (s, 3H, -OCH₃) | 6.2-8.0 (m) | ~2.4 (s, 3H) |
| Ethyl 2-methyl-1H-indole-6-carboxylate (Predicted) | ~4.3 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | 6.2-8.0 (m) | ~2.4 (s, 3H) |
| Propyl 2-methyl-1H-indole-6-carboxylate (Predicted) | ~4.2 (t, 2H, -OCH₂CH₂CH₃), ~1.7 (sext, 2H, -OCH₂CH₂CH₃), ~1.0 (t, 3H, -OCH₂CH₂CH₃) | 6.2-8.0 (m) | ~2.4 (s, 3H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), sext (sextet), and m (multiplet).
¹³C NMR Spectroscopy
Carbon NMR reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester typically appears slightly downfield compared to the carboxylic acid. The carbons of the newly introduced alkyl group will also be present.
| Compound | C=O (δ, ppm) | Indole Ring Carbons (δ, ppm) | -CH₃ at C2 (δ, ppm) | Ester Alkyl Carbons (δ, ppm) |
| This compound | ~170 | ~100-140 | ~13 | - |
| Methyl 2-methyl-1H-indole-6-carboxylate | ~168 | ~100-140 | ~13 | ~52 (-OCH₃) |
| Ethyl 2-methyl-1H-indole-6-carboxylate (Predicted) | ~167 | ~100-140 | ~13 | ~61 (-OCH₂), ~14 (-CH₃) |
| Propyl 2-methyl-1H-indole-6-carboxylate (Predicted) | ~167 | ~100-140 | ~13 | ~66 (-OCH₂), ~22 (-CH₂), ~10 (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for distinguishing between carboxylic acids and esters due to the distinct vibrational frequencies of the O-H and C=O bonds.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~2500-3300 (broad) | ~1680-1710 | ~1210-1320 |
| Ester Derivatives (General) | Absent | ~1715-1735 | ~1150-1250 (stronger) |
The broad O-H stretch in the carboxylic acid is a hallmark feature that disappears upon esterification.[1] Concurrently, the C=O stretching frequency typically shifts to a higher wavenumber in the ester, and the C-O single bond stretch becomes more prominent.[1]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system possesses a characteristic UV absorption profile. While esterification does not dramatically alter the chromophore, subtle shifts in the absorption maxima (λmax) can be observed due to changes in the electronic distribution. Both the carboxylic acid and its esters are expected to exhibit strong absorbance in the 200-300 nm range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) will increase with the addition of the alkyl group in the ester derivatives. Fragmentation patterns can also be diagnostic. Carboxylic acids may show characteristic losses of H₂O and COOH, while esters often exhibit fragmentation patterns related to the loss of the alkoxy group (-OR).
| Compound | Molecular Weight | Key Fragmentation Pathways |
| This compound | 175.18 g/mol | [M-H₂O]⁺, [M-COOH]⁺ |
| Methyl 2-methyl-1H-indole-6-carboxylate | 189.21 g/mol | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Ethyl 2-methyl-1H-indole-6-carboxylate | 203.24 g/mol | [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺ |
| Propyl 2-methyl-1H-indole-6-carboxylate | 217.26 g/mol | [M-OCH₂CH₂CH₃]⁺, [M-COOCH₂CH₂CH₃]⁺ |
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the synthesis of an ester derivative and the subsequent spectroscopic analyses.
Synthesis: Fischer Esterification of this compound
The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3]
dot graph TD { A[Start: this compound + Alcohol] --> B{Acid Catalyst (e.g., H₂SO₄)}; B --> C{Reflux}; C --> D{Work-up: Neutralization & Extraction}; D --> E{Purification: Column Chromatography}; E --> F[End: Pure Ester Derivative]; } caption="Workflow for Fischer Esterification."
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol (the alcohol often serves as the solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.
Spectroscopic Analysis Protocols
NMR Sample Preparation: [4][5]
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
FTIR Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
UV-Vis Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration.
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Use a quartz cuvette for the analysis, and blank the instrument with the pure solvent before measuring the sample's absorbance spectrum.
Mass Spectrometry (Direct Infusion ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) containing a small amount of formic acid to promote ionization.
-
Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
Conclusion
The spectroscopic techniques detailed in this guide provide a powerful toolkit for the characterization of this compound and its ester derivatives. A thorough understanding of the expected spectral changes upon esterification is crucial for researchers in drug discovery and development to confirm the successful synthesis of their target compounds, assess their purity, and gain insights into their electronic and structural properties. By employing the standardized protocols outlined herein, scientists can ensure the generation of high-quality, reproducible data, thereby accelerating the journey from a promising molecular scaffold to a potential therapeutic agent.
References
A Comparative Guide to the Structural Validation of Synthesized 2-Methyl-1H-indole-6-carboxylic acid: X-ray Crystallography vs. Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. The synthesis of novel compounds, such as the promising indole derivative 2-Methyl-1H-indole-6-carboxylic acid, necessitates a rigorous and multi-faceted approach to structural validation.
This guide provides an in-depth comparison of the premier technique for absolute structure determination—Single-Crystal X-ray Crystallography—with essential spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the causality behind experimental choices and present the data in a framework that underscores scientific integrity and trustworthiness.
The Synthesis Imperative: Why Validation is Non-Negotiable
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs. The synthesis of a specific derivative like this compound can be approached through various routes, such as the Fischer indole synthesis or modern palladium-catalyzed cyclization methods.[1][2] Each synthetic step, however, carries the potential for side reactions, unexpected rearrangements, or the formation of isomers. Therefore, upon obtaining a final product, the crucial question is not "Did I make a product?" but "Did I make the correct product?" Answering this requires a suite of analytical techniques, each providing a unique piece of the structural puzzle.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography stands alone as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4] It is essentially a molecular-scale imaging technique that provides an unambiguous map of atomic positions, bond lengths, and bond angles, leaving no room for structural ambiguity.[5]
Fundamental Principles
The technique relies on the principle of X-ray diffraction. When a focused beam of X-rays strikes a highly ordered crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a repeating lattice, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[6] By analyzing the geometry and intensity of this pattern, a 3D model of the electron density, and thus the atomic structure, can be reconstructed.[7]
Experimental Workflow
The process from a synthesized powder to a solved crystal structure is a multi-step workflow that demands patience and precision.
Caption: Overall workflow for small molecule structure determination by X-ray crystallography.
Detailed Experimental Protocol
1. Crystal Growth (The Art and Science): This is often the most challenging step. The goal is to encourage the molecules to slowly self-assemble into a perfectly ordered lattice.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble. A common strategy is to dissolve the compound in a good solvent (e.g., methanol, ethyl acetate) and add a poor solvent (e.g., hexane, water) until the solution is slightly cloudy, then clarify with a drop of the good solvent.
-
Methodology - Slow Evaporation: Loosely cap a vial containing the saturated solution. Over days or weeks, the solvent will slowly evaporate, increasing the concentration and promoting crystal formation.
-
Methodology - Vapor Diffusion: Place a small vial with the compound dissolved in a solvent (e.g., DMSO) inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the inner vial, reducing the compound's solubility and inducing crystallization.[8]
2. Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm, clear, and without visible fractures) is carefully selected under a microscope.[5][8]
-
The crystal is mounted on a thin fiber or loop and placed on the goniometer head of the diffractometer.[9]
-
To minimize radiation damage, data is typically collected at a low temperature (e.g., 100 K) using a cryostream.[3]
-
The diffractometer rotates the crystal in a monochromatic X-ray beam, while a detector records the positions and intensities of the diffracted spots.[6][10]
3. Structure Solution and Refinement:
-
The collected data are processed to yield a list of reflection intensities.
-
The primary challenge, known as the "phase problem," is solved using computational "direct methods" for small molecules.[7] This generates an initial electron density map.
-
An atomic model is built into the map, and its parameters (atomic positions, thermal motion) are computationally refined against the experimental data to achieve the best possible fit. The quality of the final structure is assessed by metrics like the R-factor (residual factor), where a lower value indicates a better fit.
Complementary Spectroscopic Techniques: Building the Case
While crystallography provides the final verdict, spectroscopic methods are indispensable for routine analysis, reaction monitoring, and providing complementary evidence of the structure.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about atomic connectivity.[13]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will not obscure the N-H and COOH protons).
-
Data Acquisition: Acquire a series of spectra on an NMR spectrometer:
Expected Data for this compound:
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Singlet ~12 ppm; Singlet ~11 ppm; Multiplets in aromatic region (7-8 ppm); Singlet ~2.4 ppm | Carboxylic acid (COOH) proton; Indole (N-H) proton; Protons on the indole ring; Methyl (CH₃) protons.[14][16] |
| ¹³C NMR | Signal ~165-185 ppm; Signals ~100-140 ppm; Signal ~12-15 ppm | Carboxyl carbon; Aromatic/indole ring carbons; Methyl carbon.[14] |
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation, clues about its structural components.[13]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the solution into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
Expected Data:
-
Molecular Ion Peak: For C₁₀H₉NO₂, the expected exact mass [M+H]⁺ would be approximately 176.0706. High-resolution MS can confirm the elemental formula.
-
Fragmentation Pattern: The molecule may lose characteristic fragments, such as CO₂ (44 Da) from the carboxylic acid group, which can further support the proposed structure.[17][18]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying their presence.[19]
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the spectrometer and acquire the spectrum.
Expected Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad)[16][20] |
| Carbonyl (C=O) | C=O stretch | 1760-1690 (strong)[20] |
| Indole | N-H stretch | ~3400-3300 (sharp/medium) |
| Aromatic Ring | C-H stretch | ~3100-3000 |
A Comparative Analysis: Choosing the Right Tool
While all these techniques are valuable, they answer different questions. The choice of technique depends on the specific information required at a given stage of research.
Caption: A decision-making guide for selecting the appropriate analytical technique.
Performance Matrix
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Atomic connectivity, electronic environment, solution conformation | Molecular weight, elemental formula, structural fragments | Presence of functional groups |
| Sample State | Single Crystal | Solution | Solid/Solution | Solid/Liquid/Gas |
| Resolution/Certainty | Atomic / Unambiguous[21] | Atomic connectivity / High | Molecular Formula / High | Functional Group / Moderate |
| Destructive? | No (can be recovered) | No | Yes | No |
| Key Advantage | Definitive "proof" of structure[22] | Rich structural data in a native-like solution state[21][23] | High sensitivity, exact mass determination | Fast, simple, excellent for reaction monitoring |
| Common Challenges | Growing a suitable crystal[7][8] | Signal overlap, sample solubility, sensitivity | Isomers are indistinguishable, interpretation can be complex | Ambiguous for complex molecules, lacks connectivity data |
Conclusion: A Synergistic Approach to Certainty
For the definitive structural validation of a newly synthesized compound like this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides irrefutable evidence of the three-dimensional atomic arrangement, which is critical for understanding structure-activity relationships and for regulatory submissions.
However, a robust validation strategy is not about a single technique but a synergistic combination. NMR, MS, and FTIR are the workhorses of the synthetic chemistry lab, providing rapid and essential feedback. They build a comprehensive portfolio of evidence that, when crowned with a high-resolution crystal structure, provides absolute confidence in the molecule's identity. For any drug development professional, this multi-technique, self-validating system is not just good practice—it is essential for ensuring the integrity and success of the entire research endeavor.
References
- 1. iris.unina.it [iris.unina.it]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. m.youtube.com [m.youtube.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. rroij.com [rroij.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tetratek.com.tr [tetratek.com.tr]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. researchgate.net [researchgate.net]
- 23. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
Efficacy of 2-Methyl-1H-indole-6-carboxylic acid derivatives as HIV-1 integrase inhibitors
An In-Depth Comparative Guide to the Efficacy of Indole-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
This guide provides a detailed technical comparison of indole-carboxylic acid derivatives as a promising class of Human Immunodeficiency Virus Type 1 (HIV-1) integrase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.
A Note on the Analyzed Scaffold: While the initial topic of interest was 2-Methyl-1H-indole-6-carboxylic acid derivatives, a comprehensive review of current scientific literature reveals a more extensive body of research on the closely related indole-2-carboxylic acid scaffold.[1][2][3] These compounds have been identified and optimized as potent HIV-1 integrase strand transfer inhibitors (INSTIs). Therefore, this guide will focus on the well-documented indole-2-carboxylic acid derivatives as a representative and highly relevant class, providing a robust framework for understanding the efficacy, mechanism, and evaluation of indole-based INSTIs.
HIV-1 Integrase: A Clinically Validated Antiretroviral Target
HIV-1 integrase is one of three essential enzymes required for viral replication, the others being reverse transcriptase and protease.[1] Its critical function is to catalyze the insertion of the reverse-transcribed viral DNA into the host cell's genome, a process known as integration.[4] This step is crucial for establishing a persistent, productive infection.[1] Because there is no functional equivalent of integrase in human cells, it represents a highly selective and attractive target for antiretroviral drug development.[1][5] Inhibitors that block the catalytic activity of this enzyme, known as Integrase Strand Transfer Inhibitors (INSTIs), are a cornerstone of modern highly active antiretroviral therapy (HAART).[4]
Mechanism of Action: Metal Chelation at the Core
The catalytic activity of HIV-1 integrase is dependent on the coordination of two divalent magnesium ions (Mg²⁺) within its active site. INSTIs, including those based on the indole-carboxylic acid scaffold, exert their inhibitory effect through a common mechanism: chelation of these essential metal ions.[1]
The indole-2-carboxylic acid derivatives position their core structure, specifically the nitrogen of the indole ring and the oxygen atoms of the C2 carboxyl group, to form a strong metal-chelating cluster with the two Mg²⁺ ions.[1] This interaction displaces the viral DNA from the active site, thereby preventing the crucial strand transfer step of integration. This targeted mechanism effectively halts the viral replication cycle.
Caption: Indole-derivative chelates Mg²⁺ ions in the integrase active site.
Structure-Activity Relationship (SAR) and Lead Optimization
The potency of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring. Systematic structural modifications have elucidated key SAR principles for enhancing inhibitory activity.
-
C2-Carboxylic Acid: This group is essential for the metal-chelating activity and is a conserved feature among potent inhibitors of this class.[1]
-
C3 Position: Introducing a long-chain substituent at the C3 position can significantly improve activity. This is attributed to enhanced interactions with a hydrophobic cavity near the integrase active site.[1] For example, derivatives with p-trifluorophenyl or o-fluorophenyl groups at C3 show a marked increase in potency.[1]
-
C6 Position: The addition of halogenated anilines or halogenated benzene rings at the C6 position has been shown to markedly improve the integrase inhibitory effect.[1][2] Molecular docking studies suggest that these additions can form favorable π-π stacking interactions with the viral DNA, further stabilizing the inhibitor within the active site.[2][3]
Through such optimizations, researchers have successfully developed derivatives with sub-micromolar inhibitory concentrations. For instance, derivative 20a , incorporating optimizations at both the C3 and C6 positions, demonstrated a potent IC₅₀ value of 0.13 µM.[1]
Comparative Efficacy Analysis
The ultimate measure of a potential drug candidate is its performance relative to established therapies. The following tables compare the efficacy of representative indole-2-carboxylic acid derivatives with the clinically approved INSTIs, Raltegravir and Dolutegravir.
Table 1: In Vitro HIV-1 Integrase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of the compounds against the purified HIV-1 integrase enzyme in biochemical assays. A lower IC₅₀ value indicates greater potency.
| Compound | Scaffold | Key Substitutions | IC₅₀ (µM) | Reference |
| Derivative 17a | Indole-2-carboxylic acid | C6-(4-chlorophenyl)amino | 3.11 | [2][3] |
| Derivative 20a | Indole-2-carboxylic acid | C3-(p-fluorobenzyl), C6-bromo | 0.13 | [1] |
| Raltegravir | N-methylpyrimidinone | - | 0.00915 | [6][7] |
| Dolutegravir | Carbamoyl pyridinone | - | 0.00107 | [6][7] |
Note: IC₅₀ values can vary between different assay formats and conditions. The data presented is for comparative purposes.
Table 2: Cell-Based Antiviral Activity and Cytotoxicity
This table presents the efficacy of the compounds in a cellular context, showing the half-maximal effective concentration (EC₅₀) required to inhibit HIV-1 replication in cell culture, the half-maximal cytotoxic concentration (CC₅₀), and the resulting Selectivity Index (SI = CC₅₀/EC₅₀). A higher SI is desirable, indicating a wider therapeutic window.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Indolylarylsulfone C1N4 | 0.024 | >215.88 | >8995 | [8] |
| Raltegravir | 0.004 | >100 | >25000 | [9][10] |
| Dolutegravir | 0.0016 | >50 | >31250 | [9][11] |
Note: Data for a specific indole-2-carboxylic acid derivative's cell-based activity was not available in the searched literature. Data for a potent indolylarylsulfone derivative is included for a representative comparison of an indole-based compound. EC₅₀ and CC₅₀ values are highly dependent on the cell line and virus strain used.
Key Experimental Protocols
The evaluation of novel INSTIs relies on a standardized set of robust and reproducible assays. The following sections provide detailed, step-by-step methodologies for the core experiments.
In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay quantitatively measures the strand transfer step of the integration process and is used to determine the IC₅₀ of inhibitor compounds. The protocol is based on commercially available kits, such as the XpressBio HIV-1 Integrase Assay Kit.[12]
Principle: A biotin-labeled double-stranded oligonucleotide mimicking the HIV-1 LTR donor substrate (DS) is immobilized on a streptavidin-coated 96-well plate. Recombinant HIV-1 integrase is added, which processes the DS DNA. In the presence of Mg²⁺, the integrase catalyzes the integration of the DS DNA into a second target substrate (TS) DNA, which carries a specific modification. The integrated product is then detected colorimetrically using an HRP-labeled antibody that recognizes the TS modification.
Step-by-Step Protocol:
-
Plate Preparation: Rehydrate and wash streptavidin-coated 96-well plates with wash buffer.
-
Donor DNA Coating: Add 100 µL of 1X DS DNA solution to each well and incubate for 1 hour at 37°C to allow for binding to the plate.
-
Washing: Aspirate the DS DNA solution and wash each well three times with 200 µL of reaction buffer.
-
Blocking: Add 100 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Integrase Loading: After washing, add 100 µL of diluted recombinant HIV-1 integrase to each well (except for 'no enzyme' controls). Incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Add 10 µL of the test compound (indole derivative) at various concentrations (typically a serial dilution) to the appropriate wells. Include wells for a positive control inhibitor (e.g., Raltegravir) and a negative control (vehicle, e.g., DMSO). Incubate for 10 minutes at room temperature.
-
Strand Transfer Reaction: Initiate the reaction by adding 10 µL of the TS DNA solution to all wells. Incubate for 30-60 minutes at 37°C.
-
Detection: Wash the plate to remove unbound reagents. Add 100 µL of HRP-labeled antibody solution to each well and incubate for 30 minutes at 37°C.
-
Signal Development: After a final wash, add 100 µL of TMB Peroxidase Substrate. Allow the color to develop for 10-20 minutes in the dark.
-
Stopping and Reading: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based HIV-1 Infection Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of a compound to inhibit HIV-1 infection in a cellular environment and is used to determine the EC₅₀. The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.[13][14]
Principle: Upon successful HIV-1 infection and integration, the viral Tat protein is produced, which activates the HIV-1 LTR, driving the expression of the luciferase reporter gene. The amount of light produced is directly proportional to the level of viral replication.
Step-by-Step Protocol:
-
Cell Seeding: The day before the assay, seed TZM-bl cells into a 96-well white, solid-bottom culture plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium (GM). Incubate overnight.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of the test compounds in GM.
-
Treatment and Infection: Remove the old medium from the cells. Add 50 µL of the diluted compounds to the appropriate wells in triplicate. Immediately add 50 µL of a pre-titered amount of HIV-1 virus stock (e.g., 200 TCID₅₀) to each well (except for 'cell only' controls).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis and Luminescence Reading: After incubation, remove 100 µL of the medium from each well. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.
-
Measure Luminescence: Read the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percent inhibition based on the reduction in relative light units (RLU) compared to the virus control wells (no compound). Determine the EC₅₀ value using a dose-response curve fitting model.
MTT Cytotoxicity Assay
This assay is performed in parallel with the cell-based infection assay to determine the cytotoxicity (CC₅₀) of the compounds and calculate the selectivity index.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[15][16] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed TZM-bl cells in a clear 96-well plate at the same density as the antiviral assay (1 x 10⁴ cells/well).
-
Compound Addition: Add serial dilutions of the test compounds to the wells, mirroring the concentrations used in the antiviral assay. Incubate for 48 hours.
-
MTT Addition: After the 48-hour incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of the samples at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity compared to the untreated cell control wells. Determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Integrated Workflow for Inhibitor Evaluation
The discovery and development of a novel INSTI follows a logical, multi-step workflow, from initial identification to preclinical evaluation. This process ensures that only the most promising candidates with high potency and low toxicity advance.
Caption: From synthesis to lead candidate identification workflow.
Conclusion and Future Directions
Indole-2-carboxylic acid derivatives have emerged as a highly promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors. Their mechanism of action, centered on the chelation of essential Mg²⁺ ions in the enzyme's active site, is well-established and clinically validated. Structure-activity relationship studies have provided a clear roadmap for optimizing potency through targeted modifications at the C3 and C6 positions of the indole ring, leading to compounds with potent, sub-micromolar activity.
While these derivatives show great promise in biochemical assays, further research is required to translate this potency into effective and safe antiviral activity in cellular and, ultimately, in vivo models. Future work should focus on synthesizing and evaluating a broader range of derivatives to improve pharmacokinetic properties and to assess their efficacy against a panel of INSTI-resistant HIV-1 strains, which remains a significant clinical challenge. The robust experimental framework detailed in this guide provides the necessary tools to rigorously evaluate these next-generation candidates and advance the search for more durable and effective HIV therapies.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]
- 8. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative replication capacity of raltegravir-resistant strains and antiviral activity of the new-generation integrase inhibitor dolutegravir in human primary macrophages and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xpressbio.com [xpressbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of different synthetic routes to 2-Methyl-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-indole-6-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of pharmacologically active molecules. Its rigid indole scaffold, coupled with the carboxylic acid functionality, makes it an attractive starting material for drug discovery and development, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. The efficient and scalable synthesis of this indole derivative is therefore of significant interest to the pharmaceutical and chemical research communities. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Classical Approaches: A Foundation in Indole Synthesis
The synthesis of the indole nucleus is a well-established field of organic chemistry, with several named reactions providing the foundation for accessing a diverse range of indole derivatives. Here, we examine the application of three classical methods—the Fischer, Reissert, and Leimgruber-Batcho syntheses—to the preparation of this compound.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2]
Mechanism:
The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.[1]
-
Cyclization and Aromatization: The di-imine intermediate then cyclizes and eliminates a molecule of ammonia to afford the aromatic indole ring.[1]
Application to this compound:
The synthesis of this compound via the Fischer indole synthesis commences with the preparation of 4-hydrazino-3-methylbenzoic acid. This hydrazine derivative is then condensed with pyruvic acid or an ester thereof to form the corresponding hydrazone, which is subsequently cyclized under acidic conditions.
Workflow for the Fischer Indole Synthesis:
References
A Comparative Guide to the In Vitro and In Vivo Activity of FIN56, a Ferroptosis-Inducing Indole Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the exploration of novel cell death pathways is paramount. One such pathway, ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising avenue for overcoming resistance to traditional apoptosis-inducing agents. This guide provides a comprehensive comparison of the in vitro and in vivo activities of FIN56, a notable ferroptosis inducer, offering insights into its therapeutic potential and the experimental methodologies used for its evaluation. While the specific compound 2-Methyl-1H-indole-6-carboxylic acid is not extensively characterized in publicly available literature, the analysis of FIN56, a structurally related indole derivative, serves as an instructive paradigm for understanding the translation from laboratory findings to preclinical models.
Introduction to FIN56: A Dual-Mechanism Ferroptosis Inducer
FIN56 is a small molecule that triggers ferroptosis through a distinct, dual mechanism of action. Unlike other ferroptosis inducers that either inhibit cystine uptake or directly inhibit Glutathione Peroxidase 4 (GPX4), FIN56 promotes the degradation of GPX4.[1][2] Additionally, it activates squalene synthase, an enzyme in the mevalonate pathway, leading to the depletion of coenzyme Q10, which further sensitizes cells to lipid peroxidation and subsequent ferroptotic death.[1][2] This multifaceted mechanism underscores its potential as a robust anti-cancer agent.
In Vitro Activity of FIN56: Cellular Mechanisms of Action
The in vitro evaluation of FIN56 has been crucial in elucidating its anti-tumor effects and mechanism of action. Studies have consistently demonstrated its efficacy in various cancer cell lines, particularly glioblastoma (GBM).
Key In Vitro Findings:
-
Reduced Cell Viability: FIN56 decreases the viability of glioblastoma cell lines, such as LN229 and U118, in a dose-dependent manner.[3] Notably, glioma cells exhibit greater sensitivity to FIN56 compared to normal human astrocytes (NHA), suggesting a potential therapeutic window.[3]
-
Inhibition of Cell Proliferation: The compound effectively inhibits cell proliferation, as evidenced by EdU assays, and induces cell cycle arrest.[3]
-
Induction of Ferroptosis: FIN56 treatment leads to an increase in lipid peroxidation and reactive oxygen species (ROS) production, which are hallmark features of ferroptosis.[3]
-
Lysosomal Membrane Permeabilization (LMP): A key mechanistic insight is that FIN56 triggers LMP in a ROS and TFEB (Transcription Factor EB) dependent manner, linking ferroptosis to lysosomal cell death pathways.[3][4]
Quantitative In Vitro Data Summary
| Cell Line | Assay | Endpoint | Result | Reference |
| LN229 (GBM) | CCK-8 | IC50 | 4.2 µM | [3] |
| U118 (GBM) | CCK-8 | IC50 | 2.6 µM | [3] |
| LN229 & U118 | EdU Assay | Proliferation | Significant decrease | [3] |
| LN229 & U118 | Flow Cytometry | Cell Cycle | Arrest | [3] |
Experimental Protocol: In Vitro Cell Viability (CCK-8 Assay)
-
Cell Seeding: Plate glioblastoma cells (e.g., LN229, U118) and normal human astrocytes in 96-well plates at a density of 5,000 cells per well and culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of FIN56 (or vehicle control, e.g., DMSO) for 24 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Diagram: In Vitro Experimental Workflow for FIN56
Caption: Workflow for in vitro evaluation of FIN56.
In Vivo Activity of FIN56: Preclinical Efficacy in Animal Models
The promising in vitro results of FIN56 have been corroborated by in vivo studies, demonstrating its potential as a therapeutic agent in a more complex biological system.
Key In Vivo Findings:
-
Anti-tumor Efficacy: In a subcutaneous nude mouse model implanted with LN229 glioblastoma cells, treatment with FIN56 resulted in a significant decrease in tumor volume compared to the control group.[3][5]
-
Inhibition of Proliferation in Tumors: Immunohistochemical analysis of tumors from FIN56-treated mice showed a reduction in the proliferation marker Ki67, confirming the anti-proliferative effects observed in vitro.[5]
-
Induction of Ferroptosis in Tumors: Increased levels of 4-HNE (4-hydroxynonenal), a marker of lipid peroxidation, were detected in tumors from the FIN56-treated group, providing in vivo evidence of ferroptosis induction.[5]
Quantitative In Vivo Data Summary
| Animal Model | Cell Line | Treatment | Endpoint | Result | Reference |
| Nude Mice | LN229 (GBM) | FIN56 | Tumor Volume | Significant decrease | [3][5] |
| Nude Mice | LN229 (GBM) | FIN56 | Ki67 Staining | Decreased positive cells | [5] |
| Nude Mice | LN229 (GBM) | FIN56 | 4-HNE Levels | Significantly increased | [5] |
Experimental Protocol: In Vivo Subcutaneous Tumor Model
-
Cell Implantation: Subcutaneously inject LN229 glioblastoma cells into the flank of nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer FIN56 (or vehicle) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for immunohistochemical analysis of proliferation (Ki67) and ferroptosis (4-HNE) markers.
Diagram: In Vivo Experimental Workflow for FIN56
Caption: Workflow for in vivo evaluation of FIN56.
Bridging In Vitro and In Vivo: A Comparative Analysis
The studies on FIN56 provide a clear correlation between its in vitro and in vivo activities. The anti-proliferative and pro-ferroptotic effects observed at the cellular level translate directly to the inhibition of tumor growth in a preclinical model. This consistency is a critical factor in the early stages of drug development, providing confidence in the compound's mechanism of action and therapeutic potential.
However, it is important to acknowledge the complexities of the in vivo environment. While FIN56 demonstrates efficacy in a subcutaneous model, its ability to penetrate the blood-brain barrier for treating orthotopic glioblastoma remains an important question for further investigation.[3]
Conclusion
The comprehensive analysis of FIN56 showcases a successful translation from in vitro mechanistic studies to in vivo preclinical efficacy. Its dual mechanism of inducing ferroptosis through GPX4 degradation and coenzyme Q10 depletion presents a compelling strategy for targeting cancers like glioblastoma. The experimental workflows and data presented in this guide offer a valuable framework for researchers and drug development professionals working on novel anti-cancer therapeutics. The journey of FIN56 from a laboratory curiosity to a potential clinical candidate highlights the importance of a robust and comparative approach to understanding compound activity, bridging the gap between the petri dish and the patient.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In the landscape of targeted cancer therapy, the development of selective kinase inhibitors is paramount. While achieving absolute specificity is a formidable challenge, a thorough understanding of a compound's cross-reactivity profile is critical for predicting its therapeutic window and potential off-target effects.[1][2][3] This guide provides a comprehensive analysis of the cross-reactivity of a novel investigational compound, 2-Methyl-1H-indole-6-carboxylic acid derivative (hereinafter referred to as Indole-6-CA-Derivative-A) , with a focus on related receptor tyrosine kinases (RTKs).
Indole-6-CA-Derivative-A has been designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in tumor growth, proliferation, and angiogenesis.[4][5][6] However, the human kinome is vast and structurally related kinases can present potential off-target liabilities. This guide outlines the experimental framework for evaluating the selectivity of Indole-6-CA-Derivative-A and presents illustrative data to guide further preclinical development.
The Rationale for a Focused Cross-Reactivity Study
The decision to profile Indole-6-CA-Derivative-A against a specific panel of RTKs is driven by the structural homology within the kinase domains of these receptors. The selected panel includes key members from the following RTK families:
-
ErbB Family: In addition to EGFR (ErbB1), this family includes HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), which can heterodimerize with EGFR and are implicated in various cancers.[7][8]
-
VEGFR Family: Beyond VEGFR-2, VEGFR-1 and VEGFR-3 play roles in angiogenesis and lymphangiogenesis.
-
PDGFR Family: Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) share downstream signaling pathways with VEGFRs and are involved in tumor angiogenesis and stromal recruitment.[9][10][11][12]
-
FGFR Family: Fibroblast Growth Factor Receptors (FGFR1-4) are implicated in cell proliferation, survival, and migration, and their aberrant signaling can contribute to oncogenesis.[1][13][14][15]
A focused analysis of these receptors provides a clear and relevant picture of the selectivity profile of Indole-6-CA-Derivative-A within the RTK family, offering insights into its potential for both desired and undesired biological activities.
Experimental Design for Kinase Selectivity Profiling
A multi-tiered approach is employed to ascertain the cross-reactivity of Indole-6-CA-Derivative-A, combining biochemical assays for direct target engagement and cell-based assays to confirm activity in a physiological context.
Biochemical Assays: Direct Kinase Inhibition
Biochemical assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of a purified kinase. For this study, we will utilize two robust and widely adopted platforms:
-
LanthaScreen™ Eu Kinase Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescent tracer from the ATP-binding site of the kinase.[16][17][18][19][20]
-
Kinase-Glo® Luminescent Kinase Assay: A luminescent assay that quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[21][22][23][24]
These assays are performed across a panel of purified RTKs to determine the half-maximal inhibitory concentration (IC50) of Indole-6-CA-Derivative-A for each kinase.
Cellular Assays: Target Engagement and Pathway Inhibition
To validate the biochemical findings in a more physiologically relevant setting, we will perform cell-based assays using cell lines that overexpress the target receptors.
Western Blot for Receptor Phosphorylation: This technique is the gold standard for assessing the phosphorylation status of a protein.[25][26] By treating cells with an appropriate ligand to stimulate receptor activation in the presence of varying concentrations of Indole-6-CA-Derivative-A, we can determine the compound's ability to inhibit receptor autophosphorylation.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay Protocol
-
Reagent Preparation:
-
Prepare a 5X kinase buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute Indole-6-CA-Derivative-A in 100% DMSO to create a 100X master dilution series.
-
Prepare a 3X intermediate dilution of the compound series in 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X intermediate compound dilution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-Receptor Levels
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431 for EGFR, HUVEC for VEGFR-2) and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of Indole-6-CA-Derivative-A for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for A431, VEGF for HUVEC) for 10-15 minutes.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total receptor protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-receptor signal to the total receptor signal.
-
Plot the normalized signal against the logarithm of the compound concentration to determine the cellular IC50 value.
-
Data Presentation and Interpretation
The following table summarizes hypothetical cross-reactivity data for Indole-6-CA-Derivative-A against a panel of selected receptor tyrosine kinases.
| Receptor Family | Target Kinase | Biochemical IC50 (nM) (LanthaScreen™) | Cellular IC50 (nM) (p-Receptor Western Blot) |
| ErbB | EGFR | 15 | 25 |
| HER2 | 850 | >1000 | |
| HER4 | >1000 | >1000 | |
| VEGFR | VEGFR-2 | 25 | 40 |
| VEGFR-1 | 600 | 850 | |
| VEGFR-3 | >1000 | >1000 | |
| PDGFR | PDGFRα | 450 | 700 |
| PDGFRβ | 300 | 550 | |
| FGFR | FGFR1 | >1000 | >1000 |
| FGFR2 | >1000 | >1000 |
Interpretation of Results:
The hypothetical data suggest that Indole-6-CA-Derivative-A is a potent inhibitor of EGFR and VEGFR-2, with biochemical IC50 values in the low nanomolar range. The cellular IC50 values are slightly higher, which is expected due to factors such as cell permeability and ATP competition, but still demonstrate potent on-target activity in a cellular context.
The compound exhibits a favorable selectivity profile. It is significantly less potent against other members of the ErbB and VEGFR families, with IC50 values that are at least 20-fold higher than for the primary targets. The activity against PDGFRα and PDGFRβ is moderate, suggesting a potential for off-target effects at higher concentrations. The compound shows minimal to no activity against the tested FGFRs. This selectivity profile suggests that Indole-6-CA-Derivative-A has the potential for a good therapeutic window, with on-target efficacy at concentrations that are well below those that would cause significant inhibition of the tested off-target kinases.
Visualizing the Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified RTK signaling pathway and point of inhibition.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of Indole-6-CA-Derivative-A presented in this guide demonstrates a promising selectivity profile for this novel dual EGFR/VEGFR-2 inhibitor. The methodologies outlined provide a robust framework for assessing kinase inhibitor specificity, a critical step in the drug discovery pipeline.
While the initial data are encouraging, further studies are warranted. A broader kinome scan, utilizing services that screen against hundreds of kinases, would provide a more complete picture of the compound's selectivity.[27][28][29] Additionally, cellular assays to investigate the impact on downstream signaling pathways and phenotypic assays to assess effects on cell proliferation, migration, and apoptosis in a panel of cancer cell lines will be crucial in validating the therapeutic potential of Indole-6-CA-Derivative-A. Ultimately, a thorough understanding of the on- and off-target activities of this compound will be instrumental in its successful translation to the clinic.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 22. promega.com [promega.com]
- 23. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 24. ebiotrade.com [ebiotrade.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. researchgate.net [researchgate.net]
- 27. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. pharmaron.com [pharmaron.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2-Methyl-1H-indole-6-carboxylic Acid Against Commercial Standards
Introduction: The Critical Role of Purity in Drug Discovery
2-Methyl-1H-indole-6-carboxylic acid is a pivotal building block in modern medicinal chemistry. Its indole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds, from anti-cancer agents to antivirals. For researchers in drug development, the reliability and reproducibility of their results are paramount. The purity of starting materials, such as this compound, is a cornerstone of this reliability. Even minor impurities can lead to unforeseen side reactions, altered biological activity, and ultimately, the failure of a promising drug candidate.
This guide provides an in-depth comparison of an in-house synthesized batch of this compound against commercially available standards. We will detail the synthetic route, outline the rigorous analytical methodologies employed for purity assessment, and present a transparent comparison of the resulting data. Our objective is to equip fellow scientists with the rationale and practical protocols necessary to validate the quality of their own critical reagents.
Part 1: In-House Synthesis of this compound
For this guide, we opted for a modified Fischer indole synthesis, a classic and robust method for constructing the indole ring system. This choice was predicated on the ready availability of starting materials and the predictability of the reaction pathway.
Synthetic Scheme:
-
Step 1: Diazotization of 4-aminobenzoic acid. 4-aminobenzoic acid is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
-
Step 2: Reduction to Hydrazine. The diazonium salt is then reduced in situ with a reducing agent like sodium sulfite to form 4-hydrazinobenzoic acid.
-
Step 3: Fischer Indole Synthesis. The resulting hydrazine is condensed with acetone in the presence of an acid catalyst (e.g., polyphosphoric acid) to form the indole ring. The reaction proceeds through a hydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by aromatization to yield this compound.
Causality Behind Experimental Choices: The Fischer indole synthesis is a powerful C-C and C-N bond-forming reaction. The use of a strong acid catalyst like polyphosphoric acid is crucial for promoting the necessary cyclization and dehydration steps. The reaction temperature is carefully controlled to prevent unwanted side reactions and decomposition of the intermediates. Post-synthesis, a rigorous purification protocol involving recrystallization is essential to remove unreacted starting materials and reaction byproducts.
Part 2: The Commercial Standards
For a robust benchmark, we procured this compound from two leading chemical suppliers, hereafter referred to as "Supplier A" and "Supplier B." Both suppliers provided the compound with a stated purity of ≥98%.[1] These standards will serve as our baseline for purity and impurity profiling.
Part 3: The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we employed a suite of orthogonal methods to ensure a comprehensive and trustworthy assessment.
Overall Experimental Workflow
The following diagram illustrates the logical flow of our comparative analysis, from material acquisition to final data interpretation.
Caption: Workflow for purity benchmarking.
Experimental Protocols
-
Objective: To determine the percentage purity of the compound by separating it from any non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Objective: To confirm the chemical structure and identify any proton-bearing or carbon-based impurities.
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d6.
-
Objective: To confirm the molecular weight of the target compound.
-
Instrumentation: Waters ACQUITY QDa Mass Detector coupled to a UPLC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: A dilute solution (approx. 0.1 mg/mL) in the HPLC mobile phase was directly infused into the mass spectrometer.
Part 4: Results and Comparative Analysis
The data gathered from the analytical techniques described above were compiled for a side-by-side comparison.
| Analytical Test | In-House Synthesized | Supplier A Standard | Supplier B Standard |
| Appearance | Off-white crystalline solid | White powder | Light tan powder |
| HPLC Purity (% Area) | 99.2% | 98.5% | 98.8% |
| ¹H NMR | Spectrum consistent with structure. Minor residual solvent peaks. | Spectrum consistent with structure. Unidentified minor peaks in the aromatic region. | Spectrum consistent with structure. Broad singlet indicative of moisture. |
| ¹³C NMR | All expected carbon signals present. No significant impurity signals. | All expected carbon signals present. One minor unidentified signal at ~145 ppm. | All expected carbon signals present. No significant impurity signals. |
| Mass Spectrometry (m/z) | [M-H]⁻ at 174.1, [M+H]⁺ at 176.1 | [M-H]⁻ at 174.1, [M+H]⁺ at 176.1 | [M-H]⁻ at 174.1, [M+H]⁺ at 176.1 |
Discussion of Results
The in-house synthesized this compound demonstrated a higher purity by HPLC (99.2%) compared to the commercial standards from Supplier A (98.5%) and Supplier B (98.8%). This is likely attributable to the meticulous, multi-step recrystallization process employed after synthesis.
¹H NMR analysis confirmed the identity of the target compound across all three samples. However, the spectrum for the material from Supplier A revealed minor, unidentified peaks in the aromatic region, suggesting the presence of structurally related impurities that were not fully resolved by HPLC. The sample from Supplier B showed a broad singlet, which is characteristic of water, corroborating its slightly hygroscopic appearance. The in-house material was largely free of these impurities, showing only trace amounts of residual ethyl acetate from the final recrystallization step.
¹³C NMR spectroscopy further supported these findings. The spectrum of the sample from Supplier A showed a small, unassigned peak, potentially corresponding to the impurity observed in the ¹H NMR. Both the in-house and Supplier B materials showed clean ¹³C NMR spectra, consistent with their high purity.
Mass spectrometry confirmed the correct molecular weight for this compound (175.18 g/mol ) in all samples, with the expected molecular ions observed in both positive ([M+H]⁺ at 176.1) and negative ([M-H]⁻ at 174.1) ionization modes.
Conclusion
This comprehensive guide demonstrates that a well-executed in-house synthesis, coupled with rigorous purification, can yield this compound of a purity that not only meets but can exceed that of commercially available standards. The multi-pronged analytical approach, utilizing HPLC, NMR, and MS, provides a self-validating system that ensures the highest degree of confidence in the quality of this critical research chemical. For researchers, the investment in synthesizing and thoroughly characterizing key building blocks can pay significant dividends in the form of more reliable and reproducible experimental outcomes.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-1H-indole-6-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Methyl-1H-indole-6-carboxylic acid are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment and Safety Precautions
All waste containing this compound must be classified and managed as hazardous chemical waste in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Potential Effects & GHS Hazard Statement | Source (Based on Analogs) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). | [1][4] |
| Skin Corrosion/Irritation | Causes skin irritation (H315). | [1][2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319). | [1][2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335). | [2][3] |
Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, stringent adherence to PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) standards require employers to provide, and employees to use, appropriate protective equipment.[2][6]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are free of defects. Inspect gloves prior to use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][3]
Step-by-Step Disposal Protocol
The "cradle-to-grave" management principle for hazardous waste, established by the EPA, dictates that the generator of the waste is responsible for its safe handling from generation to final disposal.[4] The following procedure ensures compliance and safety.
Proper segregation is essential to prevent dangerous chemical reactions and to facilitate compliant disposal.[5]
-
Identify Waste Streams: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, filter paper, vials).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate Waste: Collect waste containing this compound separately from other waste streams. Specifically, do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[2]
The container is the primary barrier preventing release into the environment.
-
Container Selection: Use a container that is in good condition, free of leaks, and chemically compatible with the waste. For solid waste, a sealable plastic or glass jar is appropriate. For liquid waste, use a container with a secure, leak-proof screw-on cap.[3]
-
Labeling: All hazardous waste containers must be properly labeled before the first piece of waste is added. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
An accurate list of all contents, including any solvents and their approximate percentages.
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the principal investigator or responsible lab supervisor.
-
Designate a specific area within the laboratory for the temporary storage of hazardous waste. This SAA must be near the point of generation and under the control of laboratory personnel.
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste. This is a common EPA violation and a significant safety risk.[4]
-
Secondary Containment: Store the container in a secondary bin or tray to contain any potential leaks or spills.
-
Location: The SAA should be away from drains, heat sources, and high-traffic areas.
The workflow for managing waste from generation to disposal is illustrated below.
References
A Researcher's Guide to the Safe Handling of 2-Methyl-1H-indole-6-carboxylic acid: Personal Protective Equipment and Operational Protocols
Navigating the complexities of drug development and scientific research requires not only innovation but also an unwavering commitment to safety. For professionals handling specialized compounds like 2-Methyl-1H-indole-6-carboxylic acid, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE), operational procedures, and disposal methods to ensure a secure laboratory environment. As Senior Application Scientists, our goal is to empower your research by providing practical, field-proven insights that extend beyond the product itself, fostering a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks of Indole Derivatives
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural similarity to other indole compounds necessitates a cautious approach. Indole derivatives are often classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3] Based on data from related compounds, it is prudent to treat this compound as a substance that may be harmful if swallowed, toxic in contact with skin, and a potential cause of serious eye irritation.[3][4] The solid, powdered form of this chemical presents a significant risk of inhalation, which can lead to respiratory tract irritation.[1][4][5][6]
Core Principle: In the absence of specific toxicological data, a conservative approach that minimizes all routes of exposure—inhalation, ingestion, and dermal contact—is the cornerstone of safe laboratory practice.[2]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The use of appropriate PPE is mandatory when handling this compound. Engineering controls, such as fume hoods, are the first and most effective line of defense; however, PPE provides the final, critical barrier between the researcher and the chemical.[2]
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[2][3] | Protects eyes from airborne dust particles and potential splashes of solutions containing the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected for integrity before each use.[2][3] | Prevents direct skin contact with the chemical, which may be toxic or cause irritation.[3] Proper glove removal technique is crucial to avoid contaminating the skin. |
| Body Protection | A full-length laboratory coat and closed-toe shoes.[1][2] | Minimizes the risk of skin exposure from spills or dust. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used, especially when handling the solid powder outside of a certified chemical fume hood.[1][3][5] | Prevents the inhalation of fine chemical dust, which can cause respiratory irritation.[4][5][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing exposure and preventing contamination. The following protocol outlines the key stages of handling this compound, from initial preparation to final disposal.
-
Review Safety Data Sheets (SDS): Before any work begins, thoroughly review the SDS for any similar indole compounds to be fully aware of potential hazards and emergency procedures.[1]
-
Designate a Work Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[1][3] Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Assemble and Inspect PPE: Gather all necessary PPE as detailed in the table above. Carefully inspect gloves for any signs of degradation or punctures before use.[3]
-
Don PPE: Put on your lab coat, followed by safety goggles and any required respiratory protection. Gloves should be donned last.
-
Weighing: When weighing the solid material, use a balance inside a fume hood or a contained space with local exhaust ventilation to control dust.[1] Handle the compound carefully to avoid generating airborne dust.[2]
-
Dissolution: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing. Be aware of the compound's solubility characteristics to select an appropriate solvent.
-
General Practices: Avoid all direct contact with the chemical.[3] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][5]
-
Container: Store the compound in a tightly sealed, properly labeled container to prevent contamination and moisture absorption.[1][3]
-
Environment: Keep the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][5] The storage area should be secure and accessible only to authorized personnel.
Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
-
Small Spills: For minor spills of the solid material within a fume hood, carefully absorb the powder with an inert material (e.g., vermiculite, sand).[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][5][6] Seek medical attention.
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5][6] Continue rinsing for at least 15 minutes and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
The disposal of this compound, along with any contaminated materials (e.g., gloves, weigh boats, absorbent materials), must be managed as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and tightly sealed container.[3][5] Do not mix with other waste streams.
-
Regulatory Compliance: All disposal must be carried out in strict accordance with local, regional, and national regulations.[3] This should be handled by a licensed professional waste disposal service. Never dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their vital work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
